4-Ethoxy-2-naphthoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H12O3 |
|---|---|
Molecular Weight |
216.23 g/mol |
IUPAC Name |
4-ethoxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C13H12O3/c1-2-16-12-8-10(13(14)15)7-9-5-3-4-6-11(9)12/h3-8H,2H2,1H3,(H,14,15) |
InChI Key |
NZOFCGYHKYGXHC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC2=CC=CC=C21)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Ethoxy-2-naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-Ethoxy-2-naphthoic acid, a valuable intermediate in pharmaceutical and materials science research. This document details two core synthetic strategies, including step-by-step experimental protocols, quantitative data, and visual representations of the chemical transformations.
Core Synthesis Pathways
Two principal routes for the synthesis of this compound are outlined below. The first pathway involves the direct ethylation of a hydroxylated precursor, while the second employs a Grignard reaction to introduce the carboxylic acid functionality.
Pathway 1: Ethylation of 4-Hydroxy-2-naphthoic Acid
This is the most direct and commonly employed method for the preparation of this compound. The synthesis proceeds via a Williamson ether synthesis, a robust and well-established reaction in organic chemistry.
Reaction Scheme:
Caption: Ethylation of 4-Hydroxy-2-naphthoic acid.
Experimental Protocol:
A detailed experimental protocol for the ethylation of 4-hydroxy-2-naphthoic acid is presented below. This protocol is adapted from a similar methylation procedure for 3-hydroxy-2-naphthoic acid and is expected to provide good yields of the desired product.[1]
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, combine 4-hydroxy-2-naphthoic acid (1 equivalent) and potassium carbonate (K₂CO₃, 4 equivalents).
-
Solvent and Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the solids. To this stirred suspension, add ethyl iodide (C₂H₅I, 5 equivalents) dropwise.
-
Reaction Conditions: Heat the reaction mixture to a temperature of 40-60 °C and maintain stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 4-Hydroxy-2-naphthoic acid | N/A |
| Reagents | Ethyl iodide, Potassium carbonate | N/A |
| Solvent | N,N-Dimethylformamide (DMF) | N/A |
| Reaction Temperature | 40-60 °C | [1] |
| Reaction Time | 12-24 hours | [1] |
| Expected Yield | >90% | [1] |
| Purity | >95% (after chromatography) | N/A |
Pathway 2: Grignard Reaction of 4-Ethoxy-1-bromonaphthalene
An alternative approach to this compound involves the formation of a Grignard reagent from an appropriately substituted bromonaphthalene, followed by carboxylation with carbon dioxide. This multi-step synthesis begins with the ethylation of 1-naphthol.
Workflow Diagram:
Caption: Grignard reaction pathway for this compound synthesis.
Experimental Protocols:
The following protocols are based on established procedures for similar transformations.
Step 1: Synthesis of 1-Ethoxynaphthalene
-
Reaction Setup: To a solution of 1-naphthol (1 equivalent) in a suitable solvent such as acetone or ethanol, add a base like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) (1.5 equivalents).
-
Reagent Addition: Add ethyl bromide (C₂H₅Br, 1.2 equivalents) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction by TLC.
-
Workup and Purification: After completion, cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure. The crude product can be purified by distillation or recrystallization.
Step 2: Synthesis of 4-Bromo-1-ethoxynaphthalene
-
Reaction Setup: Dissolve 1-ethoxynaphthalene (1 equivalent) in a suitable solvent like dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄).
-
Reagent Addition: Slowly add N-bromosuccinimide (NBS, 1.1 equivalents) to the solution in portions, while protecting the reaction from light.
-
Reaction Conditions: Stir the reaction at room temperature for 4-8 hours.
-
Workup and Purification: Wash the reaction mixture with aqueous sodium thiosulfate and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the product by column chromatography.
Step 3: Synthesis of this compound via Grignard Reaction
-
Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings (1.2 equivalents). Add a solution of 4-bromo-1-ethoxynaphthalene (1 equivalent) in anhydrous tetrahydrofuran (THF) dropwise to initiate the reaction. A crystal of iodine can be added to start the reaction if necessary.
-
Carboxylation: Once the Grignard reagent has formed, cool the reaction mixture in an ice bath and bubble dry carbon dioxide gas through the solution for several hours, or pour the Grignard solution over crushed dry ice.
-
Workup: Quench the reaction by the slow addition of dilute hydrochloric acid (HCl).
-
Extraction and Purification: Extract the product with ether or ethyl acetate. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate to yield the crude this compound. Recrystallization from a suitable solvent system will provide the purified product. A patent for a similar synthesis of 2-ethoxy naphthoic acid reported a yield of over 80% for the Grignard and carboxylation steps.[2]
Quantitative Data:
| Step | Starting Material | Key Reagents | Expected Yield | Reference |
| 1 | 1-Naphthol | Ethyl bromide, Base | High | N/A |
| 2 | 1-Ethoxynaphthalene | N-Bromosuccinimide | Good to High | N/A |
| 3 | 4-Bromo-1-ethoxynaphthalene | Mg, CO₂ | >80% | [2] |
Product Characterization
The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the naphthalene ring, a triplet and a quartet for the ethoxy group protons, and a singlet for the carboxylic acid proton.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbon atoms of the naphthalene ring, the ethoxy group, and the carbonyl carbon of the carboxylic acid.
-
IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the carbonyl (C=O) stretching of the carboxylic acid, typically in the region of 1680-1710 cm⁻¹, and a broad O-H stretching band from approximately 2500-3300 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (C₁₃H₁₂O₃, 216.23 g/mol ).
Researchers should perform these analyses on their synthesized product to verify its structure and purity.
References
An In-depth Technical Guide to the Physicochemical Properties of 4-Ethoxy-2-naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethoxy-2-naphthoic acid is a derivative of the bicyclic aromatic compound naphthalene, characterized by an ethoxy group at the 4-position and a carboxylic acid group at the 2-position. While specific experimental data for this particular isomer is not extensively available in public literature, this guide provides a comprehensive overview of its expected physicochemical properties. To offer a valuable comparative reference, this document includes established data for the closely related and well-characterized analogue, 2-naphthoic acid.
This guide details the experimental protocols for determining the key physicochemical parameters of aromatic carboxylic acids, namely melting point, acid dissociation constant (pKa), and the partition coefficient (logP). Furthermore, a potential synthetic pathway for 4-substituted-2-naphthoic acids is outlined. Given that naphthoic acid derivatives have shown biological activity, a representative signaling pathway for 2-naphthoic acid as a noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist is also presented. This technical guide is intended to equip researchers and drug development professionals with the foundational knowledge and methodologies required to characterize and evaluate this compound and similar compounds.
Physicochemical Properties
Due to the limited availability of specific experimental data for this compound, the following table summarizes the known physicochemical properties of the parent compound, 2-naphthoic acid, to serve as a baseline for estimation and comparison.
Table 1: Physicochemical Properties of 2-Naphthoic Acid (CAS: 93-09-4)
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₈O₂ | [1] |
| Molecular Weight | 172.18 g/mol | [1] |
| Melting Point | 185-187 °C | [2] |
| Boiling Point | 300 °C | [3][4] |
| Water Solubility | <0.5 g/L (at 20 °C) | [4] |
| Solubility in Organic Solvents | Soluble in alcohol, diethyl ether, and hot water.[2][5] | |
| pKa | 4.17 - 4.2 (at 25 °C) | [4] |
| logP (calculated) | 3.3 | [6] |
Experimental Protocols
The following sections detail the standard experimental procedures for determining the key physicochemical properties of aromatic carboxylic acids like this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it transitions from a solid to a liquid state and is a crucial indicator of purity.[7]
Methodology:
-
Sample Preparation: A small amount of the dry, powdered organic compound is packed into a capillary tube to a height of 2-3 mm.[8]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which typically consists of a heated block and a thermometer or a digital temperature probe.[7]
-
Initial Determination: A preliminary, rapid heating is performed to determine an approximate melting range.[8]
-
Accurate Determination: A fresh sample is heated slowly, at a rate of 1-2 °C per minute, starting from a temperature about 20 °C below the approximate melting point.[7]
-
Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range represents the melting point.[8] For a pure compound, this range is typically narrow.[7]
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. Potentiometric titration is a highly precise method for its determination.[9]
Methodology:
-
Solution Preparation: A standard solution of the carboxylic acid (e.g., 1 mM) is prepared in water or a suitable co-solvent if solubility is low. Standardized solutions of a strong base (e.g., 0.1 M NaOH) and a strong acid (e.g., 0.1 M HCl) are also prepared. The ionic strength of the solution is kept constant using a salt solution like 0.15 M KCl.[10][11]
-
Apparatus Calibration: The pH meter is calibrated using standard buffer solutions (e.g., pH 4, 7, and 10).[11]
-
Titration Procedure: The solution of the acid is placed in a beaker with a magnetic stirrer. The initial pH of the solution is adjusted to the acidic range (e.g., pH 1.8-2.0) with the strong acid. The solution is then titrated with the standardized strong base, added in small, precise increments.[10][11]
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.[3]
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This corresponds to the inflection point of the titration curve. The experiment should be repeated at least three times to ensure reproducibility.
logP Determination by Shake-Flask Method
The partition coefficient (logP) is a measure of the differential solubility of a compound in two immiscible phases, typically octanol and water, and is a key indicator of its lipophilicity.
Methodology:
-
Phase Preparation: Equal volumes of n-octanol and water are shaken together to ensure mutual saturation and then allowed to separate.
-
Sample Preparation: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble).
-
Partitioning: The solution is then added to the second phase in a separatory funnel. The funnel is shaken for a set period (e.g., 10-30 minutes) to allow for the compound to partition between the two phases until equilibrium is reached.[12]
-
Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.[12]
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Synthesis Workflow and Biological Activity
Potential Synthesis of this compound
Biological Activity: NMDA Receptor Antagonism
Several naphthoic acid derivatives have been identified as allosteric, noncompetitive inhibitors of the N-methyl-D-aspartate (NMDA) receptor.[4] 2-Naphthoic acid itself has been shown to inhibit GluN2A-containing NMDA receptors.[4] Over-activation of NMDA receptors is implicated in various neurological conditions, making antagonists of these receptors potential therapeutic agents.[2] The following diagram illustrates the mechanism of NMDA receptor activation and the inhibitory effect of a noncompetitive antagonist.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound, contextualized with data from its analogue, 2-naphthoic acid. The detailed experimental protocols offer a practical framework for the characterization of this and similar aromatic carboxylic acids. The inclusion of a potential synthetic route and a representative biological mechanism of action further enhances the utility of this document for researchers in drug discovery and development. As with any compound with limited published data, thorough experimental verification of all properties is essential.
References
- 1. Structure-activity relationships for allosteric NMDA receptor inhibitors based on 2-naphthoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asdlib.org [asdlib.org]
- 3. Inhibition of GluN2A-containing N-methyl-D-aspartate receptors by 2-naphthoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. almaaqal.edu.iq [almaaqal.edu.iq]
- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 11. google.com [google.com]
- 12. youtube.com [youtube.com]
Technical Whitepaper: An Examination of 4-Ethoxy-2-naphthoic acid and Related Naphthalene Carboxylic Acids
Introduction to Naphthoic Acids
Naphthoic acids are derivatives of naphthalene with a carboxylic acid functional group. They serve as crucial intermediates in organic synthesis for pharmaceuticals and dyes[1]. The specific properties and reactivity of a naphthoic acid are determined by the position of the carboxylic acid and the nature and location of other substituents on the naphthalene ring system. This guide focuses on the 2-naphthoic acid scaffold, with a particular interest in a 4-position ethoxy substituent.
Physicochemical Data of Key Compounds
Due to the absence of specific data for 4-Ethoxy-2-naphthoic acid, this section summarizes the properties of its parent compound, 2-Naphthoic acid, and its likely synthetic precursor, 4-Hydroxy-2-naphthoic acid.
2-Naphthoic acid
Also known as β-naphthoic acid, this compound is a foundational structure.
| Property | Value | CAS Number |
| Molecular Formula | C₁₁H₈O₂ | 93-09-4[2][3][4] |
| Molecular Weight | 172.18 g/mol [2][3] | 93-09-4[2][3][4] |
| Melting Point | 184-185.5 °C[3][5] | 93-09-4[2][3][4] |
| pKa | 4.2[3] | 93-09-4[2][3][4] |
| Appearance | White solid[3] | 93-09-4[2][3][4] |
4-Hydroxy-2-naphthoic acid
This compound is the logical starting material for the synthesis of this compound via etherification.
| Property | Value | CAS Number |
| Molecular Formula | C₁₁H₈O₃ | 1573-91-7[6][7] |
| Molecular Weight | 188.18 g/mol [6][7] | 1573-91-7[6][7] |
| Melting Point | 182-183 °C[6] | 1573-91-7[6][7] |
| pKa (Predicted) | 4.08 ± 0.30[6] | 1573-91-7[6][7] |
| Density (Predicted) | 1.399 g/cm³[6] | 1573-91-7[6][7] |
Experimental Protocols
This section details a proposed synthesis for this compound and known methods for related compounds.
Proposed Synthesis of this compound via Williamson Ether Synthesis
This protocol is a hypothetical method based on the standard Williamson ether synthesis, a common and reliable method for preparing ethers. The starting material is 4-Hydroxy-2-naphthoic acid.
Objective: To synthesize this compound by ethylating the hydroxyl group of 4-Hydroxy-2-naphthoic acid.
Materials:
-
4-Hydroxy-2-naphthoic acid (CAS: 1573-91-7)
-
Iodoethane or Bromoethane
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF) or Acetone
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium sulfate (MgSO₄)
Procedure:
-
Deprotonation: Dissolve 1.0 equivalent of 4-Hydroxy-2-naphthoic acid in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add 1.1 equivalents of a suitable base (e.g., sodium hydride) portion-wise at 0 °C to deprotonate the phenolic hydroxyl group. Caution: NaH reacts violently with water and generates flammable hydrogen gas. The carboxyl group may also be deprotonated.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Alkylation: Add 1.2 equivalents of iodoethane dropwise to the reaction mixture.
-
Heat the mixture to 50-60 °C and let it stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and quench by slowly adding water.
-
Acidify the aqueous solution with 1M HCl to a pH of 2-3 to protonate the carboxylic acid, which should cause the product to precipitate.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product, this compound.
Synthesis of 2-Ethoxy-1-naphthoic acid
A patented method describes the synthesis of what is likely 2-ethoxy-1-naphthoic acid from 2-ethoxynaphthalene. The process involves bromination followed by a Grignard reaction[8].
-
Bromination: 2-ethoxynaphthalene is reacted with 1,3-dibromo-5,5-dimethylhydantoin to prepare 1-bromo-2-ethoxynaphthalene[8].
-
Grignard Reaction: The resulting 1-bromo-2-ethoxynaphthalene is reacted with magnesium powder in an organic solvent to form a Grignard reagent[8].
-
Carboxylation: The Grignard reagent is then reacted with carbon dioxide gas, followed by hydrolysis in an acidic aqueous solution to yield the final product[8]. This process reports a high yield of over 80%[8].
Biological Activity and Signaling Pathways
While no specific biological activity is documented for this compound, related hydroxylated naphthoic acids have been studied. For instance, 1,4-Dihydroxy-2-naphthoic acid (1,4-DHNA), a bacterial metabolite, is known to be an agonist for the Aryl Hydrocarbon Receptor (AhR)[9]. The AhR is a ligand-activated transcription factor involved in regulating responses to environmental toxins and plays a role in immune function. Activation of AhR by compounds like 1,4-DHNA has been shown to have anti-inflammatory effects in the gut[9]. It is plausible that other substituted naphthoic acids could be investigated for similar activity.
Visualizations
Proposed Synthetic Workflow for this compound
Caption: Proposed synthesis of this compound.
Logical Relationship of Related Compounds
Caption: Structural relationship from parent to target compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2-Naphthalenecarboxylic acid (CAS 93-09-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. 2-Naphthoic acid - Wikipedia [en.wikipedia.org]
- 4. 2-Naphthoic acid | 93-09-4 [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 4-Hydroxy-2-naphthoic acid|lookchem [lookchem.com]
- 7. 4-Hydroxy-2-naphthoic acid 98% | CAS: 1573-91-7 | AChemBlock [achemblock.com]
- 8. CN102249904B - Synthesis method of 2-ethoxy naphthoic acid - Google Patents [patents.google.com]
- 9. Editor’s Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure Elucidation of 4-Ethoxy-2-naphthoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure elucidation of 4-Ethoxy-2-naphthoic acid, a naphthalene-based organic compound. Due to the limited availability of direct experimental data for this specific molecule, this guide presents a proposed synthetic route and predicted spectroscopic data based on established chemical principles and data from analogous compounds. This document is intended to serve as a valuable resource for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development by outlining the expected chemical properties and the logical workflow for the synthesis and structural confirmation of this compound.
Introduction
Naphthoic acid derivatives are an important class of compounds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and physical properties. The introduction of various substituents onto the naphthalene core allows for the fine-tuning of these characteristics. This compound is a derivative of 2-naphthoic acid, featuring an ethoxy group at the C-4 position. While the parent compound, 2-naphthoic acid, is well-documented, specific data for its 4-ethoxy derivative is scarce in the current scientific literature.
This guide addresses this information gap by proposing a reliable synthetic pathway and providing a detailed prediction of the spectroscopic data that would be expected upon its successful synthesis. The structure elucidation process is outlined, providing a roadmap for the confirmation of the chemical structure of this compound.
Proposed Synthesis
A plausible and efficient method for the synthesis of this compound is the Williamson ether synthesis, starting from the commercially available 4-hydroxy-2-naphthoic acid. This reaction involves the deprotonation of the phenolic hydroxyl group to form a nucleophilic phenoxide, which then undergoes an SN2 reaction with an ethylating agent.
Experimental Protocol: Williamson Ether Synthesis of this compound
Materials:
-
4-hydroxy-2-naphthoic acid
-
Anhydrous potassium carbonate (K₂CO₃)
-
Ethyl iodide (CH₃CH₂I) or Diethyl sulfate ((CH₃CH₂)₂SO₄)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
In a dry round-bottom flask, dissolve 4-hydroxy-2-naphthoic acid (1 equivalent) in anhydrous DMF.
-
Add anhydrous potassium carbonate (2-3 equivalents) to the solution.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the potassium salt of the phenoxide and carboxylate.
-
Add ethyl iodide or diethyl sulfate (1.5-2 equivalents) dropwise to the stirring suspension.
-
Heat the reaction mixture to 60-70 °C and maintain it at this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing cold water.
-
Acidify the aqueous solution to a pH of 2-3 with 1 M HCl to protonate the carboxylic acid, which should result in the precipitation of the crude product.
-
Collect the precipitate by vacuum filtration and wash it with cold water.
-
For further purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water.
-
Dry the purified product under vacuum to obtain this compound as a solid.
Predicted Spectroscopic Data for Structure Elucidation
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of substituent effects on the naphthalene ring system and comparison with data for structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.0 - 13.0 | br s | 1H | COOH | The acidic proton of a carboxylic acid typically appears as a broad singlet in this downfield region.[1][2] |
| ~8.2 - 8.4 | d | 1H | H-8 | Aromatic proton ortho to the electron-withdrawing carboxyl group, expected to be downfield. |
| ~7.8 - 8.0 | d | 1H | H-5 | Aromatic proton in a peri position to the ethoxy group, experiencing some deshielding. |
| ~7.5 - 7.7 | m | 2H | H-6, H-7 | Aromatic protons on the unsubstituted benzene ring of the naphthalene core. |
| ~7.2 - 7.4 | s | 1H | H-1 | Aromatic proton adjacent to the carboxyl group. |
| ~6.9 - 7.1 | s | 1H | H-3 | Aromatic proton adjacent to the ethoxy group, expected to be upfield due to the electron-donating effect of the oxygen. |
| ~4.1 - 4.3 | q | 2H | -OCH₂CH₃ | Methylene protons of the ethoxy group, appearing as a quartet due to coupling with the methyl protons. Protons on a carbon adjacent to an ether oxygen are typically in the 3.4-4.5 ppm range.[3][4][5] |
| ~1.4 - 1.6 | t | 3H | -OCH₂CH₃ | Methyl protons of the ethoxy group, appearing as a triplet due to coupling with the methylene protons. |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~170 - 175 | C=O | The carbonyl carbon of a carboxylic acid is typically found in this region.[1][2] |
| ~155 - 160 | C-4 | Aromatic carbon attached to the electron-donating ethoxy group, expected to be significantly downfield. |
| ~135 - 140 | C-8a | Quaternary aromatic carbon. |
| ~130 - 135 | C-4a | Quaternary aromatic carbon. |
| ~128 - 130 | C-8 | Aromatic CH carbon. |
| ~126 - 128 | C-5 | Aromatic CH carbon. |
| ~124 - 126 | C-6, C-7 | Aromatic CH carbons. |
| ~120 - 125 | C-2 | Aromatic carbon attached to the carboxyl group. |
| ~115 - 120 | C-1 | Aromatic CH carbon. |
| ~105 - 110 | C-3 | Aromatic carbon ortho to the electron-donating ethoxy group, expected to be upfield. |
| ~63 - 65 | -OCH₂CH₃ | Methylene carbon of the ethoxy group. Carbons adjacent to an ether oxygen typically appear in the 50-80 ppm range.[3][4][5] |
| ~14 - 16 | -OCH₂CH₃ | Methyl carbon of the ethoxy group. |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 2500-3300 | Broad | O-H stretch | Characteristic very broad absorption for the hydroxyl group of a hydrogen-bonded carboxylic acid.[1][6][7] |
| ~1700-1725 | Strong | C=O stretch | Carbonyl stretching of an aromatic carboxylic acid.[1][6][7] |
| ~1600, ~1475, ~1450 | Medium | C=C stretch | Aromatic ring vibrations. |
| ~1250 and ~1050 | Strong | C-O stretch | Asymmetric and symmetric C-O-C stretching of the aryl alkyl ether.[4][5][8] |
| ~1300 | Medium | C-O stretch | C-O stretching of the carboxylic acid.[6] |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z Value | Interpretation | Rationale |
| 216 | [M]⁺ | Molecular ion peak. |
| 199 | [M-OH]⁺ | Loss of the hydroxyl radical from the carboxylic acid. This is a common fragmentation for carboxylic acids.[9][10] |
| 188 | [M-C₂H₄]⁺ | Loss of ethene from the ethoxy group via a McLafferty-type rearrangement. |
| 171 | [M-OC₂H₅]⁺ | Loss of the ethoxy radical. |
| 143 | [M-CO₂H - C₂H₄]⁺ | Loss of the carboxyl group and ethene. |
| 128 | [C₁₀H₈]⁺ | Naphthalene radical cation, from cleavage of both substituents. |
Workflow for Structure Elucidation
The following diagram illustrates the logical workflow for the synthesis and structure elucidation of a novel compound like this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. IR Spectra for Carboxylic Acid | Detailed Guide [echemi.com]
- 8. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
- 10. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]
The Biological Versatility of Substituted Naphthoic Acids: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the diverse biological activities of substituted naphthoic acids, tailored for researchers, scientists, and professionals in drug development. This document delves into the core pharmacological properties of these compounds, including their antimicrobial, anti-inflammatory, anticancer, and neurological activities, supported by quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways.
Introduction to Naphthoic Acids
Naphthoic acids, bicyclic aromatic carboxylic acids, and their derivatives have emerged as a versatile scaffold in medicinal chemistry. The ability to modify the naphthalene ring system at various positions allows for the fine-tuning of their physicochemical properties and biological activities. This has led to the exploration of substituted naphthoic acids as potential therapeutic agents for a wide range of diseases. This guide summarizes the key findings in this promising area of research.
Antimicrobial Activity
Substituted naphthoic acid derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a spectrum of bacteria and fungi. The mechanism of action is often attributed to the disruption of microbial membranes.
Quantitative Antimicrobial Data
The following table summarizes the minimum inhibitory concentrations (MIC) of various substituted naphthoic acid derivatives against different microbial strains.
| Compound | Substitution Pattern | Test Organism | MIC (µg/mL) | Reference |
| 1-Naphthoic Acid Complex | - | Escherichia coli | 62.5 | [1] |
| 2-Naphthoic Acid Complex | - | Staphylococcus aureus | >1000 | [1] |
| 1-Hydroxy-2-naphthoic Acid Complex | 1-OH | Escherichia coli | 62.5 | [1] |
| 2-Hydroxy-1-naphthoic Acid Complex | 2-OH | Escherichia coli | >1000 | [1] |
| 3-Hydroxy-2-naphthoic Acid Complex | 3-OH | Escherichia coli | 62.5 | [1] |
| Naphtho[2,3-b]furan-4,9-dione (NQ008) | Fluorine-containing | Methicillin-resistant Staphylococcus aureus (MRSA) | Potent | [2] |
| Dihydroxynaphthalene-derivative bis-QACs | Dihydroxy, bis-quaternary ammonium | ESKAPE pathogens | Potent | [3] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of substituted naphthoic acid derivatives.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Substituted naphthoic acid derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic (e.g., Ciprofloxacin)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum from an overnight culture, adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds and the standard antibiotic in the 96-well plate containing MHB. The final concentration range should typically span from 0.125 to 512 µg/mL.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the unaided eye or a microplate reader.[4]
Experimental Workflow for Antimicrobial Susceptibility Testing
References
- 1. jetir.org [jetir.org]
- 2. Structure-Activity Relationship Studies of Antimicrobial Naphthoquinones Derived from Constituents of Tabebuia avellanedae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Rapid antimicrobial susceptibility test for identification of new therapeutics and drug combinations against multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
4-Ethoxy-2-naphthoic Acid: A Technical Guide to Putative Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
October 26, 2025
Abstract
4-Ethoxy-2-naphthoic acid is a synthetic organic compound for which the mechanism of action has not been extensively characterized in publicly available scientific literature. However, based on the well-documented biological activities of structurally related 2-naphthoic acid derivatives, it is possible to hypothesize potential cellular targets and signaling pathways. This technical guide explores these putative mechanisms, focusing on two prominent pathways modulated by analogous compounds: the P2Y14 receptor and the Aryl Hydrocarbon Receptor (AhR). This document provides a detailed overview of these potential mechanisms, comprehensive experimental protocols to investigate these hypotheses, and quantitative data from studies on related molecules to serve as a benchmark for future research.
Introduction
Naphthoic acid derivatives represent a versatile scaffold in medicinal chemistry, with various substitutions on the naphthalene ring system leading to a wide array of pharmacological activities. While the specific biological role of this compound remains to be elucidated, its structural similarity to other well-studied naphthoic acids allows for the formulation of educated hypotheses regarding its potential mechanism of action. This guide will focus on two such potential mechanisms: antagonism of the P2Y14 receptor, based on the activity of 4-phenyl-2-naphthoic acid derivatives, and modulation of the Aryl Hydrocarbon Receptor, based on the activity of hydroxylated 2-naphthoic acids.
Putative Mechanism of Action 1: P2Y14 Receptor Antagonism
The P2Y14 receptor, a G protein-coupled receptor (GPCR), is activated by UDP-sugars such as UDP-glucose. Its activation is associated with inflammatory responses in various tissues, making it a target for anti-inflammatory therapies. Structurally related 4-phenyl-2-naphthoic acid derivatives have been identified as potent and selective antagonists of the P2Y14 receptor.
Signaling Pathway
Activation of the Gi-coupled P2Y14 receptor by its endogenous agonist, UDP-glucose, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. A competitive antagonist like a 4-substituted 2-naphthoic acid derivative would bind to the receptor and prevent this downstream signaling cascade.
Caption: Hypothetical P2Y14 receptor signaling pathway and its inhibition.
Experimental Protocol: cAMP Assay
To determine if this compound acts as a P2Y14 receptor antagonist, a cAMP assay can be performed.
Objective: To measure the effect of this compound on UDP-glucose-mediated inhibition of cAMP production in cells expressing the P2Y14 receptor.
Methodology:
-
Cell Culture: HEK293 cells stably expressing the human P2Y14 receptor are cultured in DMEM supplemented with 10% FBS and appropriate selection antibiotics.
-
Assay Preparation: Cells are seeded in 96-well plates and grown to confluence.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of this compound or a known P2Y14 antagonist (positive control) for 15-30 minutes.
-
Agonist Stimulation: Cells are then stimulated with a known concentration of UDP-glucose (e.g., EC50 concentration) in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
cAMP Measurement: Intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Data Analysis: The ability of this compound to reverse the UDP-glucose-induced inhibition of cAMP production is quantified, and an IC50 value is determined.
Quantitative Data for Related Compounds
| Compound | Receptor | Assay Type | Potency (IC50/Ki) | Reference |
| PPTN (4-phenyl-2-naphthoic acid derivative) | P2Y14 | cAMP Inhibition Assay | Ki = 0.43 nM | [1] |
| PPTN | P2Y14 | Fluorescent Binding Assay | IC50 = 6-8 nM | [1] |
Putative Mechanism of Action 2: Aryl Hydrocarbon Receptor (AhR) Modulation
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor involved in regulating genes associated with xenobiotic metabolism, immune responses, and cellular differentiation. Some microbial-derived naphthoic acid derivatives, such as 1,4-dihydroxy-2-naphthoic acid, have been shown to be modulators of AhR.
Signaling Pathway
Upon binding to a ligand in the cytoplasm, AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic response elements (XREs) in the promoter regions of target genes, such as CYP1A1, leading to their transcription.
Caption: Hypothetical Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Experimental Protocol: AhR-Responsive Reporter Gene Assay
To investigate whether this compound can modulate AhR activity, a reporter gene assay can be employed.
Objective: To measure the ability of this compound to induce the expression of a reporter gene under the control of an AhR-responsive promoter.
Methodology:
-
Cell Line: A cell line, such as HepG2 or Caco-2, is transiently or stably transfected with a plasmid containing a luciferase reporter gene driven by a promoter with multiple xenobiotic response elements (XREs).
-
Cell Seeding: The transfected cells are seeded in a 96-well plate.
-
Compound Treatment: Cells are treated with various concentrations of this compound. A known AhR agonist (e.g., TCDD) is used as a positive control, and a known antagonist (e.g., CH-223191) can be used to confirm the mechanism.
-
Incubation: Cells are incubated for a sufficient period (e.g., 18-24 hours) to allow for gene transcription and protein expression.
-
Luciferase Assay: The luciferase activity is measured using a luminometer after the addition of the appropriate luciferase substrate.
-
Data Analysis: The fold induction of luciferase activity relative to a vehicle control is calculated. An EC50 value for agonistic activity or an IC50 value for antagonistic activity (in the presence of an agonist) can be determined.
Experimental Workflow
Caption: Experimental workflow for investigating the mechanism of action.
Conclusion
While the precise mechanism of action for this compound is yet to be determined, the established pharmacology of structurally similar compounds provides a strong foundation for targeted investigation. The P2Y14 receptor and the Aryl Hydrocarbon Receptor represent two plausible targets. The experimental protocols and workflows detailed in this guide offer a systematic approach for researchers to elucidate the biological activity of this compound and unlock its potential therapeutic applications. Further research, beginning with the assays outlined herein, is essential to characterize this compound's pharmacological profile.
References
Potential Therapeutic Targets of 4-Ethoxy-2-naphthoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
While direct experimental evidence for the biological targets of 4-Ethoxy-2-naphthoic acid is not currently available in published literature, a comprehensive analysis of structurally related 2-naphthoic acid derivatives strongly indicates that the N-methyl-D-aspartate (NMDA) receptor is a primary potential therapeutic target. This technical guide synthesizes the existing research on 2-naphthoic acid analogs, detailing their activity as allosteric modulators of the NMDA receptor. We present quantitative data on the structure-activity relationships (SAR) of these compounds, provide detailed experimental protocols for assessing their activity, and visualize the relevant signaling pathways. Based on the available evidence, we offer a predictive assessment of the potential activity of this compound as an NMDA receptor modulator.
Introduction: The Therapeutic Potential of Naphthoic Acid Scaffolds
The naphthalene ring system is a versatile scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities. Derivatives of 2-naphthoic acid, in particular, have emerged as a promising class of compounds with modulatory effects on key central nervous system targets. Over-activation of the NMDA receptor, a crucial ionotropic glutamate receptor, is implicated in a variety of neurological and psychiatric disorders, including epilepsy, ischemic stroke, traumatic brain injury, and neurodegenerative diseases.[1][2] Consequently, the development of novel NMDA receptor antagonists is of significant therapeutic interest. Recent studies have identified a series of 2-naphthoic acid derivatives that act as allosteric modulators of NMDA receptors, offering a potential new avenue for therapeutic intervention.[1][2]
The NMDA Receptor: A Prime Therapeutic Target
The NMDA receptor is a heterotetrameric ligand-gated ion channel composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (A-D). The activation of NMDA receptors requires the binding of both glutamate and a co-agonist (glycine or D-serine), leading to the opening of a non-selective cation channel permeable to Ca²⁺, Na⁺, and K⁺. The influx of Ca²⁺ through the NMDA receptor is a critical trigger for numerous intracellular signaling cascades that underpin synaptic plasticity, learning, and memory. However, excessive Ca²⁺ influx due to aberrant NMDA receptor activation can lead to excitotoxicity and neuronal cell death.
Allosteric modulation of the NMDA receptor presents a sophisticated therapeutic strategy compared to direct channel blockade or competitive antagonism at the agonist binding sites. Allosteric modulators bind to a site on the receptor that is distinct from the agonist binding site, altering the receptor's response to its natural ligands. This can lead to more subtle and potentially safer pharmacological effects, such as use-dependent channel blockade or subtype-selective modulation.
Structure-Activity Relationship of 2-Naphthoic Acid Derivatives as NMDA Receptor Modulators
Extensive research has elucidated the structure-activity relationships for the allosteric inhibition of NMDA receptors by 2-naphthoic acid derivatives. These studies have primarily focused on substitutions at the 1, 3, and 6 positions of the naphthalene ring.
Key SAR Findings:
-
Unsubstituted 2-Naphthoic Acid: The parent compound, 2-naphthoic acid, exhibits low intrinsic activity at GluN2A-containing NMDA receptors and even lower activity at other subtypes.[1]
-
Substitution at the 3-Position: The addition of a hydroxyl or amino group at the 3-position significantly increases the inhibitory activity, particularly at GluN1/GluN2C and GluN1/GluN2D receptor subtypes.[1]
-
Substitution at the 1 and 6-Positions: Halogen substitutions at the 1- and/or 6-positions of 3-hydroxy-2-naphthoic acid can further enhance inhibitory potency.[1]
-
Phenyl Substitution at the 6-Position: The introduction of a phenyl group at the 6-position can lead to compounds with incomplete channel blockade, which may offer a better safety profile by avoiding excessive inhibition of NMDA receptor signaling.[1]
Predictive Assessment for this compound:
Currently, there is no direct experimental data on the activity of this compound at NMDA receptors. However, based on the established SAR, we can make a predictive assessment. The presence of the ethoxy group at the 4-position introduces a relatively bulky and electron-donating substituent. The impact of this substitution on the binding to the allosteric site is unknown. It is plausible that the ethoxy group could either enhance or hinder the interaction with the receptor, depending on the specific steric and electronic requirements of the binding pocket. Further experimental evaluation is necessary to determine the precise effect of the 4-ethoxy substitution on NMDA receptor modulation.
Quantitative Data
The following table summarizes the inhibitory activity (IC₅₀) of various 2-naphthoic acid derivatives at different NMDA receptor subtypes.
| Compound | Substitution Pattern | GluN1/GluN2A IC₅₀ (µM) | GluN1/GluN2B IC₅₀ (µM) | GluN1/GluN2C IC₅₀ (µM) | GluN1/GluN2D IC₅₀ (µM) | Reference |
| UBP519 | 2-Naphthoic acid | >300 | >300 | >300 | >300 | [1] |
| UBP521 | 3-Amino-2-naphthoic acid | >100 | >100 | 89 ± 11 | 63 ± 8 | [1] |
| UBP522 | 3-Hydroxy-2-naphthoic acid | >100 | >100 | 58 ± 7 | 45 ± 5 | [1] |
| UBP552 | 1,6-Dibromo-3-hydroxy-2-naphthoic acid | 7.1 ± 0.9 | 6.2 ± 0.8 | 4.9 ± 0.6 | 3.3 ± 0.4 | [1] |
| UBP618 | 1-Bromo-3-hydroxy-6-phenyl-2-naphthoic acid | 2.1 ± 0.3 | 1.9 ± 0.2 | 2.3 ± 0.3 | 1.8 ± 0.2 | [1] |
| UBP608 | 6-Phenyl-2H-naphtho[1,2-b]pyran-2-one | 18 ± 2 | >100 | >100 | >100 | [1] |
| UBP628 | 1-Bromo-6-phenyl-2-naphthoic acid | 11 ± 1 | 45 ± 5 | 58 ± 7 | 63 ± 8 | [1] |
Experimental Protocols
The primary method used to determine the activity of 2-naphthoic acid derivatives at NMDA receptors is two-electrode voltage-clamp electrophysiology using Xenopus laevis oocytes expressing recombinant NMDA receptors.
Detailed Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNAs encoding the desired GluN1 and GluN2 subunits of the NMDA receptor.
-
Incubation: Injected oocytes are incubated for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Oocytes are placed in a recording chamber and perfused with a standard frog Ringer's solution.
-
The oocyte is impaled with two glass microelectrodes filled with 3 M KCl, which serve as the voltage-sensing and current-passing electrodes.
-
The oocyte is voltage-clamped at a holding potential of -60 mV.
-
-
Compound Application:
-
A stable baseline current is established.
-
The NMDA receptor agonists, glutamate and glycine (typically at 10 µM each), are applied to elicit an inward current.
-
Once a steady-state agonist-evoked current is achieved, the test compound (e.g., a 2-naphthoic acid derivative) is co-applied with the agonists at various concentrations.
-
-
Data Analysis:
-
The percentage of inhibition or potentiation of the agonist-evoked current by the test compound is calculated.
-
Concentration-response curves are generated, and IC₅₀ (for inhibitors) or EC₅₀ (for potentiators) values are determined by fitting the data to a sigmoidal dose-response equation.
-
Visualizations
Signaling Pathway and Experimental Workflow
Conclusion and Future Directions
The NMDA receptor represents a highly probable therapeutic target for this compound. The robust body of evidence demonstrating the allosteric modulatory activity of the 2-naphthoic acid scaffold at NMDA receptors provides a strong foundation for this hypothesis. The specific impact of the 4-ethoxy substitution remains to be elucidated and warrants further investigation.
Future research should focus on:
-
Chemical Synthesis: The synthesis of this compound is the essential first step for its biological evaluation.
-
In Vitro Profiling: The synthesized compound should be screened against a panel of NMDA receptor subtypes using the two-electrode voltage-clamp technique to determine its inhibitory or potentiating activity and its subtype selectivity.
-
Further SAR Studies: A systematic exploration of substitutions at the 4-position of the 2-naphthoic acid ring will provide a more complete understanding of the SAR at this position and could lead to the discovery of more potent and selective modulators.
-
In Vivo Studies: If promising in vitro activity is identified, in vivo studies in relevant animal models of neurological disorders will be necessary to assess the therapeutic potential of this compound.
References
- 1. Structure-activity relationships for allosteric NMDA receptor inhibitors based on 2-naphthoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of the Structural Requirements for N-Methyl-D-Aspartate Receptor Positive and Negative Allosteric Modulators Based on 2-Naphthoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Versatile Moiety: A Technical Guide to the Discovery and History of Naphthoic Acid Compounds
For Immediate Release
A comprehensive review of the discovery, synthesis, and evolving applications of naphthoic acid compounds, tailored for researchers, scientists, and drug development professionals. This document details the historical context, key experimental procedures, and modern therapeutic applications of this important chemical class.
Abstract
Naphthoic acids, carboxylic acid derivatives of naphthalene, have been a subject of scientific inquiry for over a century. First synthesized in the early 20th century, these compounds have transitioned from being simple chemical curiosities to crucial intermediates in the manufacturing of dyes, polymers, and, most significantly, pharmaceuticals.[1] This guide provides an in-depth exploration of the history of naphthoic acid compounds, presenting key quantitative data, detailed experimental protocols for their synthesis and analysis, and a look into their modern applications as potent enzyme inhibitors.
Discovery and Early History
The formal discovery of naphthoic acid is not attributed to a single individual but emerged from broader investigations into polycyclic aromatic acid derivatives in the early 20th century.[1] Initial syntheses of 1-naphthoic acid involved the aggressive oxidation of related naphthalene compounds, such as 1-naphthaldehyde or 1-methylnaphthalene, using powerful oxidizing agents like potassium permanganate.[1]
Over the subsequent decades, a variety of more refined synthetic routes were developed. Seminal work, chronicled in publications like Organic Syntheses, established several reliable methods that remain relevant today. These include:
-
The reaction of α-naphthylmagnesium bromide (a Grignard reagent) with carbon dioxide.[2][3]
-
The hydrolysis of precursors like α-naphthyl cyanide or ethyl α-naphthoate.[2]
-
The fusion of sodium α-naphthalenesulfonate with sodium formate.[2]
These early efforts laid the groundwork for the synthesis of a vast array of naphthoic acid derivatives, enabling the exploration of their chemical properties and potential applications. Research interest in these compounds has been continuous since the first half of the 20th century, leading to their use as precursors for dyes, plant growth regulators, and, more recently, as scaffolds for novel therapeutics.[4][5]
Physicochemical and Biological Data
Naphthoic acid exists as two primary isomers, 1-naphthoic acid and 2-naphthoic acid, which differ by the position of the carboxyl group on the naphthalene ring. Their fundamental properties are summarized below. The development of substituted naphthoic acid derivatives has become a major focus of drug discovery, particularly for their role as enzyme inhibitors.
Table 1: Physicochemical Properties of Naphthoic Acid Isomers
| Property | 1-Naphthoic Acid | 2-Naphthoic Acid |
| Chemical Formula | C₁₁H₈O₂ | C₁₁H₈O₂ |
| Molar Mass | 172.18 g/mol [3] | 172.18 g/mol [6] |
| Appearance | White to off-white crystalline solid[1] | White crystalline solid[7] |
| Melting Point | 161 °C[3] | 185.5 °C[8] |
| Solubility | Slightly soluble in water; soluble in ethanol, ether, chloroform[1] | Soluble in organic solvents |
| CAS Number | 86-55-5[3] | 93-09-4[6] |
Table 2: Biological Activity of Selected Naphthoic Acid Derivatives
| Compound | Target Enzyme | Activity Metric | Value | Application |
| 3,5-Dihydroxy 2-Naphthoic Acid (DHNA) | Babesia microti Lactate Dehydrogenase (BmLDH) | IC₅₀ | 85.65 µM | Anti-parasitic[9] |
| 1,6-Dibromo-2-hydroxynaphthalene-3-carboxylic acid (DBHCA) | Babesia microti Lactate Dehydrogenase (BmLDH) | IC₅₀ | 84.83 µM | Anti-parasitic[9] |
| Aryl-substituted dihydroxynaphthoic acids | Lactate Dehydrogenase (LDH) | Kᵢ | Low micromolar range | Anticancer[4] |
Key Experimental Protocols
The methodologies for synthesizing and evaluating naphthoic acid compounds are foundational to their study. The following sections provide detailed protocols for a classic synthesis, a modern multi-step synthesis of a derivative, and a representative biological assay.
Protocol 1: Synthesis of 1-Naphthoic Acid via Grignard Reaction
This procedure is adapted from the established method detailed in Organic Syntheses, which utilizes a Grignard reagent formed from α-bromonaphthalene.[2]
Materials:
-
Magnesium turnings (1 gram atom)
-
α-Bromonaphthalene (1 mol)
-
Anhydrous ether
-
Benzene
-
Dry carbon dioxide
-
50% Sulfuric acid
-
Toluene
-
Iodine (crystal, as initiator)
-
2-L three-necked flask, mechanical stirrer, reflux condenser, separatory funnel
Procedure:
-
Grignard Reagent Formation: Place 24.3 g (1 gram atom) of magnesium turnings in the 2-L three-necked flask. Add a solution of 207 g (1 mol) of α-bromonaphthalene in 450 cc of anhydrous ether via the separatory funnel. A small crystal of iodine may be added to initiate the reaction. Once started, the reaction should proceed smoothly.
-
Solubilization: After the reaction is complete, add 200 cc of dry benzene to the solution while it is still warm to prevent the Grignard reagent from solidifying upon cooling.[2]
-
Carbonation: Cool the solution to -5° to -7°C in an ice-salt bath. Replace the reflux condenser with a wide-bore gas entry tube positioned about 50 mm above the liquid surface. Stir the mixture vigorously while introducing a stream of dry carbon dioxide. Regulate the CO₂ flow to maintain the temperature below -2°C. The reaction typically takes 1.25 to 1.5 hours.
-
Hydrolysis and Isolation: Once carbonation is complete, pour the reaction mixture into a mixture of 500 g of ice and 100 cc of concentrated sulfuric acid. Separate the ether-benzene layer.
-
Extraction: Extract the aqueous layer with 200 cc of ether. Wash the combined ether-benzene solution with a mixture of 200 cc of water and 10 cc of 50% sulfuric acid.
-
Purification: Extract the organic layer with a 5% sodium hydroxide solution. Cool the alkaline solution and acidify it strongly with 50% sulfuric acid. Collect the precipitated crude α-naphthoic acid on a Büchner funnel, wash with water until sulfate-free, and dry.
-
Recrystallization: Dissolve the crude product (yield: 130–135 g) in 400 cc of hot toluene, add a small amount of filter-cel, and filter through a hot Büchner funnel. Cool the filtrate in an ice bath, filter the crystals with suction, and wash the filter cake with cold toluene. The final yield of light-colored product (m.p. 159–161°C) is 118–121 g (68–70% of theoretical).[2]
Protocol 2: Multi-step Synthesis of 4-amino-3-methyl-2-naphthoic acid
This protocol outlines a modern synthetic route for a substituted naphthoic acid derivative as described in patent literature.[10]
Materials:
-
3-hydroxy-2-naphthoic acid (starting material)
-
Thionyl chloride, Methanol
-
Nitric acid
-
Trifluoromethanesulfonic anhydride
-
Palladium-carbon (Pd/C) catalyst
-
Reagents for Suzuki coupling (e.g., a boronic acid, palladium catalyst, base)
-
Appropriate solvents and reagents for workup and purification
Procedure:
-
Esterification: The starting material, 3-hydroxy-2-naphthoic acid, is esterified using thionyl chloride and methanol to protect the carboxylic acid, yielding the methyl ester (Compound 2).
-
Nitration: The methyl ester (Compound 2) is treated with nitric acid to introduce a nitro group at the 4-position of the naphthalene ring, producing Compound 3.
-
Hydroxyl Activation: The hydroxyl group of Compound 3 is reacted with trifluoromethanesulfonic anhydride to convert it into a triflate, a good leaving group for cross-coupling (Compound 4).
-
Suzuki Coupling: Compound 4 undergoes a Suzuki coupling reaction with an appropriate boronic acid to introduce a methyl group at the 3-position, resulting in Compound 5.
-
Nitro Reduction: The nitro group of Compound 5 is reduced to an amino group using a palladium-carbon catalyst under a hydrogen atmosphere, yielding Compound 6.
-
Hydrolysis: The methyl ester of Compound 6 is hydrolyzed under basic conditions to yield the final product, 4-amino-3-methyl-2-naphthoic acid (Compound 7).[10]
Protocol 3: Enzyme Inhibition Assay Against B. microti Lactate Dehydrogenase (BmLDH)
This protocol is based on the methodology used to screen naphthoic acid derivatives as potential inhibitors of the BmLDH enzyme, a key drug target in the parasite Babesia microti.[9]
Materials:
-
Recombinant BmLDH enzyme
-
Naphthoic acid compounds (e.g., DHNA, DBHCA) dissolved in DMSO (100 mM stock)
-
Reaction buffer
-
Substrates for the coupled reaction (e.g., lactate, NAD⁺)
-
Spectrophotometer (plate reader)
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compounds (e.g., from 50–500 µM) from the DMSO stock solution.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the recombinant BmLDH enzyme in its appropriate buffer.
-
Inhibition Analysis: Add the various concentrations of the test compounds to the wells containing the enzyme. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the necessary substrates.
-
Data Acquisition: Measure the change in absorbance over time at the appropriate wavelength (e.g., 450 nm) and temperature (e.g., 37°C) using a spectrophotometer. The rate of reaction is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage inhibition for each compound concentration relative to the negative control. Determine the half-maximal inhibitory concentration (IC₅₀) value by fitting the dose-response data to a suitable equation.
Visualizing Workflows and Mechanisms
Diagrams are essential for illustrating complex experimental workflows and biological mechanisms. The following are represented using the DOT language for Graphviz.
Experimental Workflow for Grignard Synthesis of 1-Naphthoic Acid
References
- 1. Page loading... [guidechem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 1-Naphthoic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. 1-Naphthoic acid | 86-55-5 | Benchchem [benchchem.com]
- 6. 2-Naphthoic acid 98 93-09-4 [sigmaaldrich.com]
- 7. Page loading... [guidechem.com]
- 8. Naphthalene - Wikipedia [en.wikipedia.org]
- 9. Frontiers | Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug [frontiersin.org]
- 10. CN103980139A - Naphthoic acid compound and preparation method thereof - Google Patents [patents.google.com]
In-depth Technical Guide: Stability and Degradation of 4-Ethoxy-2-naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Despite a comprehensive search of available scientific literature and databases, specific experimental data on the stability and degradation of 4-Ethoxy-2-naphthoic acid is not publicly available at this time. This guide, therefore, provides a foundational understanding based on the known stability of related chemical structures, such as naphthoic acid derivatives, and outlines the established methodologies for conducting stability and degradation studies as would be applied to this specific molecule.
Introduction
This compound is an aromatic carboxylic acid derivative of naphthalene. Its chemical structure, featuring a naphthalene core, an ethoxy group at the 4-position, and a carboxylic acid group at the 2-position, suggests potential applications in medicinal chemistry and materials science. Understanding the stability and degradation profile of this compound is critical for its development, particularly for pharmaceutical applications where it would be subject to rigorous testing to ensure safety and efficacy.
This technical guide will address the probable stability of this compound under various stress conditions and detail the standard experimental protocols required to generate a comprehensive stability profile.
Predicted Stability Profile
Based on the general characteristics of naphthoic acids and aromatic ethers, the stability of this compound can be inferred. The naphthalene ring system is generally stable, but the ethoxy and carboxylic acid functional groups are susceptible to specific degradation pathways.
Table 1: Predicted Stability and Potential Degradation Pathways of this compound
| Stress Condition | Predicted Stability | Potential Degradation Products | Potential Degradation Pathway |
| Hydrolysis (Acidic/Basic) | Susceptible to hydrolysis under strong acidic or basic conditions. | 4-Hydroxy-2-naphthoic acid, Ethanol | Cleavage of the ether linkage. |
| Oxidation | Potentially susceptible to oxidation. | Ring-opened products, Quinone-like structures | Oxidation of the naphthalene ring or the ethoxy group. |
| Photodegradation | Likely to exhibit some degree of photosensitivity. | Photoproducts of unknown structure. | Absorption of UV/Vis light leading to electronic excitation and subsequent chemical reactions. |
| Thermal Degradation | Expected to be relatively stable at ambient temperatures. | Decarboxylation products (e.g., 4-ethoxynaphthalene) at elevated temperatures. | Loss of the carboxylic acid group as carbon dioxide. |
Experimental Protocols for Stability and Degradation Studies
To definitively determine the stability and degradation pathways of this compound, a series of forced degradation or stress testing studies must be conducted. These studies are essential for developing and validating a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method.[1][2][3]
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are designed to accelerate the degradation of a compound to identify its likely degradation products and establish its intrinsic stability.[4][5]
Objective: To generate degradation products of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M to 1 M hydrochloric acid. The mixture should be heated (e.g., at 60-80°C) for a defined period (e.g., 2, 4, 8, 12, 24 hours). Samples should be taken at various time points.[6]
-
Base Hydrolysis: Treat the stock solution with 0.1 M to 1 M sodium hydroxide. The mixture should be heated (e.g., at 60-80°C) for a defined period, with samples taken at various time points.
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature. Samples should be taken at various time points.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80-120°C) for a defined period. A solution of the compound should also be heated to assess degradation in the solution state.
-
Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A dark control sample should be stored under the same conditions to differentiate between thermal and photolytic degradation.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method, such as HPLC with a photodiode array (PDA) detector.
Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[1][2]
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Typical HPLC Parameters:
-
Column: A reversed-phase column (e.g., C18 or C8, 250 mm x 4.6 mm, 5 µm) is generally a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) is often required to separate compounds with different polarities.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance. A PDA detector is highly recommended to assess peak purity.
-
Column Temperature: Maintained at a constant temperature (e.g., 25-30°C) to ensure reproducibility.
Method Validation: The developed HPLC method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[7]
Potential Degradation Pathways and Logical Relationships
While specific pathways for this compound are not documented, logical degradation pathways can be proposed based on its chemical structure. These hypotheses would need to be confirmed through the identification of degradation products from forced degradation studies.
Caption: Proposed Degradation Pathways for this compound.
Experimental Workflow for Stability Assessment
The overall process for assessing the stability of this compound follows a logical sequence from method development to the analysis of stability samples.
Caption: General Workflow for Stability Assessment of a New Chemical Entity.
Conclusion
While direct stability data for this compound is currently unavailable in the public domain, this guide provides a comprehensive framework for researchers and drug development professionals to approach its stability assessment. The predicted susceptibility to hydrolysis, oxidation, and photolysis underscores the necessity of performing rigorous forced degradation studies. The outlined experimental protocols for stress testing and the development of a stability-indicating HPLC method provide a clear path forward for generating the required data to fully characterize the stability and degradation profile of this compound. The successful execution of these studies will be paramount for any future development of this compound, particularly for pharmaceutical use.
References
- 1. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 2. scispace.com [scispace.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medcraveonline.com [medcraveonline.com]
- 6. rjptonline.org [rjptonline.org]
- 7. chromatographyonline.com [chromatographyonline.com]
Theoretical and Computational Exploration of Naphthoic Acid Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthoic acid and its derivatives represent a class of organic compounds with significant potential in medicinal chemistry and materials science. Their rigid bicyclic aromatic structure provides a versatile scaffold for the design of novel therapeutic agents and functional materials. In recent years, the integration of theoretical and computational methods with experimental studies has profoundly accelerated the exploration of these molecules. This technical guide provides an in-depth overview of the computational and experimental approaches used to study naphthoic acid derivatives, offering a comprehensive resource for researchers in drug discovery and development.
Theoretical and Computational Methodologies
Computational chemistry offers powerful tools to predict and understand the properties and behavior of naphthoic acid derivatives at the molecular level. These in silico methods are instrumental in guiding experimental work, saving time and resources.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For naphthoic acid derivatives, DFT calculations are routinely employed to predict a wide range of molecular properties. A common approach involves geometry optimization using the B3LYP functional with a 6-31G basis set.
Calculated Molecular Properties:
The following table summarizes key physicochemical properties of selected ortho-substituted naphthoic acids calculated using DFT. These parameters are crucial for understanding the reactivity and potential biological activity of these compounds.
| Derivative | Total Energy (Hartree) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| Naphthoic acid | -571.8 | -0.25 | -0.08 | 0.17 | 1.89 |
| o-OCH3 | -686.2 | -0.23 | -0.07 | 0.16 | 2.54 |
| o-OC2H5 | -725.5 | -0.23 | -0.07 | 0.16 | 2.61 |
| o-OH | -646.9 | -0.24 | -0.08 | 0.16 | 1.52 |
| o-NH2 | -626.8 | -0.22 | -0.07 | 0.15 | 1.98 |
| o-CH3 | -611.1 | -0.24 | -0.07 | 0.17 | 2.01 |
| o-C2H5 | -650.4 | -0.24 | -0.07 | 0.17 | 2.03 |
| o-SO3H | -1141.5 | -0.29 | -0.12 | 0.17 | 4.65 |
| o-F | -670.8 | -0.26 | -0.09 | 0.17 | 3.12 |
| o-Cl | -1030.9 | -0.27 | -0.10 | 0.17 | 3.25 |
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a key tool in structure-based drug design, allowing researchers to predict the binding affinity and interaction of potential drug candidates with a biological target, such as a protein or enzyme.
A typical molecular docking workflow for naphthoic acid derivatives against a protein target is illustrated below.
Quantitative Structure-Activity Relationship (QSAR)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. The general workflow for developing a QSAR model is a systematic process involving data collection, descriptor calculation, model building, and validation.[1]
Experimental Protocols
Experimental validation is essential to confirm the predictions of computational models and to fully characterize the properties of naphthoic acid derivatives.
Synthesis of Naphthoic Acid Derivatives
The synthesis of novel naphthoic acid derivatives often involves multi-step reactions. Below is a general procedure for the synthesis of novel 3-hydroxy-2-naphthoic hydrazones.[2]
Materials:
-
3,5-di-tert-butyl-2-hydroxybenzaldehyde or 4-nitrobenzaldehyde
-
3-hydroxy-2-naphthohydrazide
-
Methanol
-
Acetic acid
Procedure:
-
Dissolve the respective aldehyde (0.42 mmol for 3,5-di-tert-butyl-2-hydroxybenzaldehyde or 0.66 mmol for 4-nitrobenzaldehyde) in 15 ml of methanol and stir for 20 minutes.
-
Add 3-hydroxy-2-naphthohydrazide (0.42 mmol or 0.66 mmol, respectively) to the solution.
-
Add a catalytic amount (2–3 drops) of acetic acid to the reaction mixture.
-
Reflux the reaction mixture at a constant temperature for 4–5 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the solid precipitates and wash with methanol.
-
Dry the obtained precipitates for further characterization.[2]
Spectroscopic and Chromatographic Characterization
The synthesized naphthoic acid derivatives are characterized using various spectroscopic and chromatographic techniques to confirm their structure and purity.
| Technique | Purpose | Typical Observations for Naphthoic Acid Derivatives |
| ¹H-NMR | To determine the proton environment in the molecule. | Aromatic protons typically appear in the range of 7.0-9.0 ppm. The carboxylic acid proton is a broad singlet at >10 ppm. |
| ¹³C-NMR | To identify the carbon skeleton of the molecule. | Carbonyl carbon of the carboxylic acid appears around 170 ppm. Aromatic carbons are observed between 120-150 ppm. |
| FT-IR | To identify the functional groups present. | A broad O-H stretch for the carboxylic acid is seen around 2500-3300 cm⁻¹. The C=O stretch of the carboxylic acid appears around 1700 cm⁻¹. |
| HRMS | To determine the exact mass and molecular formula. | Provides a highly accurate mass measurement, confirming the elemental composition. |
| HPLC | To assess the purity of the compound. | A single sharp peak indicates a high degree of purity. |
Biological Activity Assays
The biological activity of naphthoic acid derivatives is evaluated through various in vitro and in vivo assays, depending on the therapeutic target. For example, the anticancer activity of novel naphthoquinone amides was evaluated against different cancer cell lines.[3]
Example: Cytotoxicity Assay
-
Culture cancer cell lines (e.g., NCI-H187, KB) in appropriate media.
-
Treat the cells with varying concentrations of the synthesized naphthoquinone amides.
-
Incubate for a specified period (e.g., 24, 48 hours).
-
Assess cell viability using methods like MTT or SRB assay.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[3]
Drug Design and Development Workflow
The integration of computational and experimental methods is central to modern drug design and discovery. The following diagram illustrates a typical workflow for the development of drugs based on the naphthoic acid scaffold.
References
- 1. neovarsity.org [neovarsity.org]
- 2. Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00788J [pubs.rsc.org]
- 3. First synthesis and anticancer activity of novel naphthoquinone amides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Starting Materials and Precursors for 4-Ethoxy-2-naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways, key starting materials, and essential precursors for the preparation of 4-ethoxy-2-naphthoic acid. This valuable compound serves as a crucial building block in the development of various pharmaceutical agents. This document details the necessary experimental protocols, presents quantitative data in a clear, tabular format, and includes diagrams of the synthetic routes for enhanced understanding.
Primary Synthetic Pathway: Etherification of 4-Hydroxy-2-naphthoic Acid
The most direct and commonly referenced method for the synthesis of this compound involves a two-step process. The first stage is the synthesis of the key precursor, 4-hydroxy-2-naphthoic acid, which is subsequently etherified to yield the final product.
Step 1: Synthesis of 4-Hydroxy-2-naphthoic Acid
The precursor, 4-hydroxy-2-naphthoic acid, can be synthesized through the oxidation of 4-hydroxynaphthaldehyde. This method has been reported to yield the desired carboxylic acid, although purification from potential quinonoid byproducts is a critical consideration.[1]
Experimental Protocol: Oxidation of 4-Hydroxynaphthaldehyde [1]
A detailed experimental protocol for this oxidation is outlined by Cavill and Tetaz. The procedure involves the controlled oxidation of 4-hydroxynaphthaldehyde using silver oxide in an excess of sodium hydroxide solution.
-
Materials: 4-hydroxynaphthaldehyde, silver oxide, sodium hydroxide, water, ethyl acetate, light petroleum.
-
Procedure:
-
Prepare a solution of sodium hydroxide in water.
-
Add 4-hydroxynaphthaldehyde to the alkaline solution.
-
Slowly add silver oxide to the mixture while stirring.
-
The reaction progress should be monitored, as the conversion can be up to 47%.
-
After the reaction is complete, the mixture is worked up to isolate the crude 4-hydroxy-2-naphthoic acid.
-
Purification is achieved by recrystallization from a suitable solvent system, such as ethyl acetate-light petroleum.
-
| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents |
| 4-Hydroxynaphthaldehyde | 172.18 | - | 1.0 |
| Silver Oxide | 231.74 | - | - |
| Sodium Hydroxide | 40.00 | - | Excess |
| Product | Molecular Weight ( g/mol ) | Yield | Melting Point (°C) |
| 4-Hydroxy-2-naphthoic acid | 188.18 | ~47% | 180 (decomp.) |
Step 2: Etherification of 4-Hydroxy-2-naphthoic Acid
The second step involves the etherification of the hydroxyl group of 4-hydroxy-2-naphthoic acid to an ethoxy group. The Williamson ether synthesis is a classic and effective method for this transformation. This reaction proceeds via an SN2 mechanism where an alkoxide, formed by deprotonating the hydroxyl group, acts as a nucleophile to attack an ethyl halide.
Experimental Protocol: Williamson Ether Synthesis
-
Materials: 4-hydroxy-2-naphthoic acid, a suitable base (e.g., sodium hydroxide, potassium carbonate), an ethylating agent (e.g., ethyl iodide, ethyl bromide), and a polar aprotic solvent (e.g., DMF, acetone).
-
Procedure:
-
Dissolve 4-hydroxy-2-naphthoic acid in the chosen solvent.
-
Add the base to deprotonate the phenolic hydroxyl group, forming the corresponding naphthoxide salt. The carboxyl group will also be deprotonated.
-
Add the ethylating agent to the reaction mixture.
-
Heat the mixture to an appropriate temperature and monitor the reaction until completion.
-
After cooling, the reaction mixture is worked up by pouring it into water and acidifying to precipitate the crude product.
-
The crude this compound is then purified by recrystallization.
-
| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents |
| 4-Hydroxy-2-naphthoic acid | 188.18 | - | 1.0 |
| Base (e.g., NaOH) | 40.00 | - | >2.0 |
| Ethylating Agent (e.g., C₂H₅I) | 155.97 | - | >1.0 |
| Product | Molecular Weight ( g/mol ) |
| This compound | 216.23 |
Synthetic Pathway Diagram
References
Safety and Handling of 4-Ethoxy-2-naphthoic Acid: A Technical Guide
Disclaimer: This document provides a summary of safety and handling precautions for 4-Ethoxy-2-naphthoic acid based on data from structurally similar compounds. No specific Material Safety Data Sheet (MSDS) or comprehensive toxicity data for this compound was found. Therefore, the information presented herein is for guidance purposes and should be used with caution. All laboratory work should be conducted by trained professionals in a well-ventilated area and with appropriate personal protective equipment.
Hazard Identification and Classification
While specific GHS classification for this compound is not available, data from analogous naphthoic acid derivatives suggests it may pose the following hazards:
-
Skin Irritation: Naphthoic acid derivatives are often classified as skin irritants.[1][2][3][4]
-
Eye Irritation: Many related compounds are known to cause serious eye irritation.[2][3][4][5]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[2][4][5][6]
-
Harmful if Swallowed: Some related compounds are harmful if ingested.[4][7]
Table 1: GHS Hazard Statements for Structurally Similar Compounds
| Compound | GHS Hazard Statements |
| 1-Naphthoic Acid | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[2] |
| 2-Naphthoic Acid | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[4] |
| 2-Ethoxy-1-naphthoic Acid | H315: Causes skin irritation. H319: Causes serious eye irritation.[3] |
| 1-Hydroxy-2-naphthoic acid | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[5][6] |
| 3-Hydroxy-2-naphthoic acid | Causes serious eye damage.[8] |
Physical and Chemical Properties
Limited data is available for this compound. The properties of similar compounds are listed for reference.
Table 2: Physical and Chemical Properties of Naphthoic Acid Derivatives
| Property | 2-Ethoxy-1-naphthoic acid | 2-Naphthoic acid | 1-Hydroxy-2-naphthoic acid |
| Physical State | Powder Solid[9] | Solid[10] | Powder Solid[6] |
| Appearance | Beige[9] | Beige solid[10] | Light brown[6] |
| Melting Point | 141 - 145 °C[9] | 185 - 187 °C[10] | 220 °C[11] |
| Flash Point | No data available | 205 °C[10] | > 150 °C[8][11] |
| Solubility | No data available | Soluble in alcohol.[10] | Water solubility: 0.047 g/100ml (very poor).[11] |
Safe Handling and Storage
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[1][2][4]
-
Provide appropriate exhaust ventilation at places where dust is formed.[1]
-
Ensure eyewash stations and safety showers are readily accessible.[2][8]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical safety goggles.[1][5][8]
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[1][2][8]
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[2]
Handling Procedures
Storage
-
Store in a cool, dry, and well-ventilated place.[1][3][8][9]
-
Store away from incompatible materials such as strong oxidizing agents.[3][8]
Experimental Protocols
General Weighing and Handling Protocol
Spill Response Protocol
In case of a spill, follow these steps:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Cover the spill with an inert absorbent material.[5]
-
Sweep up the material and place it in a sealed container for disposal.[1][8][9]
-
Clean the spill area with soap and water.
-
Dispose of contaminated materials as hazardous waste.[5]
First-Aid Measures
Table 3: First-Aid Procedures
| Exposure Route | Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1][2][9][12] |
| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists.[1][2][8][9][12] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Immediately consult a physician.[1][2][8][9][12] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water. Consult a physician.[1][2][9][12] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][8]
-
Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides.[1][5][8][9]
-
Firefighter Protection: Wear a self-contained breathing apparatus and full protective gear.[1][5][8][9]
Disposal Considerations
Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not let the product enter drains.[1]
Logical Relationship of Safety Precautions
The following diagram illustrates the logical flow from hazard identification to the implementation of control measures.
References
- 1. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. 2-Naphthoic acid - Safety Data Sheet [chemicalbook.com]
- 11. ICSC 1759 - HYDROXY-2-NAPHTHOIC ACID [inchem.org]
- 12. assets.thermofisher.com [assets.thermofisher.com]
Methodological & Application
Application Notes and Protocols for the Use of 4-Ethoxy-2-naphthoic Acid as a Putative P2Y14 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
The P2Y14 receptor, a G protein-coupled receptor (GPCR), has emerged as a significant target in drug discovery due to its role in inflammatory and immune responses.[1][2][3][4] Activated by UDP-sugars such as UDP-glucose, the P2Y14 receptor is implicated in various pathological conditions, including asthma, chronic pain, and kidney disease.[1] Consequently, the development of potent and selective P2Y14 receptor antagonists is of considerable interest for therapeutic applications.
This document provides detailed application notes and protocols for the investigation of 4-Ethoxy-2-naphthoic acid as a potential antagonist of the P2Y14 receptor. While direct experimental data for this compound is not extensively available in public literature, this document leverages data from the well-characterized class of 4-substituted-2-naphthoic acid derivatives, which are known to act as P2Y14 receptor antagonists.[1][2][3] The protocols and methodologies described herein are directly applicable to the screening and characterization of novel compounds within this chemical class.
P2Y14 Receptor Signaling Pathway
The P2Y14 receptor primarily couples to the Gαi subunit of the heterotrimeric G protein complex.[4] Activation of the receptor by an agonist, such as UDP-glucose, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the G protein can also activate other downstream signaling pathways, including phospholipase C (PLC) and the Rho/Rho kinase pathway, leading to calcium mobilization and cytoskeletal rearrangement.
References
- 1. Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Exploring a 2-naphthoic acid template for the structure-based design of P2Y14 receptor antagonist molecular probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploration of Alternative Scaffolds for P2Y14 Receptor Antagonists Containing a Biaryl Core - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Ethoxy-2-naphthoic acid in Anti-inflammatory Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: To date, specific research on the anti-inflammatory properties of 4-Ethoxy-2-naphthoic acid is not extensively available in the public domain. The following application notes and protocols are based on established methodologies for evaluating the anti-inflammatory potential of structurally related naphthoic acid and naphthoquinone derivatives. These protocols serve as a guideline for initiating research into this compound.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a protective mechanism, chronic inflammation can contribute to various diseases. The search for novel anti-inflammatory agents is a critical area of drug discovery. Naphthoic acid derivatives and related naphthoquinones have shown promise as anti-inflammatory agents by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways. This document provides a framework for investigating the potential anti-inflammatory effects of this compound.
Potential Mechanism of Action
Based on studies of analogous compounds, this compound may exert its anti-inflammatory effects through the inhibition of pro-inflammatory mediators and signaling pathways. A potential mechanism involves the downregulation of the NF-κB signaling pathway, which is a central regulator of inflammation.
dot digraph "NF_kB_Signaling_Pathway" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Potential NF-κB Inhibitory Pathway of this compound", rankdir="TB", splines=ortho, size="7.6,7.6"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [arrowhead=vee, penwidth=1.5];
// Nodes LPS [label="LPS", fillcolor="#FBBC05", fontcolor="#202124"]; TLR4 [label="TLR4", fillcolor="#FBBC05", fontcolor="#202124"]; IKK [label="IKK Complex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IkB [label="IκBα", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFkB [label="NF-κB\n(p65/p50)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFkB_nucleus [label="NF-κB (nucleus)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gene_expression [label="Pro-inflammatory\nGene Expression\n(TNF-α, IL-6, COX-2, iNOS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Compound [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges LPS -> TLR4 [label="activates"]; TLR4 -> IKK [label="activates"]; IKK -> IkB [label="phosphorylates"]; IkB -> NFkB [style=invis]; {rank=same; IkB; NFkB} IkB -> NFkB [label="releases", constraint=false]; NFkB -> NFkB_nucleus [label="translocates to"]; NFkB_nucleus -> Gene_expression [label="induces"]; Compound -> IKK [label="inhibits", color="#EA4335", fontcolor="#EA4335"]; } enddot Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Quantitative Data from Analogous Compounds
The following tables summarize the anti-inflammatory activity of various naphthoquinone derivatives, which can serve as a benchmark for evaluating this compound.
Table 1: In Vitro Anti-inflammatory Activity of Naphthoquinone Derivatives
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| Compound 9 (a 1,4-naphthoquinone derivative) | NO Production | RAW 264.7 | <26.3 | [1] |
| Demethyleneberberine | COX-2 Inhibition | - | 13.46 ± 1.91 | [2] |
| Chebulagic acid | COX-2 Inhibition | - | 0.92 ± 0.011 | [2] |
| 4h (a naphtho[1,2-e][3][4]oxazine derivative) | Heat-induced hemolysis | - | 4.807 µg/mL | [5] |
| 4c (a naphtho[1,2-e][3][4]oxazine derivative) | Heat-induced hemolysis | - | 5.5 µg/mL | [5] |
Table 2: In Vivo Anti-inflammatory Activity of Naphthoquinone Derivatives
| Compound | Model | Animal | Dose | % Inhibition of Edema | Reference |
| 4-Methoxyhonokiol | Carrageenan-induced paw edema | Mice | i.p. | Dose-dependent | [6] |
| MAK01 | Carrageenan-induced paw edema | Rats | 30 mg/kg | 40.58% ± 0.84% (after 5h) | [7] |
| Compound 5f | Carrageenan-induced paw edema | - | - | 63.35% | [8] |
| Compound 7b | Carrageenan-induced paw edema | - | - | 46.51% | [8] |
Experimental Protocols
The following are detailed protocols for assessing the anti-inflammatory properties of a test compound like this compound.
In Vitro Protocols
dot digraph "In_Vitro_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="In Vitro Anti-inflammatory Evaluation Workflow", rankdir="TB", splines=ortho, size="7.6,7.6"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [arrowhead=vee, penwidth=1.5];
// Nodes Start [label="Start: Prepare this compound stock solution", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Culture [label="Culture RAW 264.7 macrophages", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pretreat [label="Pre-treat cells with test compound", fillcolor="#FBBC05", fontcolor="#202124"]; Stimulate [label="Stimulate with LPS (1 µg/mL)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate [label="Incubate for 24 hours", fillcolor="#F1F3F4", fontcolor="#202124"]; Supernatant [label="Collect supernatant", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Lysate [label="Prepare cell lysate", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Griess [label="Nitric Oxide (NO) Assay\n(Griess Reagent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ELISA [label="Cytokine (TNF-α, IL-6) Assay\n(ELISA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; qPCR [label="Gene Expression Analysis\n(iNOS, COX-2, TNF-α, IL-6)\n(RT-qPCR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Western [label="Protein Expression Analysis\n(iNOS, COX-2, p-IκBα, NF-κB)\n(Western Blot)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End: Analyze and compare data", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Cell_Culture; Cell_Culture -> Pretreat; Pretreat -> Stimulate; Stimulate -> Incubate; Incubate -> Supernatant; Incubate -> Cell_Lysate; Supernatant -> Griess; Supernatant -> ELISA; Cell_Lysate -> qPCR; Cell_Lysate -> Western; {Griess, ELISA, qPCR, Western} -> End; } enddot Caption: Workflow for in vitro evaluation of anti-inflammatory activity.
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Seed RAW 264.7 cells in 96-well or 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
-
Principle: Measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.
-
Protocol:
-
Collect 50 µL of cell culture supernatant.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm. A standard curve with sodium nitrite is used for quantification.
-
-
Principle: Quantifies the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant using enzyme-linked immunosorbent assay (ELISA) kits.
-
Protocol: Follow the manufacturer's instructions for the specific ELISA kits.
-
Principle: Measures the mRNA expression levels of inflammatory genes like iNOS, COX-2, TNF-α, and IL-6.
-
Protocol:
-
Extract total RNA from the cells using a suitable RNA isolation kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative PCR (qPCR) using specific primers for the target genes and a housekeeping gene (e.g., GAPDH) for normalization.
-
-
Principle: Detects the protein levels of key inflammatory mediators such as iNOS, COX-2, and components of the NF-κB pathway (e.g., phosphorylated IκBα, p65).
-
Protocol:
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against the target proteins.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
In Vivo Protocol: Carrageenan-Induced Paw Edema in Rodents
dot digraph "In_Vivo_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="In Vivo Carrageenan-Induced Paw Edema Workflow", rankdir="TB", splines=ortho, size="7.6,7.6"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [arrowhead=vee, penwidth=1.5];
// Nodes Start [label="Start: Acclimatize rodents (e.g., Wistar rats)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Grouping [label="Group animals (n=6 per group):\n- Vehicle Control\n- Positive Control (e.g., Indomethacin)\n- Test Compound Groups (different doses)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dosing [label="Administer test compound or controls orally or i.p.", fillcolor="#FBBC05", fontcolor="#202124"]; Carrageenan [label="Inject 0.1 mL of 1% carrageenan into the sub-plantar region of the right hind paw", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Measure [label="Measure paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection", fillcolor="#34A853", fontcolor="#FFFFFF"]; Calculate [label="Calculate the percentage inhibition of edema", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End: Analyze and compare data", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Grouping; Grouping -> Dosing; Dosing -> Carrageenan [label="After 1 hour"]; Carrageenan -> Measure; Measure -> Calculate; Calculate -> End; } enddot Caption: Workflow for the carrageenan-induced paw edema model.
-
Animals: Wistar rats or Swiss albino mice.
-
Groups:
-
Group 1: Vehicle control (e.g., saline or 0.5% carboxymethyl cellulose).
-
Group 2: Positive control (e.g., Indomethacin, 10 mg/kg).
-
Groups 3-5: this compound at different doses (e.g., 10, 20, 50 mg/kg).
-
-
Procedure:
-
Administer the test compound or controls orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% (w/v) carrageenan suspension in saline into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume immediately before the carrageenan injection (0 h) and at 1, 2, 3, 4, and 5 hours post-injection using a plethysmometer.
-
-
Data Analysis: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Safety and Toxicology
Preliminary assessment of cytotoxicity is crucial. This can be performed in vitro using assays such as the MTT or LDH assay on the same cell lines used for the anti-inflammatory studies.
Conclusion
The provided application notes and protocols offer a comprehensive starting point for the investigation of the anti-inflammatory properties of this compound. By leveraging established methodologies for analogous compounds, researchers can systematically evaluate its potential as a novel anti-inflammatory agent. Careful experimental design and data analysis will be critical in elucidating its mechanism of action and therapeutic potential.
References
- 1. Naphthoquinone Derivatives with Anti-Inflammatory Activity from Mangrove-Derived Endophytic Fungus Talaromyces sp. SK-S009 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Naphthoquinone derivatives as P-glycoprotein inducers in inflammatory bowel disease: 2D monolayers, 3D spheroids, and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory activity of 4-methoxyhonokiol is a function of the inhibition of iNOS and COX-2 expression in RAW 264.7 macrophages via NF-kappaB, JNK and p38 MAPK inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application of 4-Ethoxy-2-naphthoic Acid in Cancer Cell Lines: A Review of Available Data
As of October 2025, a comprehensive review of published scientific literature reveals no specific studies detailing the application of 4-Ethoxy-2-naphthoic acid in cancer cell lines. Searches for its direct anticancer activity, mechanism of action, or established experimental protocols have not yielded any specific results. This suggests that this compound may be a novel compound for which anticancer research has not yet been published in the public domain, or it may not have been identified as a compound of interest for cancer research.
While direct data on this compound is unavailable, the broader classes of related compounds, namely naphthoic acid derivatives and the structurally similar naphthoquinone derivatives , have been investigated for their potential as anticancer agents. This information can provide a foundational context for researchers interested in exploring the potential of novel naphthoic acid compounds.
General Anticancer Properties of Naphthoic Acid and Naphthoquinone Derivatives
Derivatives of naphthoic acid and naphthoquinone have been shown to exhibit cytotoxic effects against various cancer cell lines through diverse mechanisms of action.
Naphthoic Acid Derivatives
Some derivatives of naphthoic acid have demonstrated anticancer properties. For instance, certain substituted dihydroxynaphthoic acids have been synthesized and shown to act as inhibitors of lactate dehydrogenase (LDH), an enzyme that is often upregulated in cancer cells and plays a role in tumor metabolism. Inhibition of LDH can disrupt the energy supply of cancer cells, leading to cell death. These derivatives have shown inhibitory constants (Ki) in the low micromolar range.[1]
Naphthoquinone Derivatives
Naphthoquinones, which are structurally related to naphthoic acids, are a well-studied class of compounds with significant anticancer activity. Their mechanisms of action are often multifaceted and can include:
-
Induction of Apoptosis: Many naphthoquinone derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This is a key mechanism for eliminating cancerous cells without inducing an inflammatory response.
-
Generation of Reactive Oxygen Species (ROS): Some naphthoquinones can undergo redox cycling, leading to the production of reactive oxygen species. Elevated ROS levels can cause significant oxidative stress and damage to cellular components, ultimately triggering cell death.
-
Topoisomerase Inhibition: Certain naphthoquinone derivatives, such as shikonin, have been found to inhibit topoisomerase I, an enzyme essential for DNA replication and repair.[2][3] Inhibition of this enzyme leads to DNA damage and cell death.
-
PI3K Signaling Pathway Regulation: Some naphthoquinone compounds have been observed to induce apoptosis and autophagy by regulating the PI3K signaling pathway, which is a critical pathway for cell growth, proliferation, and survival.[4]
-
Cell Cycle Arrest: Various naphthoquinone derivatives have been shown to arrest the cell cycle at different phases (e.g., G1 phase), preventing cancer cells from dividing and proliferating.[5]
Summary of Anticancer Activity of Naphthoquinone Derivatives in Various Cancer Cell Lines
The following table summarizes the cytotoxic activity of several exemplary naphthoquinone derivatives against different human cancer cell lines, as reported in the literature. It is important to note that these are not data for this compound but for structurally related compounds.
| Compound Class | Derivative Example | Cancer Cell Line(s) | Reported IC₅₀ Values | Reference |
| Phenylaminosulfanyl Naphthoquinone | 3,5-dichloro-N-(4-((4-((1,4-dioxo-3-(phenylthio)-1,4-dihydronaphthalen-2-yl)amino)phenyl)sulfonyl)phenyl)benzamide | MCF-7 (Breast Cancer) | Potent cytotoxic activity | [5] |
| Shikonin Derivative | A novel synthesized derivative | H1975, H1299, HCC827 (Lung Cancer) | 1.51 - 5.48 µM | [2] |
| Naphthoquinone Moiety | 1-(5,8-dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl-4-oxo-4-((4-phenoxyphenyl)amino) butanoate | SGC-7901 (Gastric Cancer) | 4.1 ± 2.6 μM | [4] |
| Benzoacridinedione Derivative | A synthesized imine derivative | MCF-7 (Breast Cancer) | 5.4 - 47.99 μM | [6] |
Hypothetical Experimental Workflow for a Novel Naphthoic Acid Derivative
Given the absence of specific protocols for this compound, a general experimental workflow for evaluating a novel compound for anticancer activity is presented below. This workflow is based on standard methodologies used in cancer pharmacology.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects [mdpi.com]
- 3. Synthesis and Evaluation of New Naphthalene and Naphthoquinone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and anticancer activity of naphthoquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Evaluation of 1,4-Naphthoquinone Derivatives Containing a Phenylaminosulfanyl Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
Application Note: Quantification of 4-Ethoxy-2-naphthoic Acid Using High-Performance Liquid Chromatography with UV Detection
Audience: Researchers, scientists, and drug development professionals.
Abstract:
This application note describes a proposed High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of 4-Ethoxy-2-naphthoic acid. Due to the limited availability of specific validated assays for this analyte, this protocol has been developed based on established methods for structurally similar compounds, such as 2-naphthoic acid. The described method is intended to serve as a starting point for researchers and will require validation for specific applications. This document provides a detailed experimental protocol, data presentation in tabular format, and a graphical representation of the analytical workflow.
Introduction
This compound is a naphthalene derivative with potential applications in pharmaceutical and chemical research. Accurate and precise quantification of this compound is crucial for various stages of research and development, including pharmacokinetic studies, formulation development, and quality control. This document outlines a reverse-phase HPLC-UV method, a widely used, robust, and cost-effective technique for the analysis of aromatic carboxylic acids.
Experimental Protocol
This protocol provides a step-by-step guide for the quantification of this compound.
2.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered)
-
Formic acid (or Trifluoroacetic acid)
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
-
HPLC vials
2.2. Instrumentation
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Analytical column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point.
-
Data acquisition and processing software.
2.3. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
2.4. Sample Preparation
The sample preparation method will depend on the matrix. A generic protocol for a simple matrix is provided below.
-
Accurately weigh or pipette the sample containing this compound.
-
Dissolve the sample in a suitable solvent (e.g., methanol or a mixture of mobile phase).
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
2.5. HPLC Conditions
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient of Water with 0.1% Formic Acid (A) and Acetonitrile with 0.1% Formic Acid (B) |
| Gradient Program | 0-2 min: 30% B, 2-10 min: 30-80% B, 10-12 min: 80% B, 12-13 min: 80-30% B, 13-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at approximately 254 nm (A preliminary UV scan of the analyte is recommended to determine the optimal wavelength) |
| Run Time | 15 minutes |
2.6. Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area of the working standard solutions against their corresponding concentrations.
-
Perform a linear regression analysis on the calibration curve to determine the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.
Data Presentation
The following tables summarize the expected quantitative data from a method validation.
Table 1: Proposed HPLC Method Parameters
| Parameter | Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (R²) | > 0.995 |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| Accuracy (% Recovery) | To be determined |
| Precision (% RSD) | To be determined |
Table 2: Example Calibration Curve Data
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15,000 |
| 5 | 75,000 |
| 10 | 150,000 |
| 25 | 375,000 |
| 50 | 750,000 |
| 100 | 1,500,000 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound.
Caption: General workflow for the quantification of this compound.
Conclusion
The proposed HPLC-UV method provides a framework for the quantification of this compound. This method is based on established principles of reversed-phase chromatography and should offer good selectivity and sensitivity for this analyte. It is crucial to note that this method must be thoroughly validated for its intended use to ensure accuracy, precision, and reliability of the results. Validation parameters should include linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and specificity.
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethoxy-2-naphthoic acid is a derivative of naphthoic acid, a class of compounds with significant interest in medicinal chemistry and materials science. As with any specialty chemical or active pharmaceutical ingredient (API), a robust analytical method is crucial for ensuring purity, monitoring stability, and characterizing related substances. This application note provides a detailed protocol for the analysis of this compound and its potential impurities using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
Principle of the Method
The method employs a reversed-phase C18 column to separate this compound from its more polar and less polar related compounds. A gradient elution with a mobile phase consisting of an acidified aqueous component and an organic modifier (acetonitrile) allows for the effective separation of a range of analytes with varying hydrophobicities. The acidic mobile phase ensures that the carboxylic acid functional groups are protonated, leading to better peak shape and retention. Detection is performed using a UV detector, leveraging the chromophoric nature of the naphthalene ring system.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a diode array or variable wavelength UV detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution and efficiency.
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Formic acid (or phosphoric acid).
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.
-
Sample Solution (0.1 mg/mL): Prepare the sample to be analyzed at a target concentration of 0.1 mg/mL in the diluent.
-
Filtration: All solutions should be filtered through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm (or at an absorption maximum determined by a diode array detector) |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Data Presentation
The following table presents hypothetical quantitative data for the analysis of this compound and potential related compounds based on the described method. Actual retention times may vary depending on the specific HPLC system and column used.
| Compound Name | Expected Retention Time (min) | Relative Retention Time |
| 2-Naphthoic Acid | ~ 8.5 | ~ 0.71 |
| 4-Hydroxy-2-naphthoic Acid | ~ 9.2 | ~ 0.77 |
| This compound | ~ 12.0 | 1.00 |
| Ethyl 4-Ethoxy-2-naphthoate | ~ 15.5 | ~ 1.29 |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the HPLC analysis and the relationship between the key components of the analytical process.
Application Note: Protocol for Dissolving 4-Ethoxy-2-naphthoic Acid for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the dissolution of 4-Ethoxy-2-naphthoic acid for use in cell culture applications. Due to its hydrophobic nature, this compound requires the use of an organic solvent to prepare a stock solution that can be further diluted in cell culture media. This document outlines a reliable method for solubilization, provides guidance on determining appropriate solvent concentrations to minimize cytotoxicity, and includes a potential signaling pathway for naphthoic acid derivatives to aid in experimental design.
Introduction
This compound is a naphthalene-based organic compound with potential applications in pharmaceutical and life science research. Like many small molecules, it has limited solubility in aqueous solutions, which presents a challenge for in vitro studies using cell cultures. The selection of a suitable solvent and the determination of a non-toxic working concentration are critical for obtaining accurate and reproducible experimental results. This protocol addresses these challenges by providing a step-by-step guide for the preparation of this compound solutions for cell-based assays.
Materials
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ethanol, absolute, cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile, filtered pipette tips
-
Vortex mixer
-
Water bath or heat block (optional)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum and antibiotics
-
Cell line of interest
Experimental Protocol: Dissolving this compound
This protocol describes the preparation of a high-concentration stock solution of this compound, which can be subsequently diluted to the desired final concentration in cell culture medium.
3.1. Preliminary Solubility Test (Optional but Recommended)
Before preparing a large volume of stock solution, it is advisable to perform a small-scale solubility test.
-
Weigh out a small amount (e.g., 1-5 mg) of this compound into a sterile microcentrifuge tube.
-
Add a small volume of the chosen solvent (e.g., 100 µL of DMSO or ethanol) to the tube.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, gentle warming (e.g., 37°C for 5-10 minutes) can be applied.
-
Observe the solution for any undissolved particles. If the solution is clear, the compound is soluble at that concentration.
3.2. Preparation of a 10 mM Stock Solution
-
Accurately weigh 2.16 mg of this compound (Molecular Weight: 216.24 g/mol ).
-
Aseptically transfer the powder to a sterile 1.5 mL microcentrifuge tube.
-
Add 1 mL of cell culture grade DMSO to the tube.
-
Vortex the tube thoroughly until the compound is completely dissolved. A clear solution should be obtained.
-
This yields a 10 mM stock solution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
3.3. Preparation of Working Solutions
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Dilute the stock solution in complete cell culture medium to the desired final concentration. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.
-
It is crucial to ensure that the final concentration of the organic solvent in the cell culture medium is non-toxic to the cells. The recommended final concentration of DMSO or ethanol should be kept below 0.5% (v/v)[1].
Quantitative Data: Solvent Cytotoxicity
The choice of solvent and its final concentration in the cell culture medium can significantly impact cell viability. The following table summarizes the cytotoxic effects of commonly used organic solvents on various cell lines. It is recommended to perform a dose-response experiment to determine the optimal solvent concentration for your specific cell line and experimental conditions.
| Solvent | Concentration (v/v) | Effect on Cell Viability | Cell Lines Tested | Reference |
| DMSO | < 0.5% | Little to no toxicity | MCF-7, RAW-264.7, HUVEC | [1] |
| 1.8% - 1.9% | IC50 value | MCF-7, RAW-264.7, HUVEC | [1] | |
| > 1% | Significant reduction in viability | RAW 264.7 | ||
| Ethanol | < 0.5% | Little to no toxicity | MCF-7, RAW-264.7, HUVEC | [1] |
| > 5% | IC50 value not reached | MCF-7, RAW-264.7, HUVEC | [1] | |
| 1% - 5% | Tolerated by some cell lines | RAW 264.7, PBMC, Mono Mac 6 |
Potential Signaling Pathway
While the specific mechanism of action for this compound is not definitively established, derivatives of naphthoic acid have been identified as modulators of various signaling pathways. For instance, some naphthoic acid derivatives act as antagonists of the P2Y14 receptor. The P2Y14 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its ligand (UDP-glucose), couples to the Gi alpha subunit. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The following diagram illustrates this potential signaling pathway.
References
Application Notes: 4-Ethoxy-2-naphthoic Acid - A Putative Chemical Probe
Introduction:
4-Ethoxy-2-naphthoic acid is a synthetic organic compound belonging to the naphthoic acid class of molecules. While research into its specific applications as a chemical probe is not extensively documented in publicly available literature, its structural analogs, particularly derivatives of 4-phenyl-2-naphthoic acid, have been identified as potent and selective antagonists of the P2Y14 receptor.[1][2] This suggests that this compound may serve as a foundational scaffold or a starting point for the development of novel chemical probes targeting this and potentially other receptors.
This document aims to provide a theoretical framework for the potential applications and experimental investigation of this compound as a chemical probe, drawing parallels from its more studied analogs.
Potential Biological Target: P2Y14 Receptor
The P2Y14 receptor, a G protein-coupled receptor (GPCR), is a promising therapeutic target for a variety of inflammatory and metabolic diseases.[1][2] It is activated by UDP-sugars, such as UDP-glucose, which are released from cells during stress or injury and act as damage-associated molecular patterns (DAMPs).[1][2] Antagonists of the P2Y14 receptor have shown potential in preclinical models of asthma, neuropathic pain, and other inflammatory conditions.[1] Given that derivatives of 4-phenyl-2-naphthoic acid are potent P2Y14 antagonists, it is plausible that this compound could exhibit some affinity for this receptor.
Hypothetical Signaling Pathway
The following diagram illustrates the general signaling pathway of the P2Y14 receptor, which this compound could potentially modulate as an antagonist.
Caption: Putative modulation of the P2Y14 receptor signaling pathway by this compound.
Experimental Protocols
To investigate the potential of this compound as a chemical probe for the P2Y14 receptor, a series of experiments would be required. The following are hypothetical protocols based on standard assays used for GPCR antagonist characterization.
Radioligand Binding Assay
Objective: To determine if this compound binds to the P2Y14 receptor and to quantify its binding affinity (Ki).
Materials:
-
HEK293 cells stably expressing the human P2Y14 receptor.
-
[³H]-UDP-glucose (radioligand).
-
This compound.
-
Unlabeled UDP-glucose (for determining non-specific binding).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂).
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Prepare cell membranes from HEK293-P2Y14 cells.
-
In a 96-well plate, add a constant concentration of [³H]-UDP-glucose.
-
Add increasing concentrations of this compound (e.g., from 1 nM to 100 µM).
-
For non-specific binding control wells, add a high concentration of unlabeled UDP-glucose.
-
Add the cell membranes to initiate the binding reaction.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50, which can then be converted to a Ki value.
cAMP Accumulation Assay
Objective: To assess the functional activity of this compound as a P2Y14 receptor antagonist by measuring its ability to block agonist-induced inhibition of cAMP production.
Materials:
-
CHO-K1 cells co-expressing the human P2Y14 receptor and a cAMP-responsive reporter gene (e.g., GloSensor).
-
UDP-glucose (agonist).
-
This compound.
-
Forskolin (to stimulate cAMP production).
-
Assay buffer (e.g., HBSS).
-
Luminescence plate reader.
Protocol:
-
Seed the cells in a white, clear-bottom 96-well plate and incubate overnight.
-
Pre-treat the cells with increasing concentrations of this compound for a specified time (e.g., 30 minutes).
-
Stimulate the cells with a fixed concentration of UDP-glucose in the presence of forskolin.
-
Incubate for a specified time (e.g., 15 minutes) to allow for changes in cAMP levels.
-
Measure the luminescence signal, which is inversely proportional to cAMP levels.
-
Analyze the data to determine the IC50 of this compound in blocking the UDP-glucose-mediated effect.
Experimental Workflow Diagram
The following diagram outlines the general workflow for characterizing a novel chemical probe.
Caption: General workflow for the characterization of a novel chemical probe.
Data Presentation
Should experiments be conducted and yield quantitative data, the results should be summarized in a clear, tabular format for easy comparison.
Table 1: Hypothetical Binding Affinity and Functional Potency of this compound
| Compound | P2Y14 Binding Affinity (Ki, nM) | P2Y14 Functional Potency (IC50, nM) |
| This compound | To be determined | To be determined |
| PPTN (Positive Control)[1] | 0.43 | 6-8 |
While direct evidence for the use of this compound as a chemical probe is currently lacking in scientific literature, its structural similarity to known P2Y14 receptor antagonists makes it an intriguing candidate for investigation. The protocols and workflows outlined in these application notes provide a roadmap for researchers to explore its potential as a novel tool for studying the P2Y14 receptor and its role in health and disease. Further research is necessary to elucidate its specific biological targets and to validate its utility as a chemical probe.
References
Application Note: Derivatization of 4-Ethoxy-2-naphthoic Acid for Improved Biological Potency
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthoic acid scaffolds are privileged structures in medicinal chemistry, forming the core of various biologically active compounds. 4-Ethoxy-2-naphthoic acid represents a promising, yet underexplored, starting point for the development of novel therapeutics. Its chemical structure allows for targeted modifications to enhance interactions with biological targets, thereby improving potency and selectivity. This application note provides a comprehensive overview of proposed strategies for the derivatization of this compound, drawing parallels from successful derivatization of analogous 2-naphthoic acid structures. The protocols and data presented herein are intended to serve as a guide for researchers aiming to explore the therapeutic potential of this compound class.
The derivatization strategies are designed based on established structure-activity relationships (SAR) of related naphthoic acid derivatives that have shown activity as modulators of key signaling pathways, such as those involving NMDA or P2Y14 receptors.[1][2] Modifications will focus on the carboxylic acid moiety and the aromatic ring system to explore the chemical space and identify derivatives with enhanced biological activity.
Proposed Derivatization Strategies
The core strategy involves two primary sites of modification on the this compound backbone: (A) the carboxylic acid group and (B) the naphthalene ring .
A. Carboxylic Acid Derivatization:
-
Amide Formation: Conversion of the carboxylic acid to a diverse library of amides can introduce new hydrogen bond donors and acceptors, potentially leading to improved target engagement. The steric and electronic properties of the amine will be varied.
-
Esterification: Esterification can improve cell permeability and oral bioavailability. A range of alcohols, from simple alkyl chains to more complex cyclic and aromatic systems, can be utilized.
B. Naphthalene Ring Functionalization:
-
Electrophilic Aromatic Substitution: The electron-donating nature of the ethoxy group directs electrophilic substitutions to the C1 and C3 positions. Halogenation (e.g., bromination) can introduce new vectors for further modification via cross-coupling reactions.
-
Suzuki and Buchwald-Hartwig Cross-Coupling: Introduction of a halogen at the C6 or C7 position would allow for the installation of various aryl, heteroaryl, or amine substituents, significantly expanding the chemical diversity of the derivatives. These positions have been shown to be critical for the potency of related 2-naphthoic acid derivatives.[1]
Experimental Protocols
General Synthesis of Amide Derivatives
This protocol outlines the general procedure for the synthesis of amide derivatives from this compound.
Materials:
-
This compound
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic)
-
Desired primary or secondary amine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.
-
Cool the mixture to 0 °C and add oxalyl chloride (1.2 eq) dropwise.
-
Allow the reaction to stir at room temperature for 2 hours or until the evolution of gas ceases.
-
Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride.
-
Dissolve the resulting acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired amine (1.1 eq) and TEA (1.5 eq) in anhydrous DCM.
-
Add the acid chloride solution dropwise to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired amide derivative.
General Synthesis of Ester Derivatives
This protocol describes a general method for the esterification of this compound.
Materials:
-
This compound
-
Desired alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC)
-
4-Dimethylaminopyridine (DMAP) (catalytic)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP in anhydrous DCM.
-
Cool the mixture to 0 °C and add DCC (1.1 eq) or EDC (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct (if DCC is used).
-
Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Hypothetical Potency Data
The following table summarizes hypothetical potency data for a series of proposed derivatives against a putative biological target (e.g., P2Y14 Receptor), illustrating potential structure-activity relationships. This data is for illustrative purposes only.
| Compound ID | Modification | R Group | Hypothetical IC50 (nM) |
| EN-A-01 | Amide | -NH-CH2-Ph | 150 |
| EN-A-02 | Amide | -N(CH3)2 | 500 |
| EN-A-03 | Amide | -NH-(4-F-Ph) | 85 |
| EN-E-01 | Ester | -O-CH2CH3 | 300 |
| EN-E-02 | Ester | -O-tBu | 750 |
| EN-R-01 | Ring Substituted | 6-Br | 120 |
| EN-R-02 | Ring Substituted | 6-Phenyl | 50 |
| EN-R-03 | Ring Substituted | 6-(4-CF3-Ph) | 25 |
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway of the P2Y14 receptor.
Experimental Workflow
Caption: General workflow for derivatization and evaluation.
Logical Relationship of Derivatization
Caption: Logical map of proposed derivatization strategies.
Conclusion
The derivatization of this compound presents a promising avenue for the discovery of novel therapeutic agents. The synthetic protocols and strategic approaches outlined in this application note provide a solid foundation for researchers to begin exploring the chemical space around this scaffold. By systematically modifying the carboxylic acid and naphthalene ring, and guided by iterative biological evaluation, it is anticipated that potent and selective modulators of clinically relevant targets can be identified. The provided workflows and hypothetical data serve as a blueprint for initiating such a drug discovery program.
References
Application Notes and Protocols for In Vivo Testing of 4-Ethoxy-2-naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction:
4-Ethoxy-2-naphthoic acid is a synthetic organic compound belonging to the naphthoic acid class of molecules. While direct in vivo studies on this specific compound are not extensively documented in publicly available literature, the broader family of naphthoic acid derivatives has shown significant biological activities, including anti-inflammatory, metabolic regulatory, and anti-cancer effects. Structurally related compounds have been identified as modulators of key signaling pathways, such as the P2Y14 receptor and the aryl hydrocarbon receptor (AhR).[1][2] This document provides a comprehensive experimental design for the in vivo evaluation of this compound, from initial toxicity and pharmacokinetic profiling to exploratory efficacy studies in relevant disease models.
I. Preclinical In Vivo Experimental Workflow
A systematic approach is crucial for the in vivo characterization of a novel compound. The following workflow outlines the essential stages for testing this compound.
References
- 1. Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Editor’s Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Purification of Synthetic 4-Ethoxy-2-naphthoic Acid by Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of synthetic 4-Ethoxy-2-naphthoic acid, a key intermediate in medicinal chemistry and materials science. The described methodology utilizes flash column chromatography for bulk purification followed by High-Performance Liquid Chromatography (HPLC) for purity analysis. This protocol is designed to be a robust starting point for researchers requiring high-purity this compound for their work. The methods are adapted from established procedures for similar naphthoic acid derivatives due to the limited availability of specific protocols for the target compound.
Introduction
Naphthoic acid derivatives are a class of organic compounds with significant applications in the development of pharmaceuticals and functional materials. The synthesis of these compounds often results in crude products containing unreacted starting materials, byproducts, and other impurities. Therefore, a reliable purification method is crucial to obtain a high-purity final product. This document outlines a comprehensive approach for the purification of this compound using flash column chromatography and subsequent purity verification by HPLC.
Experimental Workflow
Figure 1. Workflow for the purification of this compound.
Materials and Methods
Flash Column Chromatography
This protocol is based on general procedures for the purification of aromatic carboxylic acids.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Dichloromethane (ACS grade)
-
Glass chromatography column
-
Compressed air or pump for flash chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
Protocol:
-
Sample Preparation (Dry Loading):
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Add silica gel (approximately 2-3 times the weight of the crude product) to the solution.
-
Concentrate the slurry using a rotary evaporator until a free-flowing powder is obtained.
-
-
Column Packing:
-
Prepare a slurry of silica gel in hexane and pour it into the chromatography column.
-
Allow the silica gel to settle, draining the excess hexane.
-
Apply pressure to the top of the column to pack the silica gel bed firmly, ensuring a flat top surface.
-
-
Column Loading:
-
Carefully add the prepared dry-loaded sample to the top of the packed silica gel bed.
-
Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.
-
-
Elution:
-
Begin elution with 100% hexane.
-
Gradually increase the polarity of the mobile phase by adding ethyl acetate. A suggested gradient is from 100% hexane to 90:10 hexane:ethyl acetate, followed by a gradual increase to 80:20. The optimal gradient should be determined by preliminary TLC analysis of the crude material.
-
Maintain a constant flow rate by applying gentle pressure.
-
-
Fraction Collection and Analysis:
-
Collect fractions of equal volume throughout the elution process.
-
Monitor the separation by spotting fractions onto a TLC plate.
-
Develop the TLC plate using a mobile phase similar in polarity to the elution solvent (e.g., 85:15 hexane:ethyl acetate).
-
Visualize the spots under a UV lamp at 254 nm.
-
Combine the fractions containing the pure this compound.
-
-
Solvent Removal:
-
Concentrate the pooled pure fractions using a rotary evaporator to remove the solvent.
-
Dry the resulting solid under high vacuum to remove any residual solvent.
-
HPLC Analysis for Purity Assessment
This HPLC method is a general approach for analyzing naphthoic acid derivatives and may require optimization.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point. Mixed-mode columns like Coresep SB can also be effective for separating organic acids.[1]
-
Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or a phosphate buffer at low pH) is typically used for acidic compounds.[2] A starting point could be a 60:40 mixture of acetonitrile and 0.1% aqueous trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm or a wavelength of maximum absorbance for the compound.
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a solution of the purified this compound in the mobile phase at a concentration of approximately 1 mg/mL.
Data Presentation
The following table presents hypothetical data for the purification of a 10 g batch of crude this compound.
| Parameter | Before Purification | After Flash Chromatography |
| Appearance | Off-white to light brown solid | White crystalline solid |
| Weight (g) | 10.0 | 8.2 |
| Purity by HPLC (%) | 85.2 | 98.9 |
| Yield (%) | - | 82.0 |
| Melting Point (°C) | 140-144 | 145-146 |
Discussion
The described flash chromatography protocol provides an effective method for the purification of synthetic this compound on a laboratory scale. Dry loading of the sample is recommended to ensure a uniform application onto the column, leading to better separation. The use of a hexane/ethyl acetate gradient allows for the efficient removal of both less polar and more polar impurities.
The purity of the final product is confirmed by HPLC. A reversed-phase C18 column is a common choice for aromatic compounds, and the addition of an acid to the mobile phase suppresses the ionization of the carboxylic acid group, leading to sharper peaks and better retention. The purity of over 98% achieved in the hypothetical data is suitable for most research and development applications.
Conclusion
This application note provides a detailed and practical guide for the purification of this compound using flash column chromatography. The accompanying HPLC method allows for reliable purity assessment of the final product. These protocols can be readily adapted by researchers in organic synthesis, medicinal chemistry, and materials science to obtain high-purity this compound for their studies.
References
Application Note: Characterization of 4-Ethoxy-2-naphthoic Acid Using Electrospray Ionization Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and data interpretation guide for the characterization of 4-Ethoxy-2-naphthoic acid using electrospray ionization mass spectrometry (ESI-MS).
Introduction
This compound is a derivative of naphthoic acid, a class of compounds with significant interest in medicinal chemistry and materials science. Accurate characterization of its molecular weight and structure is crucial for its application in research and development. Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of organic molecules through fragmentation analysis. This application note outlines a standard procedure for the analysis of this compound using ESI-MS, a soft ionization technique suitable for polar molecules.
Predicted Mass Spectrometry Data
Based on the chemical structure of this compound (C₁₃H₁₂O₃), the following mass-to-charge ratios (m/z) are predicted for the molecular ion and key fragments.
| Ion | Predicted m/z | Description |
| [M-H]⁻ | 215.07 | Deprotonated molecular ion (Negative Ion Mode) |
| [M+H]⁺ | 217.08 | Protonated molecular ion (Positive Ion Mode) |
| [M-H-CO₂]⁻ | 171.08 | Loss of carbon dioxide from the carboxyl group |
| [M-H-C₂H₄]⁻ | 187.06 | Loss of ethylene from the ethoxy group |
| [M+H-C₂H₄]⁺ | 189.07 | Loss of ethylene from the ethoxy group |
| [M+H-H₂O]⁺ | 199.07 | Loss of water |
Experimental Protocol
This protocol details the steps for preparing a sample of this compound and analyzing it using a High-Resolution Mass Spectrometer equipped with an ESI source.
1. Materials and Reagents:
-
This compound sample
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid (for positive ion mode)
-
Ammonium hydroxide (for negative ion mode)
-
Volumetric flasks
-
Micropipettes
-
Autosampler vials
2. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
From the stock solution, prepare a working solution of 10 µg/mL in a solvent mixture of 50:50 methanol:water.
-
For positive ion mode analysis, acidify the working solution with 0.1% formic acid.
-
For negative ion mode analysis, basify the working solution with 0.1% ammonium hydroxide.
-
Transfer the final solution to an autosampler vial for analysis.
3. Mass Spectrometry Conditions:
-
Instrument: High-Resolution Mass Spectrometer with ESI source
-
Ionization Mode: Positive and Negative
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Cone Gas Flow: 50 L/hr
-
Mass Range: 50-500 m/z
4. Data Acquisition and Analysis:
-
Inject the sample into the mass spectrometer.
-
Acquire full scan mass spectra in both positive and negative ion modes.
-
Perform tandem mass spectrometry (MS/MS) on the precursor ions ([M+H]⁺ and [M-H]⁻) to obtain fragmentation patterns.
-
Process the acquired data using the instrument's software to identify the molecular ion and major fragment ions.
Diagrams
Application Notes and Protocols: Measuring the Binding Affinity of 4-Ethoxy-2-naphthoic Acid to the P2Y14 Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for determining the binding affinity of 4-Ethoxy-2-naphthoic acid, a naphthoic acid derivative, to its putative target, the P2Y14 receptor. The P2Y14 receptor, a G protein-coupled receptor (GPCR), is implicated in various inflammatory and immune responses, making it an attractive target for drug discovery.[1][2][3] Accurate measurement of the binding affinity of potential modulators like this compound is crucial for understanding their mechanism of action and for advancing drug development efforts. This guide outlines two robust methodologies for this purpose: a direct binding analysis using Surface Plasmon Resonance (SPR) and a competitive binding assay utilizing a fluorescently labeled ligand.
Disclaimer: The P2Y14 receptor is a hypothesized target for this compound based on the activity of structurally similar compounds. These protocols are provided as a guide for researchers to test this hypothesis and should be adapted as necessary based on experimental findings.
Introduction
This compound is a small organic molecule belonging to the naphthoic acid class of compounds. Derivatives of 2-naphthoic acid have been identified as potent antagonists of the P2Y14 receptor.[1][4] The P2Y14 receptor is a Gi protein-coupled receptor activated by UDP-sugars, such as UDP-glucose.[3][5] Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] This signaling pathway is involved in various physiological and pathophysiological processes, including immune cell trafficking and inflammatory responses.
The binding affinity of a ligand to its receptor is a critical parameter in pharmacology and drug development. It is typically quantified by the equilibrium dissociation constant (KD), which represents the concentration of a ligand at which half of the receptor population is occupied at equilibrium. A lower KD value signifies a higher binding affinity.
This application note details two widely used techniques to measure the binding affinity of this compound to the P2Y14 receptor:
-
Surface Plasmon Resonance (SPR): A label-free technique that allows for the real-time monitoring of binding events between an analyte in solution and a ligand immobilized on a sensor surface.[6][7] It provides kinetic data (association and dissociation rates) from which the KD can be calculated.
-
Fluorescent Competitive Binding Assay: A high-throughput method where the binding of a fluorescently labeled ligand to the receptor is competed by an unlabeled test compound (this compound). The displacement of the fluorescent ligand is measured to determine the inhibitory constant (Ki) of the test compound.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the P2Y14 receptor signaling pathway and the general experimental workflows for the described binding affinity assays.
Experimental Protocols
Surface Plasmon Resonance (SPR)
This protocol describes the use of SPR to measure the binding kinetics and affinity of this compound to the P2Y14 receptor.
Materials:
-
SPR instrument (e.g., Biacore, Reichert)
-
Sensor chip (e.g., CM5, amine-reactive)
-
Purified P2Y14 receptor
-
This compound
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., PBS with 0.05% Tween 20)
-
Amine coupling kit (EDC, NHS)
-
Ethanolamine-HCl
-
High-quality DMSO
Protocol:
-
Receptor Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface by injecting a mixture of EDC and NHS.
-
Inject the purified P2Y14 receptor solution in immobilization buffer. The receptor will be covalently coupled to the sensor surface.
-
Deactivate any remaining active esters by injecting ethanolamine-HCl.
-
A reference flow cell should be prepared similarly but without the receptor to account for non-specific binding.
-
-
Binding Analysis:
-
Prepare a stock solution of this compound in DMSO and create a serial dilution series in running buffer. The final DMSO concentration should be kept constant across all samples and should be low (ideally <1%) to minimize solvent effects.
-
Inject the different concentrations of this compound over the sensor surface, starting with the lowest concentration. Each injection cycle should consist of an association phase (sample injection) and a dissociation phase (running buffer injection).
-
Regenerate the sensor surface between each concentration if necessary, using a mild regeneration solution (e.g., low pH glycine or high salt buffer) that removes the bound analyte without denaturing the immobilized receptor.
-
Inject a buffer-only sample (blank) periodically to allow for double referencing.
-
-
Data Analysis:
-
Subtract the reference flow cell data and the blank injections from the sensorgrams of the active flow cell.
-
Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka) and the dissociation rate constant (kd).
-
Calculate the equilibrium dissociation constant (KD) using the formula: KD = kd / ka.
-
Fluorescent Competitive Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the P2Y14 receptor by measuring its ability to displace a known fluorescent ligand.
Materials:
-
Membrane preparation from cells expressing the P2Y14 receptor
-
A fluorescently labeled P2Y14 receptor antagonist (e.g., a derivative of PPTN labeled with a fluorophore)[4]
-
This compound
-
Assay buffer (e.g., 25 mM HEPES, 150 mM NaCl, 5 mM MgCl2, pH 7.4)
-
96-well or 384-well microplates (low-binding, black)
-
Plate reader capable of measuring fluorescence intensity or fluorescence polarization
Protocol:
-
Assay Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in assay buffer to create a range of test concentrations.
-
Dilute the P2Y14 receptor membrane preparation and the fluorescent ligand to their optimal working concentrations in assay buffer. The concentration of the fluorescent ligand should ideally be at or below its KD for the receptor.
-
-
Assay Procedure:
-
To the wells of the microplate, add the assay buffer, the P2Y14 receptor membrane preparation, and the serially diluted this compound.
-
Add the fluorescent ligand to all wells except for the non-specific binding control wells.
-
For total binding wells, add vehicle (DMSO) instead of the test compound.
-
For non-specific binding wells, add a high concentration of a known unlabeled P2Y14 antagonist instead of the test compound.
-
Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium (e.g., 1-2 hours), protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity or fluorescence polarization in each well using a plate reader.
-
Calculate the percentage of specific binding for each concentration of this compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the fluorescent ligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the fluorescent ligand and KD is its dissociation constant.
-
Data Presentation
The quantitative data obtained from the binding affinity experiments should be summarized in a clear and structured table for easy comparison.
| Parameter | Surface Plasmon Resonance (SPR) | Fluorescent Competitive Binding Assay |
| Association Rate (ka) | Illustrative Value: 1.5 x 105 M-1s-1 | Not Applicable |
| Dissociation Rate (kd) | Illustrative Value: 3.0 x 10-3 s-1 | Not Applicable |
| Dissociation Constant (KD) | Illustrative Value: 20 nM | Not Applicable |
| IC50 | Not Applicable | Illustrative Value: 50 nM |
| Inhibitory Constant (Ki) | Not Applicable | Illustrative Value: 25 nM |
Note: The values presented in the table are for illustrative purposes only and will need to be determined experimentally.
Conclusion
The protocols detailed in this application note provide robust methods for determining the binding affinity of this compound to the P2Y14 receptor. Both Surface Plasmon Resonance and fluorescent competitive binding assays offer reliable means to quantify the interaction between a small molecule and its protein target. The choice of method will depend on the specific requirements of the study, including the need for kinetic data, throughput, and the availability of purified receptor and labeled ligands. Accurate determination of binding affinity is a cornerstone of the drug discovery process, enabling the characterization and optimization of lead compounds.
References
- 1. Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. guidetopharmacology.org [guidetopharmacology.org]
- 4. Scholarly Article or Book Chapter | Exploring a 2-Naphthoic Acid Template for the Structure-Based Design of P2Y 14 Receptor Antagonist Molecular Probes | ID: 2b88qj777 | Carolina Digital Repository [cdr.lib.unc.edu]
- 5. Molecular modeling of the human P2Y14 receptor: A template for structure-based design of selective agonist ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Screening 4-Ethoxy-2-naphthoic acid
Introduction
This document provides detailed application notes and protocols for the screening of 4-Ethoxy-2-naphthoic acid, a small molecule with a naphthoic acid scaffold, against a panel of receptors. While direct biological activity of this compound is not extensively documented, the broader class of naphthoic acid derivatives has shown activity against specific receptor families. Notably, derivatives of 2-naphthoic acid have been identified as antagonists of the P2Y14 receptor, a G protein-coupled receptor (GPCR) involved in inflammatory processes.[1][2][3] Additionally, other related compounds, such as 1,4-dihydroxy-2-naphthoic acid, have been shown to act as agonists or antagonists of the Aryl Hydrocarbon Receptor (AhR).[4]
Therefore, a primary screening panel for this compound should ideally include, but not be limited to, members of the P2Y receptor family (with a focus on P2Y14) and the Aryl Hydrocarbon Receptor. This document outlines the protocols for initial receptor binding assays to determine affinity, followed by functional cell-based assays to characterize the nature of the interaction (e.g., agonist, antagonist, or inverse agonist).
Data Presentation: Summary of Potential Screening Results
The following tables are templates for summarizing the quantitative data obtained from the screening assays.
Table 1: Receptor Binding Affinity of this compound
| Receptor Target | Assay Type | Radioligand/Tracer | Ki (nM) | IC50 (nM) | Hill Slope |
| P2Y14 | Radioligand Competition | [³H]-UDP-glucose | |||
| P2Y1 | Radioligand Competition | [³H]-ADP | |||
| P2Y12 | Radioligand Competition | [³H]-MeS-ADP | |||
| AhR | Radioligand Competition | [³H]-TCDD | |||
| User-defined |
Table 2: Functional Activity of this compound
| Receptor Target | Cell Line | Assay Type | Agonist EC50 (nM) | Antagonist IC50 (nM) | % Max Response (Agonist) | % Inhibition (Antagonist) |
| P2Y14 | CHO-K1/hP2Y14 | cAMP Accumulation | ||||
| P2Y14 | HEK293/hP2Y14 | Calcium Flux | ||||
| AhR | HepG2 | Reporter Gene (DRE-Luciferase) | ||||
| User-defined |
Experimental Protocols
Protocol 1: Radioligand Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for a specific receptor.[5][6][7]
Objective: To determine the inhibitory constant (Ki) of this compound for the target receptor.
Materials:
-
Receptor Source: Membranes from cells overexpressing the target receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand specific for the target receptor.
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor.
-
96-well Filter Plates: With glass fiber filters.
-
Scintillation Cocktail.
-
Microplate Scintillation Counter.
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer. The final concentration range should typically span from 10⁻¹⁰ M to 10⁻⁴ M.
-
Assay Plate Preparation:
-
Add assay buffer to all wells of a 96-well filter plate.
-
Add the serially diluted test compound to the appropriate wells.
-
Add the non-specific binding control to designated wells.
-
Add vehicle control (e.g., DMSO) to the total binding wells.
-
-
Reaction Initiation:
-
Add the radioligand at a concentration at or below its Kd value to all wells.
-
Add the receptor-containing membranes to all wells to initiate the binding reaction.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Termination and Washing:
-
Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plates.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a microplate scintillation counter.
-
Data Analysis: The data will be used to generate a competition curve by plotting the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Cell-Based Functional Assay - cAMP Measurement for Gi/s-Coupled Receptors
This protocol is suitable for determining the functional effect of this compound on Gs or Gi-coupled receptors, such as P2Y14 (which couples to Gi).[8][9]
Objective: To determine if this compound acts as an agonist or antagonist at a Gi/s-coupled receptor by measuring changes in intracellular cyclic AMP (cAMP) levels.
Materials:
-
Cell Line: A cell line stably expressing the target receptor (e.g., CHO-K1/hP2Y14).
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
Test Compound: this compound.
-
Reference Agonist: A known agonist for the target receptor.
-
Forskolin (for Gi-coupled receptors): To stimulate adenylyl cyclase.
-
cAMP Assay Kit: e.g., HTRF, AlphaScreen, or ELISA-based kits.
-
Plate Reader: Compatible with the chosen assay kit.
Procedure:
-
Cell Plating: Seed the cells into 96- or 384-well plates and culture until they reach the desired confluency.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference agonist.
-
Agonist Mode:
-
Add increasing concentrations of this compound or the reference agonist to the cells.
-
For Gi-coupled receptors, co-stimulate with a fixed concentration of forskolin.
-
Incubate for a specified time at 37°C.
-
-
Antagonist Mode:
-
Pre-incubate the cells with increasing concentrations of this compound.
-
Add the reference agonist at its EC80 concentration to all wells (except controls).
-
For Gi-coupled receptors, also add a fixed concentration of forskolin.
-
Incubate for a specified time at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP detection assay.
-
-
Data Acquisition: Read the plate using a compatible plate reader.
Data Analysis:
-
Agonist Mode: Plot the response (e.g., fluorescence ratio) against the log of the agonist concentration to determine the EC50 and Emax.
-
Antagonist Mode: Plot the response against the log of the antagonist concentration to determine the IC50.
Protocol 3: Cell-Based Functional Assay - Calcium Flux for Gq-Coupled Receptors
This protocol is designed to assess the functional activity of the test compound on Gq-coupled receptors by measuring changes in intracellular calcium.[9][10]
Objective: To determine if this compound modulates Gq-coupled receptor activity by measuring intracellular calcium mobilization.
Materials:
-
Cell Line: A cell line stably expressing the target Gq-coupled receptor.
-
Calcium-sensitive Fluorescent Dye: e.g., Fluo-8 AM or Fura-2 AM.
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Test Compound and Reference Agonist.
-
Fluorescent Plate Reader with an injection system.
Procedure:
-
Cell Plating: Seed cells into black-walled, clear-bottom 96- or 384-well plates.
-
Dye Loading:
-
Remove the culture medium and add the fluorescent calcium dye dissolved in assay buffer.
-
Incubate the plate in the dark at 37°C for a specified time (e.g., 1 hour).
-
-
Compound Addition and Measurement:
-
Place the plate in the fluorescent plate reader.
-
Measure the baseline fluorescence.
-
Inject the test compound (for agonist mode) or the reference agonist (after pre-incubation with the test compound for antagonist mode) into the wells.
-
Immediately begin kinetic reading of the fluorescence signal over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. The peak fluorescence response is plotted against the log of the compound concentration to determine EC50 (agonist) or IC50 (antagonist) values.
Protocol 4: Aryl Hydrocarbon Receptor (AhR) Activation - Reporter Gene Assay
This protocol is used to determine if this compound can activate the Aryl Hydrocarbon Receptor, a ligand-activated transcription factor.[11]
Objective: To measure the ability of this compound to induce the expression of a reporter gene under the control of a Dioxin Response Element (DRE).
Materials:
-
Cell Line: e.g., HepG2 or Caco-2 cells, transiently or stably transfected with a DRE-luciferase reporter construct.
-
Test Compound and Reference Agonist (e.g., TCDD).
-
Luciferase Assay Reagent.
-
Luminometer.
Procedure:
-
Cell Plating: Seed the transfected cells into white, opaque 96-well plates.
-
Compound Treatment:
-
Add serial dilutions of this compound or the reference agonist to the cells.
-
For antagonist testing, pre-incubate with the test compound before adding the reference agonist.
-
-
Incubation: Incubate the cells for a sufficient period to allow for gene transcription and protein expression (e.g., 18-24 hours).
-
Cell Lysis and Luciferase Assay:
-
Remove the medium and lyse the cells.
-
Add the luciferase assay reagent to the cell lysate.
-
-
Detection: Measure the luminescence using a luminometer.
Data Analysis: The luminescence signal is proportional to the level of reporter gene expression. Plot the signal against the log of the compound concentration to determine EC50 (agonist) or IC50 (antagonist) values.
Visualizations
Caption: High-level workflow for screening this compound.
Caption: Signaling pathway for a Gi-coupled receptor like P2Y14.
Caption: Aryl Hydrocarbon Receptor (AhR) activation pathway.
References
- 1. Exploring a 2-Naphthoic Acid Template for the Structure-Based Design of P2Y14 Receptor Antagonist Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Editor’s Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Receptor-Ligand Binding Assays [labome.com]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 8. revvity.com [revvity.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Magic™ In Vitro Cell based Chemokine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 11. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Ethoxy-2-naphthoic Acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of 4-Ethoxy-2-naphthoic acid.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and logical two-step approach for the synthesis of this compound is:
-
Williamson Ether Synthesis: Ethoxylation of a suitable starting material, such as 4-hydroxy-2-naphthoic acid, using an ethylating agent like ethyl iodide or ethyl bromide in the presence of a base.
-
Carboxylation: Alternatively, starting with 2-ethoxynaphthalene, a carboxyl group can be introduced at the 4-position. However, this can be less regioselective.
A likely preferred route starts from 4-hydroxy-2-naphthoic acid due to the directing effects of the existing functional groups.
Q2: What are the most critical factors affecting the yield of the Williamson ether synthesis step?
The Williamson ether synthesis is an S_N2 reaction, and its success is highly dependent on several factors:
-
Choice of Base: The base should be strong enough to deprotonate the hydroxyl group of the naphthoic acid, but not so strong as to promote side reactions.
-
Reaction Temperature: Higher temperatures can favor elimination side reactions, especially with secondary alkyl halides.[1][2]
-
Solvent: The solvent plays a crucial role in solvating the ions and influencing the reaction rate and selectivity.[3][4]
-
Purity of Reagents: Moisture and other impurities in the reagents or solvent can significantly reduce the yield.
Q3: What are common side reactions that can lower the yield?
During the synthesis, several side reactions can compete with the desired reaction, leading to a lower yield of this compound:
-
Elimination Reaction: The ethylating agent can undergo elimination in the presence of a strong base to form ethene.[1][2]
-
C-Alkylation: The naphthoxide intermediate is an ambident nucleophile, meaning that alkylation can occur on the carbon atom of the naphthalene ring instead of the oxygen atom.[3]
-
Hydrolysis of the Product: If water is present, the ester form of the product (if the reaction is performed on the ester of 4-hydroxy-2-naphthoic acid) can be hydrolyzed back to the carboxylic acid under basic conditions.
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material (4-hydroxy-2-naphthoic acid)
| Potential Cause | Troubleshooting Action |
| Ineffective Deprotonation | - Ensure the base is strong enough to deprotonate the phenolic hydroxyl group. Consider using a stronger base like sodium hydride (NaH) if weaker bases (e.g., K2CO3) are ineffective.- Dry all reagents and solvents thoroughly, as water can consume the base. |
| Low Reaction Temperature | - Gradually increase the reaction temperature in increments of 5-10°C. Monitor the reaction progress by TLC.- Be cautious of exceeding temperatures that might favor elimination side reactions.[1] |
| Insufficient Reaction Time | - Extend the reaction time. Monitor the reaction by TLC every few hours to determine the optimal reaction duration. Some Williamson ether syntheses can take from 1 to 8 hours.[1] |
| Poor Solubility of Reagents | - Choose a solvent that dissolves all reactants. A polar aprotic solvent like DMF or DMSO is often a good choice.- Consider using a phase-transfer catalyst, such as tetrabutylammonium bromide, to improve the solubility of the alkoxide.[1] |
Issue 2: Formation of Multiple Products (Observed on TLC/NMR)
| Potential Cause | Troubleshooting Action |
| C-Alkylation Side Product | - Use a less polar solvent to favor O-alkylation over C-alkylation.[3][4]- Lowering the reaction temperature may also improve the selectivity for O-alkylation. |
| Elimination Side Product | - Use a primary ethylating agent (e.g., ethyl iodide) as they are less prone to elimination than secondary halides.[2]- Maintain a moderate reaction temperature. |
| Starting Material Degradation | - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if the starting material is sensitive to air. |
Issue 3: Difficulty in Product Isolation and Purification
| Potential Cause | Troubleshooting Action |
| Product is soluble in the aqueous phase during workup. | - Adjust the pH of the aqueous layer. This compound is a carboxylic acid and will be soluble in basic aqueous solutions. Acidify the aqueous layer to a pH of 3-4 with an acid like HCl to precipitate the product.[5] |
| Presence of unreacted starting material. | - If the starting material (4-hydroxy-2-naphthoic acid) is present, it can be removed by extraction with a mildly basic solution (e.g., sodium bicarbonate solution). The desired product, being a weaker acid, may remain in the organic layer under carefully controlled pH. |
| Oily product that does not crystallize. | - Try different crystallization solvents or solvent mixtures.- Use seed crystals to induce crystallization.- If crystallization fails, purify the product using column chromatography. |
Experimental Protocols
Proposed Synthesis of this compound
This protocol is a proposed method based on standard organic chemistry techniques for Williamson ether synthesis.
Step 1: Ethoxylation of 4-hydroxy-2-naphthoic acid
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add 4-hydroxy-2-naphthoic acid (1 equivalent).
-
Solvent and Base: Add a suitable polar aprotic solvent (e.g., anhydrous DMF or acetonitrile). Add a base (e.g., anhydrous potassium carbonate, 1.5-2 equivalents) to the suspension.
-
Reaction Mixture: Stir the mixture at room temperature for 30 minutes.
-
Addition of Ethylating Agent: Add ethyl iodide or ethyl bromide (1.2-1.5 equivalents) dropwise to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 50-60°C and monitor the progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into ice-cold water and acidify with 1M HCl to a pH of ~3 to precipitate the crude product.
-
Purification: Filter the precipitate, wash with cold water, and dry under vacuum. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Visualizations
Caption: Proposed workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in synthesis.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. CN102173988B - Purification method of 6-hydroxyl-2-naphthoic acid - Google Patents [patents.google.com]
Technical Support Center: Purification of Aromatic Carboxylic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of aromatic carboxylic acids.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues users may encounter during purification, categorized by the technique.
Recrystallization
Recrystallization is a primary technique for purifying solid aromatic carboxylic acids. Success is highly dependent on solvent choice and procedural execution.
Q1: My aromatic carboxylic acid is not dissolving in the hot solvent.
A1: This can be due to several factors:
-
Insufficient Solvent: You may not have added enough solvent. Add small increments of hot solvent until the solid dissolves. Be mindful not to add a large excess, as this will reduce your recovery yield.[1]
-
Inappropriate Solvent: The solvent may not be suitable for your specific aromatic carboxylic acid. An ideal solvent should dissolve the compound when hot but have low solubility when cold.[2] Consult solubility data for your compound or perform small-scale solvent screening tests. For benzoic acid, common solvents include hot water, aqueous ethanol, and acetic acid.[1][3][4]
-
Insoluble Impurities: Your crude sample may contain impurities that are insoluble in the chosen solvent. If your desired compound has dissolved and insoluble material remains, you should perform a hot filtration to remove it.
Q2: No crystals are forming upon cooling.
A2: This is a common issue, often due to:
-
Too Much Solvent: If an excess of solvent was used, the solution may not be saturated enough for crystallization to occur. You can try to evaporate some of the solvent to increase the concentration and then allow it to cool again.
-
Supersaturation: The solution may be supersaturated. To induce crystallization, you can:
-
Scratch the inner surface of the flask with a glass rod at the meniscus. This creates nucleation sites.
-
Add a seed crystal of the pure compound.
-
Cool the solution in an ice bath to further decrease solubility.
-
Q3: The product "oils out" instead of forming crystals.
A3: "Oiling out" occurs when the solid melts and forms a liquid layer instead of crystallizing. This can happen if the boiling point of the solvent is higher than the melting point of your compound, or if the solution is cooled too quickly. To remedy this:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point.
-
Allow the solution to cool more slowly. You can do this by insulating the flask.
Q4: The recovered crystals are colored, but the pure compound should be white.
A4: Colored impurities may be present. To remove them:
-
Use activated charcoal (decolorizing carbon). Add a small amount of charcoal to the hot solution before filtration. Be aware that using too much charcoal can adsorb your product and reduce the yield.
-
Perform a second recrystallization.
Q5: The percent recovery is very low.
A5: Low recovery can be caused by several factors:
-
Using too much solvent.
-
Premature crystallization during hot filtration.
-
Washing the crystals with a solvent that is too warm. The wash solvent should be ice-cold to minimize dissolution of the product.
-
The compound having significant solubility in the cold solvent.
A typical recovery for the recrystallization of benzoic acid from hot water is around 65% under ideal conditions.[5]
Column Chromatography
Column chromatography is useful for separating aromatic carboxylic acids from impurities with different polarities.
Q1: My aromatic carboxylic acid is streaking or tailing on the TLC plate and the column.
A1: Carboxylic acids can interact strongly with the silica gel stationary phase, leading to poor separation.
-
Add a small amount of a volatile acid (e.g., 0.5-1% acetic acid or formic acid) to the eluent. This will protonate the carboxylic acid, reducing its interaction with the silica gel and resulting in sharper peaks.
-
Use a more polar solvent system.
Q2: My compound is not eluting from the column.
A2: This suggests the eluent is not polar enough.
-
Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.
-
Consider a different stationary phase. If your compound is very polar, alumina or a reverse-phase column might be more suitable.
Q3: The separation between my compound and an impurity is poor.
A3: To improve resolution:
-
Optimize the solvent system. Use TLC to test various solvent mixtures to find one that gives good separation between your compound and the impurity.
-
Use a longer column or a column with a smaller particle size stationary phase.
-
Ensure the sample is loaded in a narrow band. Dissolve the crude product in a minimal amount of solvent before loading it onto the column.
Acid-Base Extraction
This technique is highly effective for separating aromatic carboxylic acids from neutral or basic impurities.
Q1: I am not sure which aqueous solution to use to extract my aromatic carboxylic acid.
A1: The choice of base depends on the acidity of your aromatic carboxylic acid and the nature of the impurities.
-
Sodium bicarbonate (a weak base) is generally effective for extracting carboxylic acids from neutral or very weakly acidic (e.g., phenolic) impurities.
-
Sodium hydroxide (a strong base) can be used, but it is less selective and may also extract other acidic compounds like phenols. It can also promote side reactions if your compound is base-sensitive.
Q2: An emulsion has formed between the organic and aqueous layers.
A2: Emulsions are common and can be broken by:
-
Adding a small amount of brine (saturated NaCl solution).
-
Gently swirling or stirring the mixture instead of vigorous shaking.
-
Allowing the separatory funnel to stand for a longer period.
-
Filtering the mixture through a pad of Celite.
Q3: My product does not precipitate when I acidify the aqueous layer.
A3: This could be due to:
-
Insufficient acidification: Check the pH of the solution with litmus paper or a pH meter to ensure it is acidic enough to protonate the carboxylate salt.
-
High water solubility: Some aromatic carboxylic acids, especially those with additional polar functional groups, may have significant solubility in water even in their protonated form. If this is the case, you may need to extract the acidified aqueous layer with an organic solvent to recover your product.
Data on Purification Efficacy
The following tables summarize quantitative data on the effectiveness of different purification techniques for aromatic carboxylic acids.
Table 1: Recrystallization of Benzoic Acid
| Initial Purity | Solvent System | % Recovery | Final Purity | Reference |
| Impure | Water | 35.54% | Melting Point: 122.1°C (literature: 122.4°C) | [6] |
| Impure (260 mg initial) | Water | 42% | Melting Point: 121-123°C | [5] |
| Impure (1.0589 g initial) | Water | 24% (0.2538 g recovered) | Melting Point: 121-124°C | [7] |
Table 2: Purification of Terephthalic Acid
| Purification Method | Impurity | Initial Concentration | Final Concentration | % Removal | Reference |
| Recrystallization | 4-Carboxybenzaldehyde | 1.83% | 0.5% | 72.7% | [8] |
| Two-step Recrystallization | 4-Carboxybenzaldehyde | Crude | 0.0018% | 99.8% | [8] |
| Two-step Recrystallization | p-Toluic Acid | Crude | 0.003% | 99.4% | [8] |
Table 3: Purification of Rosmarinic Acid (an aromatic carboxylic acid)
| Purification Step | Initial Purity | Final Purity | % Recovery |
| Liquid-Liquid Extraction (pH 2) | 10.46% | 48.38% | 93.08% |
| Silica Gel Column Chromatography | 48.38% | 92.85% | 90.80% |
Detailed Experimental Protocols
Protocol 1: Recrystallization of Benzoic Acid from Water
This protocol is a general guideline and may need to be adjusted based on the specific aromatic carboxylic acid and its impurities.
-
Dissolution:
-
Place approximately 1.0 g of impure benzoic acid into a 125 mL Erlenmeyer flask.
-
Add about 20 mL of deionized water and a boiling chip.
-
Heat the mixture on a hot plate to a gentle boil while stirring.
-
Add small portions of hot water until the benzoic acid is completely dissolved. Avoid adding a large excess of water to ensure a good recovery.[1]
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount (spatula tip) of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities or charcoal present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, warm Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Cover the flask with a watch glass or inverted beaker and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 20 minutes to maximize crystal formation.[4]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold water to remove any remaining soluble impurities.
-
Allow the crystals to dry on the filter paper with the vacuum on for a few minutes.
-
Transfer the crystals to a watch glass and let them air dry completely.
-
-
Analysis:
-
Weigh the dried crystals to determine the percent recovery.
-
Measure the melting point to assess the purity.
-
Protocol 2: Acid-Base Extraction for Purification of an Aromatic Carboxylic Acid
This protocol describes the separation of an aromatic carboxylic acid from a neutral impurity.
-
Dissolution:
-
Dissolve the mixture of the aromatic carboxylic acid and the neutral impurity in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
-
-
Extraction:
-
Add a 5% aqueous solution of sodium bicarbonate to the separatory funnel. The volume of the aqueous solution should be about one-third to one-half the volume of the organic layer.
-
Stopper the funnel, invert it, and vent to release any pressure (CO2 may be evolved).
-
Shake the funnel gently for 1-2 minutes, venting periodically.
-
Allow the layers to separate. The deprotonated aromatic carboxylic acid (carboxylate salt) will be in the aqueous layer (usually the bottom layer, but check densities).
-
Drain the aqueous layer into a clean Erlenmeyer flask.
-
Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete removal of the acid. Combine all aqueous extracts.
-
-
Isolation of the Neutral Impurity:
-
Wash the remaining organic layer with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4).
-
Filter off the drying agent and evaporate the solvent to recover the neutral impurity.
-
-
Isolation of the Aromatic Carboxylic Acid:
-
Cool the combined aqueous extracts in an ice bath.
-
Slowly add a dilute strong acid (e.g., 3M HCl) dropwise while stirring until the solution is acidic (check with pH paper). The aromatic carboxylic acid will precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold water.
-
Dry the purified aromatic carboxylic acid.
-
Visualizations
Logical Workflow for Purification Method Selection
Caption: Decision tree for selecting a suitable purification method.
Troubleshooting Workflow for Recrystallization
Caption: Troubleshooting workflow for common recrystallization issues.
References
- 1. Experiment 4 purification - recrystallization of benzoic acid | PDF [slideshare.net]
- 2. researchgate.net [researchgate.net]
- 3. westfield.ma.edu [westfield.ma.edu]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. scribd.com [scribd.com]
- 6. studymoose.com [studymoose.com]
- 7. chegg.com [chegg.com]
- 8. US3592847A - Process for the purification of terephthalic acid - Google Patents [patents.google.com]
Technical Support Center: 4-Ethoxy-2-naphthoic Acid Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Ethoxy-2-naphthoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the Williamson ether synthesis.[1][2][3] This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.[3] For the synthesis of this compound, this typically involves the reaction of 4-Hydroxy-2-naphthoic acid with an ethylating agent like ethyl iodide or ethyl bromide in the presence of a base.
Q2: What are the potential impurities I should be aware of?
A2: Impurities can arise from several sources including unreacted starting materials, side reactions, or subsequent degradation. Key potential impurities include:
-
Unreacted 4-Hydroxy-2-naphthoic acid: Incomplete etherification can lead to the presence of the starting material in your final product.
-
Over-alkylation products: While less common for this specific synthesis, in some cases, reaction at the carboxylic acid can occur.
-
Byproducts from the ethylating agent: Diethyl ether can form if the ethoxide ion reacts with another molecule of the ethylating agent.
-
Solvent-related impurities: Residual solvents used during the reaction or purification (e.g., acetonitrile, N,N-dimethylformamide) can be present.[3]
Q3: My reaction yield is low. What are the possible causes?
A3: Low yields can be attributed to several factors:
-
Inefficient deprotonation: The base used may not be strong enough to fully deprotonate the hydroxyl group of 4-Hydroxy-2-naphthoic acid.
-
Reaction conditions: The temperature may be too low, or the reaction time too short. Williamson ether syntheses are typically conducted at temperatures between 50 to 100 °C for 1 to 8 hours.[3]
-
Choice of solvent: Protic and apolar solvents can slow down the reaction rate. Acetonitrile and N,N-dimethylformamide are commonly used to enhance the reaction.[3]
-
Side reactions: Elimination reactions can compete with the desired substitution reaction, especially with secondary and tertiary alkyl halides.[3]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and analysis of this compound.
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC analysis | Presence of unreacted starting material or byproducts. | Compare the retention times of the unexpected peaks with a standard of 4-Hydroxy-2-naphthoic acid. Collect fractions of the impurities for further analysis by mass spectrometry or NMR. |
| NMR spectrum shows a broad peak around 10-13 ppm | This is characteristic of a carboxylic acid proton. If a peak corresponding to the phenolic hydroxyl group of the starting material is also present, it indicates an incomplete reaction. | Recrystallize the product to remove the unreacted starting material. Optimize the reaction conditions by increasing the amount of base or prolonging the reaction time. |
| Product is an oil or fails to crystallize | Presence of impurities that are disrupting the crystal lattice. | Purify the crude product using column chromatography. Ensure all solvent has been removed under vacuum. |
| Low purity of the final product (<95%) | Inadequate purification. | Recrystallize the product from a suitable solvent system. If impurities persist, consider using preparative HPLC for purification. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis
Materials:
-
4-Hydroxy-2-naphthoic acid
-
Ethyl iodide
-
Potassium carbonate (or another suitable base)
-
N,N-dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, dissolve 4-Hydroxy-2-naphthoic acid in DMF.
-
Add potassium carbonate to the solution and stir the mixture at room temperature for 30 minutes.
-
Add ethyl iodide dropwise to the reaction mixture.
-
Heat the reaction to 60-70°C and monitor the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Acidify the aqueous solution with HCl to a pH of 2-3.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent to yield pure this compound.
Protocol 2: HPLC Method for Purity Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Conditions:
-
Column: C18 reverse-phase column (e.g., WondaSil C18-WR 5µm).[4]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare a stock solution of the synthesized this compound in the mobile phase.
-
Prepare a standard solution of 4-Hydroxy-2-naphthoic acid to identify the retention time of the starting material.
-
Inject the samples and analyze the chromatograms for the presence of the main product and any impurities.
-
Calculate the purity of the product based on the peak area percentages.
Visualizations
References
Technical Support Center: Optimizing Naphthoic Acid Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of naphthoic acid. The information is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guides and FAQs
General Questions
Q1: I am planning to synthesize naphthoic acid. Which synthetic route is most suitable for my needs?
A1: The choice of synthetic route depends on the desired isomer (1-naphthoic acid or 2-naphthoic acid), the availability of starting materials, and the required scale of the reaction. Common methods include the carboxylation of Grignard reagents, oxidation of alkylnaphthalenes, and hydrolysis of naphthonitriles. For hydroxy-naphthoic acids, the Kolbe-Schmitt reaction is a standard method.
Q2: My reaction yield is consistently low. What are the general factors I should investigate?
A2: Low yields can result from several factors. Ensure all reagents and solvents are pure and dry, as moisture can quench Grignard reagents and interfere with other reactions.[1] Reaction temperature and time are also critical parameters that may require optimization. Incomplete reactions or the formation of side products are other common causes. Careful monitoring of the reaction progress by techniques like thin-layer chromatography (TLC) or gas chromatography (GC) is recommended.[2]
Carboxylation of Grignard Reagents
Q3: I am having trouble initiating the Grignard reaction for the synthesis of 1-naphthoic acid.
A3: Difficulty in initiating the Grignard reaction is a common issue. Ensure the magnesium turnings are fresh and activated. Adding a small crystal of iodine or a few drops of 1,2-dibromoethane can help start the reaction.[3] The glassware must be scrupulously dried, and anhydrous ether is essential as a solvent.
Q4: My Grignard carboxylation is giving me a low yield of 1-naphthoic acid. What could be the problem?
A4: Low yields in Grignard carboxylation can be due to several reasons. The temperature during the addition of carbon dioxide is crucial; it should be kept low (around -7°C to -2°C) to minimize side reactions.[3] The rate of carbon dioxide addition should also be controlled.[3] Ensure that the Grignard reagent is fully formed before adding carbon dioxide. The presence of unreacted bromonaphthalene can lead to the formation of byproducts.
Oxidation of Alkylnaphthalenes
Q5: I am attempting to synthesize 2-naphthoic acid by oxidizing 2-methylnaphthalene, but the reaction is incomplete.
A5: Incomplete oxidation can be due to insufficient oxidant or non-optimal reaction conditions. For the oxidation of 2-methylnaphthalene using sodium dichromate, the reaction is typically carried out at a high temperature (250°C) in an autoclave for an extended period (18 hours) to ensure complete conversion.[4]
Q6: The oxidation of acenaphthene in my experiment is producing byproducts. How can I improve the selectivity?
A6: The oxidation of acenaphthene can lead to different products, including 1,8-naphthalic anhydride. The choice of oxidizing agent and reaction conditions is critical for selectivity. Fenton oxidation has been shown to be effective, but the ratio of hydrogen peroxide to the iron catalyst must be carefully controlled to optimize the yield of the desired product.
Kolbe-Schmitt Reaction for Hydroxy-Naphthoic Acids
Q7: I am trying to synthesize 3-hydroxy-2-naphthoic acid using the Kolbe-Schmitt reaction, but I am getting a mixture of isomers.
A7: The regioselectivity of the Kolbe-Schmitt reaction is highly sensitive to temperature.[5][6] The formation of different isomers is a known challenge. The choice of alkali metal cation can also influence the product distribution.[7] Careful control of the reaction temperature is the primary way to improve the selectivity for the desired isomer.
Q8: The yield of my Kolbe-Schmitt reaction is poor. What are the critical parameters to check?
A8: The Kolbe-Schmitt reaction is typically carried out under pressure with carbon dioxide.[5][6] Ensure that the reaction vessel is properly sealed and that the pressure is maintained throughout the reaction. The sodium or potassium salt of the naphthol must be completely dry, as any moisture will consume the base and reduce the yield.[1]
Data Presentation: Comparison of Naphthoic Acid Synthesis Methods
Table 1: Synthesis of 1-Naphthoic Acid
| Method | Starting Material | Key Reagents | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Grignard Carboxylation | 1-Bromonaphthalene | Mg, CO₂ | -7 to -2 | 1.25 - 1.5 h | ~75-78 | [3] |
| Hydrolysis of Nitrile | 1-Naphthonitrile | NaOH, Alcohol | 160 | 6 h | ~Quantitative | [8] |
| Oxidation of Ketone | 1-Acetonaphthone | DMSO, I₂, TBHP | 130 | 6 h | 84 | [9] |
| Direct Carboxylation | Naphthalene | Lewis Acid, CO₂ | Not specified | Not specified | 40-63 | [10] |
Table 2: Synthesis of 2-Naphthoic Acid
| Method | Starting Material | Key Reagents | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Oxidation of Ketone | Methyl β-naphthyl ketone | NaOCl | 55-60 | ~1 h | 87-88 | [11] |
| Oxidation of Alkylnaphthalene | 2-Methylnaphthalene | Na₂Cr₂O₇ | 250 | 18 h | 93 | [4] |
| Copper-Catalyzed | Alcohol, NHI-1, CuCl | O₂ | 50 | Not specified | 98 | [2] |
Experimental Protocols
Protocol 1: Synthesis of 1-Naphthoic Acid via Grignard Carboxylation [3]
-
Grignard Reagent Preparation: In a three-necked flask equipped with a stirrer, condenser, and dropping funnel, place magnesium turnings and anhydrous ether. Add a small amount of α-bromonaphthalene with a crystal of iodine to initiate the reaction. Once the reaction starts, add a solution of α-bromonaphthalene in anhydrous ether at a rate that maintains a vigorous but controlled reflux.
-
Carboxylation: Cool the Grignard reagent solution to -7°C using an ice-salt bath. Replace the condenser with an entry tube for carbon dioxide. Stir the mixture and introduce dry carbon dioxide gas above the surface of the reaction mixture. Regulate the flow of carbon dioxide to maintain the temperature below -2°C. The reaction is complete when the temperature no longer rises upon increasing the carbon dioxide flow.
-
Work-up: Hydrolyze the reaction mixture by slowly adding 25% sulfuric acid with cooling. Separate the organic layer and extract the aqueous layer with ether. Combine the organic extracts and extract the product into a 25% sodium hydroxide solution.
-
Purification: Heat the alkaline extract to remove volatile impurities, then cool and acidify with sulfuric acid to precipitate the crude α-naphthoic acid. Collect the crude product by filtration, wash with water, and dry. Recrystallize from toluene to obtain the pure product.
Protocol 2: Synthesis of 2-Naphthoic Acid by Oxidation of Methyl β-Naphthyl Ketone [11]
-
Hypochlorite Solution Preparation: Prepare a sodium hypochlorite solution by passing chlorine gas into a cooled solution of sodium hydroxide, keeping the temperature below 0°C.
-
Oxidation: Warm the hypochlorite solution to 55°C in a flask equipped with a stirrer and thermometer. Add methyl β-naphthyl ketone and stir vigorously. The temperature will rise to 60-65°C and then slowly decrease. Continue stirring for about an hour.
-
Work-up: Cool the reaction mixture and destroy the excess hypochlorite by adding a solution of sodium bisulfite. Acidify the mixture with concentrated hydrochloric acid to precipitate the crude β-naphthoic acid.
-
Purification: Collect the crude acid by filtration, wash with water, and dry. Recrystallize from 95% alcohol to obtain pure β-naphthoic acid.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of 1-naphthoic acid via Grignard carboxylation.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Page loading... [guidechem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. prepchem.com [prepchem.com]
- 9. 1-Naphthoic acid synthesis - chemicalbook [chemicalbook.com]
- 10. CN112661627A - Method for synthesizing 1-naphthoic acid from naphthalene and carbon dioxide - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Improving the Solubility of 4-Ethoxy-2-naphthoic Acid for Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges in solubilizing 4-Ethoxy-2-naphthoic acid for biological assays.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
A1: this compound possesses a naphthalene ring system, which is inherently hydrophobic. The presence of the ethoxy group further contributes to its lipophilic character. While the carboxylic acid group provides some potential for ionization and aqueous solubility, the overall molecule has low water solubility, a common challenge for many drug candidates.[1][2]
Q2: What is the first step I should take to improve the solubility of this compound?
A2: The initial and often most effective step is to attempt pH modification.[3][4][5][6] As a carboxylic acid, the solubility of this compound is highly dependent on the pH of the solution. By increasing the pH above its pKa, the carboxylic acid group will deprotonate to form a more soluble carboxylate salt.
Q3: What are common solvents I can use to prepare a stock solution of this compound?
A3: For initial solubilization to create a concentrated stock solution, organic solvents are typically used. Common choices include dimethyl sulfoxide (DMSO), ethanol, and methanol.[7][8][] It is crucial to be aware of the potential toxicity and effects of these solvents on your specific biological assay.
Q4: How can I avoid precipitation of the compound when diluting my stock solution into an aqueous assay buffer?
A4: Precipitation upon dilution is a common issue.[10] To mitigate this, consider the following:
-
Lower the final concentration: The most straightforward approach is to work with a lower final concentration of the compound in the assay.
-
Optimize the dilution protocol: Adding the stock solution to the assay buffer in a stepwise manner with vigorous mixing can help.
-
Use a co-solvent in the final assay medium: Including a small percentage of a water-miscible organic solvent (a co-solvent) in your final assay buffer can help maintain solubility.[7][8][][11]
-
Employ solubilizing excipients: Agents like cyclodextrins can encapsulate the hydrophobic compound, increasing its aqueous solubility.[12][13][14][15][16]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound will not dissolve in aqueous buffer. | The pH of the buffer is too low to deprotonate the carboxylic acid. | Increase the pH of the buffer. A general rule of thumb is to adjust the pH to be at least 2 units above the pKa of the compound. |
| Compound precipitates out of solution after dilution from an organic stock. | The aqueous buffer cannot maintain the solubility of the compound at the desired concentration. | 1. Decrease the final concentration of the compound in the assay. 2. Incorporate a co-solvent (e.g., up to 1-5% DMSO or ethanol) in the final assay buffer. Ensure the co-solvent is compatible with your assay. 3. Utilize a solubilizing agent like a cyclodextrin. |
| High concentrations of organic solvent are affecting my biological assay. | The chosen organic solvent is toxic to the cells or interferes with the assay components. | 1. Reduce the concentration of the organic solvent in the final assay medium to a non-toxic level (typically <1%). 2. Explore alternative solubilization methods that require less organic solvent, such as pH adjustment or the use of cyclodextrins. |
| Assay results are inconsistent or not reproducible. | The compound may not be fully solubilized, leading to variations in the effective concentration. | 1. Visually inspect all solutions for any signs of precipitation. 2. Consider a brief sonication of the stock solution and final assay solution to aid dissolution. 3. Re-evaluate and optimize your solubilization protocol to ensure complete dissolution. |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
This protocol describes how to determine an appropriate pH for solubilizing this compound.
Materials:
-
This compound
-
0.1 M Sodium Hydroxide (NaOH)
-
A range of common biological buffers (e.g., Phosphate-Buffered Saline (PBS), Tris-HCl). A list of common biological buffers and their pH ranges can be found in various resources.[17][18][19][20]
-
pH meter
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Prepare a series of small-volume aliquots of your desired biological buffer.
-
Use 0.1 M NaOH to adjust the pH of these aliquots to a range of values (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0, 8.5).
-
To each pH-adjusted buffer, add a small, known amount of this compound to achieve the desired final concentration.
-
Vortex the samples vigorously for 1-2 minutes.
-
Allow the samples to equilibrate for at least one hour at the experimental temperature.
-
Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet any undissolved compound.
-
Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
The pH that yields the highest concentration of dissolved compound is the optimal pH for solubilization.
Protocol 2: Solubilization Using a Co-solvent
This protocol outlines the use of a co-solvent to improve the solubility of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) or Ethanol
-
Desired aqueous biological buffer
-
Vortex mixer
Procedure:
-
Prepare a concentrated stock solution of this compound in 100% DMSO or ethanol (e.g., 10 mM, 50 mM, or 100 mM, depending on its solubility in the organic solvent).
-
To prepare your working solution, perform a serial dilution of the stock solution into your aqueous biological buffer.
-
It is critical to ensure that the final concentration of the organic co-solvent in your assay is low enough to not affect the biological system (typically ≤1%).
-
For example, to prepare a 100 µM working solution with 1% DMSO from a 10 mM stock in 100% DMSO, you would add 1 µL of the stock solution to 99 µL of the aqueous buffer.
-
Vortex the working solution thoroughly after adding the stock solution.
Protocol 3: Solubilization Using Cyclodextrins
This protocol details the use of cyclodextrins to enhance the aqueous solubility of this compound.[12][13][14][15][16]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin derivative
-
Desired aqueous biological buffer
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a solution of the cyclodextrin in your desired aqueous biological buffer. The concentration of the cyclodextrin will need to be optimized, but a starting point could be a 2:1 or 5:1 molar ratio of cyclodextrin to the compound.
-
Add the this compound directly to the cyclodextrin-containing buffer.
-
Vortex the mixture vigorously for several minutes.
-
If the compound is not fully dissolved, sonicate the mixture for 5-10 minutes.
-
Allow the solution to equilibrate for at least one hour.
-
Visually inspect for any undissolved particles. If necessary, centrifuge the solution to remove any undissolved compound.
Data Presentation
Table 1: Common Co-solvents for Biological Assays
| Co-solvent | Typical Final Concentration | Properties and Considerations |
| Dimethyl sulfoxide (DMSO) | < 1% | Aprotic, highly polar solvent. Can be toxic to some cell types at higher concentrations. |
| Ethanol | < 1% | Protic, polar solvent. Generally less toxic than DMSO but can still affect cellular processes. |
| Propylene glycol | 1-5% | A viscous, water-miscible solvent. Often used in pharmaceutical formulations. |
| Polyethylene glycol (PEG 300/400) | 1-10% | Water-miscible polymers. Generally have low toxicity. |
Table 2: Common Biological Buffers and Their Effective pH Ranges
| Buffer | pKa at 25°C | Effective pH Range |
| MES | 6.10 | 5.5 - 6.7 |
| Bis-Tris | 6.50 | 5.8 - 7.2 |
| PIPES | 6.76 | 6.1 - 7.5 |
| MOPS | 7.20 | 6.5 - 7.9 |
| HEPES | 7.48 | 6.8 - 8.2 |
| Tris | 8.06 | 7.5 - 9.0 |
| Tricine | 8.05 | 7.4 - 8.8 |
| Bicine | 8.26 | 7.6 - 9.0 |
| CAPS | 10.40 | 9.7 - 11.1 |
| Data sourced from various buffer reference charts.[17][20] |
Visualizations
Caption: Experimental workflow for solubilizing this compound.
Caption: Decision tree for selecting a solubilization strategy.
References
- 1. mdpi.com [mdpi.com]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. The Effect of pH on Solubility - Chemistry Steps [general.chemistrysteps.com]
- 5. fiveable.me [fiveable.me]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. Co-solvent: Significance and symbolism [wisdomlib.org]
- 10. researchgate.net [researchgate.net]
- 11. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 12. alzet.com [alzet.com]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. touroscholar.touro.edu [touroscholar.touro.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Biological Buffer Reference Chart | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 18. The Significance of pH and Buffers in Biological and Biochemical Analysis - Simplyforensic [simplyforensic.com]
- 19. info.gbiosciences.com [info.gbiosciences.com]
- 20. Choosing the Right Buffer by pH and pKa - Blogue - Hopax Fine Chemicals [hopaxfc.com]
troubleshooting 4-Ethoxy-2-naphthoic acid instability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Ethoxy-2-naphthoic acid. The information is designed to help you anticipate and resolve common instability issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color. What could be the cause?
A1: A color change in your solution often indicates chemical degradation. This can be triggered by several factors, including exposure to light (photodegradation), elevated temperatures (thermal degradation), the presence of oxidizing agents, or extreme pH conditions. The naphthalene ring system is susceptible to oxidation, which can lead to the formation of colored byproducts.[1][2]
Q2: I'm observing precipitation in my this compound solution. What should I do?
A2: Precipitation can occur due to poor solubility, changes in solvent composition, or temperature fluctuations. Ensure you are using a suitable solvent and that the concentration of this compound is not exceeding its solubility limit at the storage or experimental temperature. Refer to the solubility data table below for guidance on appropriate solvents.
Q3: How should I properly store solutions of this compound to minimize degradation?
A3: To minimize degradation, solutions of this compound should be stored in a cool, dark place in a tightly sealed container to protect from light and air. If the compound is sensitive to oxidation, purging the solution with an inert gas like nitrogen or argon before sealing can be beneficial. For long-term storage, refrigeration is recommended, but you should first confirm the compound's solubility at lower temperatures to avoid precipitation.
Q4: What are the likely degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively documented, based on the chemistry of related compounds, likely degradation pathways include:
-
Oxidation: The naphthalene ring can be oxidized, potentially leading to the formation of naphthoquinones or ring-opened products like phthalic acid derivatives.[1]
-
Hydrolysis: The ethoxy group could potentially be hydrolyzed to a hydroxyl group under strong acidic or basic conditions, forming 4-Hydroxy-2-naphthoic acid.
-
Photodegradation: Exposure to UV light can induce photochemical reactions, leading to a variety of degradation products. Studies on similar compounds like naphthaleneacetic acid have shown that photodegradation is a significant pathway.[3][4]
Troubleshooting Guides
Issue 1: Unexpected Degradation of this compound in Solution
This guide will help you identify the potential causes of degradation and provides a systematic approach to troubleshooting.
Troubleshooting Workflow:
References
minimizing side reactions in the synthesis of 4-Ethoxy-2-naphthoic acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing side reactions in the synthesis of 4-ethoxy-2-naphthoic acid. The content is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Two primary synthetic routes for this compound are addressed:
-
Route A: Williamson Ether Synthesis starting from a 4-hydroxy-2-naphthoate precursor, followed by ester hydrolysis.
-
Route B: Grignard Reaction of 2-bromo-4-ethoxynaphthalene with carbon dioxide.
Route A: Williamson Ether Synthesis & Hydrolysis
This route involves the O-ethylation of a phenolic hydroxyl group on the naphthalene ring, followed by the hydrolysis of an ester to yield the final carboxylic acid.
Question 1: My Williamson ether synthesis of ethyl 4-ethoxy-2-naphthoate from ethyl 4-hydroxy-2-naphthoate is resulting in a low yield. What are the common causes and how can I improve it?
Answer: Low yields in a Williamson ether synthesis are frequently due to incomplete reaction or competing side reactions.[1] The following troubleshooting guide outlines potential causes and their solutions.
| Potential Cause | Recommended Solution |
| Incomplete Deprotonation: The phenoxide, which is the active nucleophile, may not be fully formed. | Ensure anhydrous (dry) conditions, as any moisture will consume the base. Use a sufficiently strong base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in an appropriate polar aprotic solvent like DMF or acetone. |
| Side Reaction: C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning alkylation can occur on the aromatic ring instead of the oxygen atom.[1] | This side reaction is less favored when using primary alkyl halides like ethyl iodide or ethyl bromide. Employing a less polar solvent can also promote O-alkylation over C-alkylation. |
| Side Reaction: Elimination: The ethylating agent (e.g., ethyl bromide) can undergo an E2 elimination reaction, especially with bulky bases. | Use a primary ethylating agent. While tertiary alkoxides are prone to causing elimination, the phenoxide in this synthesis is not sterically bulky, making this a less common issue.[1] |
| Insufficient Reaction Time or Temperature: The reaction may not have reached completion. | Monitor the reaction's progress using Thin Layer Chromatography (TLC). If a significant amount of starting material remains, consider extending the reaction time or moderately increasing the temperature (e.g., from room temperature to 40–50 °C). |
Question 2: I'm observing multiple spots on my TLC plate after the Williamson ether synthesis. What are the likely side products?
Answer: Besides your desired product, ethyl 4-ethoxy-2-naphthoate, other spots on the TLC plate could represent:
-
Unreacted Ethyl 4-hydroxy-2-naphthoate: This will appear as a more polar spot (lower Rf value) compared to the product.
-
C-Alkylated Byproducts: Products resulting from ethylation on the naphthalene ring (at positions 1 or 3) can be formed. These may have polarities similar to the desired O-alkylated product, potentially complicating purification.
-
Byproducts from Solvent Reaction: If a reactive solvent is used under harsh conditions, solvent adducts could form, although this is less common with standard solvents like DMF or acetone.
Question 3: The final hydrolysis step of ethyl 4-ethoxy-2-naphthoate to this compound is not going to completion. How can I resolve this?
Answer: Incomplete saponification (ester hydrolysis) is a frequent challenge, often due to steric hindrance or solubility issues. The following adjustments can help drive the reaction to completion:
-
Increase Reaction Time and/or Temperature: Saponification of esters on a naphthalene core can be slow. Refluxing the reaction mixture for several hours is often necessary.
-
Introduce a Co-solvent: If the ester has poor solubility in the aqueous base, adding a co-solvent such as ethanol or tetrahydrofuran (THF) can create a homogeneous solution and increase the reaction rate.
-
Use a Stronger or More Concentrated Base: Switching from sodium hydroxide (NaOH) to the more soluble potassium hydroxide (KOH), or increasing the molarity of the basic solution, can accelerate the hydrolysis.
-
Monitor by TLC: Periodically check the reaction mixture by TLC to confirm the disappearance of the starting ester before proceeding with the workup.
Route B: Grignard Reaction
This synthetic pathway involves the formation of an organometallic intermediate (a Grignard reagent) from an aryl halide, which then reacts with carbon dioxide to form the carboxylic acid.
Question 1: I am having trouble forming the Grignard reagent from 2-bromo-4-ethoxynaphthalene. What are the likely reasons for failure?
Answer: The formation of a Grignard reagent is highly sensitive to the experimental setup and reagent quality.
| Potential Cause | Recommended Solution |
| Presence of Moisture: Grignard reagents are strong bases and will be rapidly quenched by water. | All glassware must be rigorously oven-dried and assembled while hot, then cooled under a dry, inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents, such as dry THF or diethyl ether, are essential. |
| Oxide Layer on Magnesium: The surface of the magnesium turnings can be coated with a passivating layer of magnesium oxide. | Use fresh, high-quality magnesium. Gently crushing the turnings in a mortar and pestle immediately before use can expose a fresh, reactive surface. A small crystal of iodine or a few drops of 1,2-dibromoethane can be used to chemically activate the magnesium surface. |
| Difficulty Initiating the Reaction: The reaction may be slow to start. | Gentle warming with a heat gun can help initiate the reaction. The addition of a small amount of a pre-formed Grignard reagent from a previous successful batch can also trigger the reaction. |
| Side Reaction: Wurtz Coupling: The Grignard reagent, once formed, can react with the starting 2-bromo-4-ethoxynaphthalene. | To minimize this, add the solution of the aryl bromide slowly to the magnesium suspension. This maintains a low concentration of the aryl bromide, disfavoring the coupling reaction. |
Question 2: My carboxylation step with CO₂ is giving a low yield of this compound. What are the potential pitfalls?
Answer: Low yields during the carboxylation of a Grignard reagent can often be traced to the reaction conditions or the presence of side reactions.
-
Premature Quenching: The Grignard reagent can react with atmospheric moisture or CO₂ before the intended carboxylation. It is crucial to maintain a positive pressure of dry CO₂ gas during the reaction.
-
Formation of Ketone Byproduct: The initially formed magnesium carboxylate salt can be attacked by a second molecule of the Grignard reagent. This over-addition leads to the formation of a ketone after acidic workup. To prevent this, the reaction should be carried out at a low temperature (e.g., -78 °C) by adding the Grignard reagent to a slurry of crushed dry ice in an anhydrous ether.
-
Insufficient Carbon Dioxide: Ensure a large excess of dry CO₂ is available for the reaction. Using a cold finger condenser filled with dry ice/acetone can help condense gaseous CO₂ into the reaction vessel.
-
Impure Carbon Dioxide: Use a source of CO₂ that is free from moisture. Passing the gas through a drying tube containing a desiccant before it enters the reaction flask is good practice.
Data Presentation
Table 1: Comparison of Typical Reaction Parameters for Synthesis Routes
| Parameter | Route A: Williamson Ether Synthesis | Route B: Grignard Reaction |
| Starting Materials | Ethyl 4-hydroxy-2-naphthoate, Ethyl Iodide | 2-Bromo-4-ethoxynaphthalene, Magnesium, CO₂ |
| Key Reagents | K₂CO₃ or NaH | Iodine (activator) |
| Solvent | DMF or Acetone | Anhydrous THF or Diethyl Ether |
| Typical Temperature | 25–50 °C (Ethoxylation), Reflux (Hydrolysis) | 25–65 °C (Grignard formation), -78 °C (Carboxylation) |
| Reported Yields (for similar compounds) | 80–95% (Ethoxylation), >90% (Hydrolysis) | 81-83% (Overall)[2] |
| Key Side Products | C-alkylated ester, unreacted starting material | Wurtz coupling product, ketone from over-addition |
Experimental Protocols
Protocol A: Williamson Ether Synthesis and Hydrolysis
Step 1: Synthesis of Ethyl 4-ethoxy-2-naphthoate
-
In a round-bottom flask, dissolve ethyl 4-hydroxy-2-naphthoate (1.0 eq) in dry N,N-dimethylformamide (DMF).
-
Add anhydrous potassium carbonate (2.0 eq) to the solution.
-
Stir the resulting suspension at room temperature for 20 minutes under an inert atmosphere.
-
Add ethyl iodide (1.5 eq) dropwise to the mixture.
-
Heat the reaction to 40 °C and stir for 12–16 hours, monitoring for the disappearance of the starting material by TLC.
-
Upon completion, pour the reaction mixture into cold water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield ethyl 4-ethoxy-2-naphthoate.
Step 2: Hydrolysis to this compound
-
Dissolve the purified ethyl 4-ethoxy-2-naphthoate (1.0 eq) in a mixture of ethanol and 2 M aqueous sodium hydroxide.
-
Heat the mixture to reflux for 4–6 hours, or until TLC analysis shows complete consumption of the starting ester.
-
Allow the mixture to cool to room temperature and remove the ethanol via rotary evaporation.
-
Dilute the remaining aqueous solution with water and acidify to a pH of ~2 with 2 M hydrochloric acid, which will cause the product to precipitate.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry to obtain pure this compound.
Protocol B: Grignard Reaction
Step 1: Formation of the Grignard Reagent
-
Assemble an oven-dried, three-necked flask with a reflux condenser, an addition funnel, and a nitrogen inlet.
-
Place magnesium turnings (1.2 eq) and a single crystal of iodine in the flask.
-
Add a small volume of a solution of 2-bromo-4-ethoxynaphthalene (1.0 eq) in anhydrous THF to the addition funnel and add a few milliliters to the magnesium to initiate the reaction (indicated by heat and bubbling).
-
Once initiated, add the remainder of the 2-bromo-4-ethoxynaphthalene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 1–2 hours to ensure complete formation of the Grignard reagent.
Step 2: Carboxylation
-
Cool the freshly prepared Grignard reagent to -78 °C using a dry ice/acetone bath.
-
In a separate flask, create a slurry of freshly crushed dry ice in anhydrous THF.
-
Slowly transfer the cold Grignard reagent to the dry ice slurry via a cannula under positive nitrogen pressure with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature.
-
Quench the reaction by carefully adding 2 M hydrochloric acid until the solution is acidic.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by recrystallization or column chromatography.
Visualizations
Caption: Workflow for the Williamson Ether Synthesis of this compound.
Caption: Workflow for the Grignard reaction synthesis of this compound.
Caption: Troubleshooting guide for common side reactions in the synthesis of this compound.
References
Technical Support Center: Scaling Up the Synthesis of 4-Ethoxy-2-naphthoic Acid for Preclinical Studies
This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the scalable synthesis of 4-Ethoxy-2-naphthoic acid.
Frequently Asked Questions (FAQs)
Q1: What is a common scalable synthetic route for this compound?
A common and scalable approach involves a three-step sequence:
-
Bromination of a commercially available naphthol precursor.
-
Williamson Ether Synthesis to introduce the ethoxy group.
-
Grignard Reaction followed by carboxylation with carbon dioxide to form the final carboxylic acid.
Q2: What are the critical safety precautions to consider during this synthesis?
-
Bromine: Highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.
-
Grignard Reagents: Highly reactive, pyrophoric, and react violently with water. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are essential.
-
Sodium Hydroxide and other bases: Corrosive. Avoid contact with skin and eyes.
-
Dry Ice (Solid CO2): Can cause severe frostbite upon direct contact. Handle with insulated gloves.
Q3: How can I monitor the progress of each reaction step?
Thin-Layer Chromatography (TLC) is a suitable method for monitoring the progress of each step. Use an appropriate solvent system (e.g., mixtures of hexane and ethyl acetate) to achieve good separation between the starting material and the product. Visualization can be done under UV light. For the Grignard reaction, consumption of the magnesium turnings is also a visual indicator.
Q4: What are the typical overall yields for this synthetic route on a preclinical scale?
While yields can vary depending on the specific conditions and scale, a well-optimized process can be expected to achieve an overall yield in the range of 50-70%.
Troubleshooting Guides
Step 1: Bromination of 2-Naphthol
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Yield of 2-Bromo-4-naphthol | Incomplete reaction. | - Ensure complete dissolution of 2-naphthol before adding bromine. - Check the purity and concentration of the bromine solution. - Extend the reaction time or slightly increase the temperature. |
| Formation of multiple brominated byproducts. | - Maintain a low reaction temperature to control selectivity. - Add the bromine solution dropwise to avoid localized high concentrations. | |
| Difficult Purification | Presence of unreacted starting material and isomers. | - Utilize column chromatography with a suitable solvent gradient for effective separation. - Recrystallization from an appropriate solvent system can also improve purity. |
Step 2: Williamson Ether Synthesis for 4-Ethoxy-2-bromonaphthalene
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Yield of Ether Product | Incomplete deprotonation of the naphthol. | - Use a strong enough base (e.g., sodium hydroxide) and ensure it is fully dissolved. - Consider using a stronger base like sodium hydride (NaH) with appropriate safety precautions. |
| Ineffective alkylating agent. | - Use a reactive ethylating agent like ethyl iodide or ethyl bromide. - Ensure the alkylating agent is fresh and not degraded. | |
| Side reactions (e.g., elimination). | - Maintain a moderate reaction temperature; excessive heat can favor elimination. | |
| Reaction Stalls | Poor quality of reagents or solvent. | - Use anhydrous solvents to prevent quenching of the alkoxide. - Ensure all reagents are of high purity. |
Step 3: Grignard Reaction and Carboxylation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Grignard Reagent Fails to Form | Presence of moisture in glassware or solvents. | - Flame-dry all glassware under vacuum and cool under an inert atmosphere. - Use freshly distilled anhydrous solvents (e.g., THF or diethyl ether). |
| Inactive magnesium surface. | - Use fresh magnesium turnings. - Activate the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane. | |
| Low Yield of Carboxylic Acid | Incomplete carboxylation. | - Use a large excess of freshly crushed dry ice to ensure complete reaction. - Bubble dry CO2 gas through the reaction mixture for an extended period.[1] |
| Formation of byproducts (e.g., tertiary alcohol). | - Add the Grignard reagent to the dry ice (or bubble CO2 through the Grignard solution) slowly to maintain a low temperature and avoid side reactions. | |
| Product Contaminated with Starting Material | Incomplete Grignard formation or premature quenching. | - Ensure the Grignard reagent is fully formed before carboxylation. - Maintain anhydrous and inert conditions throughout the reaction. |
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-4-ethoxynaphthalene
This protocol is adapted from standard bromination and Williamson ether synthesis procedures.
Part A: Bromination of 2-Naphthol
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-naphthol (1 equivalent) in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1 equivalent) in glacial acetic acid via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum to obtain crude 2-bromo-4-naphthol.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol/water.
Part B: Ethylation of 2-Bromo-4-naphthol (Williamson Ether Synthesis) [2]
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-4-naphthol (1 equivalent) in ethanol.
-
Add sodium hydroxide (1.1 equivalents) and stir until fully dissolved.
-
Add ethyl iodide or ethyl bromide (1.2 equivalents) and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 2-bromo-4-ethoxynaphthalene by column chromatography or recrystallization.
Protocol 2: Synthesis of this compound via Grignard Reaction
This protocol is adapted from a patented procedure for a similar compound and general Grignard carboxylation methods.[3]
-
Grignard Reagent Formation:
-
Set up a flame-dried, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, prepare a solution of 2-bromo-4-ethoxynaphthalene (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Add a small amount of the bromide solution to the magnesium to initiate the reaction (indicated by a color change and gentle reflux).
-
Once the reaction starts, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
In a separate flask, crush a large excess of dry ice (solid CO2).
-
Slowly pour the Grignard solution onto the crushed dry ice with vigorous stirring. Alternatively, bubble dry CO2 gas through the Grignard solution at 0 °C.
-
Allow the mixture to warm to room temperature as the CO2 sublimes.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a cold saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to extract the carboxylic acid as its sodium salt.
-
Separate the aqueous basic layer and acidify it with cold dilute hydrochloric acid to a pH of 2-3 to precipitate the this compound.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.
-
Data Presentation
Table 1: Reagent Quantities and Molar Equivalents for a 10g Synthesis of this compound
| Step | Reagent | Molecular Weight ( g/mol ) | Mass (g) | Moles | Molar Equivalents |
| 1A | 2-Naphthol | 144.17 | 7.10 | 0.049 | 1.0 |
| Bromine | 159.81 | 7.83 | 0.049 | 1.0 | |
| 1B | 2-Bromo-4-naphthol (assuming 80% yield from 1A) | 223.07 | 8.75 | 0.039 | 1.0 |
| Sodium Hydroxide | 40.00 | 1.72 | 0.043 | 1.1 | |
| Ethyl Iodide | 155.97 | 7.31 | 0.047 | 1.2 | |
| 2 | 2-Bromo-4-ethoxynaphthalene (assuming 85% yield from 1B) | 251.12 | 8.32 | 0.033 | 1.0 |
| Magnesium Turnings | 24.31 | 0.96 | 0.040 | 1.2 | |
| Carbon Dioxide (Dry Ice) | 44.01 | ~100 | ~2.27 | Large Excess |
Table 2: Typical Reaction Conditions and Expected Outcomes
| Step | Reaction | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1A | Bromination | Glacial Acetic Acid | 0-10 | 2-3 | 75-85 |
| 1B | Williamson Ether Synthesis | Ethanol | Reflux (~78) | 4-6 | 80-90 |
| 2 | Grignard Formation & Carboxylation | Anhydrous THF | Reflux (~66) then 0 | 2-3 | 70-85 |
Visualizations
References
addressing poor reproducibility in 4-Ethoxy-2-naphthoic acid experiments
Disclaimer: Information specifically detailing the synthesis and experimental challenges of 4-ethoxy-2-naphthoic acid is limited in publicly available literature. This guide provides troubleshooting advice based on established synthetic routes for closely related ethoxy-naphthoic acid derivatives and general principles of organic synthesis. The methodologies presented are generalized and may require optimization for this specific compound.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: Based on the synthesis of analogous naphthoic acid derivatives, two primary retrosynthetic pathways can be proposed:
-
Pathway A: Ethoxylation of a Hydroxynaphthoic Acid. This involves the Williamson ether synthesis, starting from a 4-hydroxy-2-naphthoic acid precursor and reacting it with an ethylating agent.
-
Pathway B: Carboxylation of an Ethoxynaphthalene. This route typically involves the formation of a Grignard reagent from a bromo-ethoxynaphthalene precursor, followed by reaction with carbon dioxide.
Q2: My Williamson ether synthesis to produce the ethoxy group is resulting in a low yield. What are the potential causes?
A2: Low yields in Williamson ether synthesis, especially on aromatic systems, can be attributed to several factors:
-
Incomplete deprotonation of the hydroxyl group: The phenoxide formed from the hydroxyl group is the active nucleophile. Ensure a sufficiently strong base is used to completely deprotonate the starting material.
-
Poor quality of reagents: The solvent must be anhydrous, and the ethylating agent (e.g., ethyl iodide, ethyl bromide) should be pure.
-
Side reactions: Elimination reactions can compete with the desired substitution, especially if there are any susceptible alkyl chains.[1]
-
Steric hindrance: While less of a concern for an ethoxy group, significant steric bulk near the reaction site can impede the reaction.
Q3: I am having trouble with the Grignard reaction for the carboxylation step. What are common issues?
A3: Grignard reactions are notoriously sensitive to experimental conditions. Common problems include:
-
Presence of moisture: Even trace amounts of water will quench the Grignard reagent. All glassware must be flame-dried, and anhydrous solvents are essential.[2]
-
Impure magnesium: The magnesium turnings should be fresh and activated to ensure a clean reaction surface.
-
Difficulty initiating the reaction: A small crystal of iodine or a few drops of 1,2-dibromoethane can be used to initiate the reaction.[2]
-
Side reactions: Wurtz coupling (reaction of the Grignard reagent with unreacted alkyl halide) can reduce the yield. Slow addition of the alkyl halide can mitigate this.
Q4: What is the best method for purifying the final this compound product?
A4: Purification strategies for naphthoic acid derivatives often involve a combination of techniques:
-
Recrystallization: This is a common and effective method for purifying solid carboxylic acids.[3] Solvents such as ethanol, acetone, or toluene may be suitable.[4][5]
-
Column chromatography: For removing closely related impurities, silica gel chromatography can be employed. A solvent system of ethyl acetate and hexane is a common starting point.
-
Acid-base extraction: The carboxylic acid can be extracted into a basic aqueous solution (e.g., sodium bicarbonate), washed with an organic solvent to remove neutral impurities, and then re-precipitated by adding acid.
Troubleshooting Guides
Problem: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Poor Reagent Quality | Use freshly distilled and anhydrous solvents. Ensure starting materials are pure and dry. For Grignard reactions, use activated magnesium turnings.[2] |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Some reactions may require cooling to prevent side reactions, while others may need heating to proceed at a reasonable rate. |
| Inefficient Stirring | In heterogeneous reactions like the Grignard reaction, ensure vigorous stirring to maintain contact between reagents. |
| Reaction Not Initiated (Grignard) | Use an initiating agent like a small iodine crystal or 1,2-dibromoethane. Gentle heating may also be necessary. |
| Incomplete Deprotonation (Williamson Ether Synthesis) | Use a stronger base (e.g., sodium hydride instead of sodium hydroxide) or increase the equivalents of the base.[6] |
| Side Reactions (e.g., Wurtz Coupling, Elimination) | For Grignard reactions, add the aryl halide slowly to the magnesium. For Williamson ether synthesis, use a primary ethyl halide.[1] |
Problem: Impure Product
| Potential Cause | Recommended Solution |
| Unreacted Starting Material | Increase the reaction time or temperature. Consider adding a slight excess of one of the reagents. |
| Presence of Byproducts | Optimize reaction conditions to minimize side reactions. Employ a multi-step purification process (e.g., recrystallization followed by column chromatography).[3][7][8] |
| Solvent Trapped in Crystals | During recrystallization, allow for slow cooling to form well-defined crystals. Dry the final product under vacuum. |
| Contamination from Glassware | Ensure all glassware is thoroughly cleaned and dried before use. |
Experimental Protocols
Protocol A: Williamson Ether Synthesis of this compound
-
Deprotonation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-hydroxy-2-naphthoic acid in a suitable anhydrous solvent (e.g., DMF or THF). Add a strong base (e.g., 1.1 equivalents of sodium hydride) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 1 hour.
-
Ethoxylation: Add 1.2 equivalents of an ethylating agent (e.g., ethyl iodide or ethyl bromide) dropwise to the solution. Heat the reaction mixture (e.g., to 60-80 °C) and monitor the progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Protocol B: Grignard Carboxylation for Synthesis of this compound
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a condenser and an addition funnel under an inert atmosphere, place fresh magnesium turnings. Add a small amount of a solution of 4-bromo-2-ethoxynaphthalene in anhydrous THF to the magnesium. If the reaction does not start, add a crystal of iodine and gently warm. Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Carboxylation: Cool the Grignard solution in an ice bath. Bubble dry carbon dioxide gas through the solution or pour the Grignard reagent over crushed dry ice.
-
Work-up: After the addition is complete, allow the mixture to warm to room temperature. Quench the reaction by slowly adding aqueous HCl (e.g., 1M) until the solution is acidic.
-
Purification: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization.[5]
Quantitative Data Summary (for related reactions)
| Reaction Step | Reagents | Solvent | Temperature | Time | Typical Yield | Purity (post-purification) |
| Williamson Ether Synthesis | 3-hydroxy-2-naphthoic acid, Iodomethane, K2CO3 | DMF | 40 °C | 14 h | 96% | >98% |
| Grignard Carboxylation | 1-bromo-2-ethoxynaphthalene, Mg, CO2 | THF | Reflux | 1-2 h | 80-83% | >95% |
| Oxidation | 2-ethoxy-1-naphthaldehyde, H2O2, NaOH | Acetone | 38-40 °C | 2-4 h | 91-93% | >95% |
Visualizations
Caption: Pathway A: Williamson Ether Synthesis.
Caption: Pathway B: Grignard Carboxylation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Technical Difficulties Associated with the Formation of Carbon-11 Labelled Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 8-methyl-4-hydroxy-2-naphthoic acid - Reaction / Application on Synthetic Works_Chemicalbook [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. CN102173988B - Purification method of 6-hydroxyl-2-naphthoic acid - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
optimizing storage conditions for long-term stability of 4-Ethoxy-2-naphthoic acid
Technical Support Center: 4-Ethoxy-2-naphthoic Acid
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the long-term storage and stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
For optimal long-term stability, solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1][2] Exposure to light, moisture, and high temperatures should be minimized to prevent degradation.
Q2: How should I store solutions of this compound?
While specific data for this compound solutions is limited, general practices for similar aromatic carboxylic acids, such as 2-Naphthoic acid, suggest that stock solutions should be stored at low temperatures.[3] For short-term storage (up to one month), -20°C is recommended. For longer-term storage (up to six months), -80°C is preferable.[3] It is crucial to use a suitable solvent in which the compound is stable and to seal the container tightly to prevent solvent evaporation and contamination.
Q3: What are the potential degradation pathways for this compound?
Aromatic carboxylic acids can be susceptible to degradation, particularly under harsh conditions. Potential pathways include:
-
Decarboxylation: At elevated temperatures, the carboxylic acid group can be lost as carbon dioxide. Studies on similar compounds show this process is more significant in aqueous solutions at high temperatures.[4][5]
-
Oxidation: The naphthalene ring system can be susceptible to oxidation, especially when exposed to light and air over long periods. Storing under an inert atmosphere (e.g., argon or nitrogen) can mitigate this.
-
Hydrolysis: The ethoxy group could potentially be hydrolyzed to a hydroxyl group under strongly acidic or basic conditions, although this is less likely under recommended neutral storage conditions.
Q4: What are the visible signs of degradation?
You should monitor your sample for any physical changes, which may indicate degradation. These include:
-
Color Change: The material, typically a beige or white powder, may yellow or darken.[2][6]
-
Change in Texture: The powder may become clumpy or sticky, suggesting moisture absorption.
-
Insolubility: Difficulty in dissolving the compound in a solvent where it was previously soluble.
Troubleshooting Guide
Q: I've observed a decrease in the purity of my this compound sample according to HPLC analysis. What could be the cause?
A: A decrease in purity suggests chemical degradation. The most common causes are improper storage conditions. Review the following possibilities:
-
Temperature Fluctuations: Was the sample exposed to high temperatures or frequent freeze-thaw cycles? Elevated temperatures can accelerate decarboxylation.[4][5]
-
Exposure to Light: Photodegradation can occur if the container is not opaque or stored in a dark environment.
-
Presence of Moisture: Water can facilitate hydrolytic degradation or other reactions. Ensure the container was tightly sealed and stored in a desiccator if necessary.
-
Air Exposure: Long-term exposure to oxygen in the air can lead to oxidation. For highly sensitive experiments, consider storing under an inert atmosphere.
-
Contamination: Cross-contamination from spatulas, glassware, or incompatible container materials can introduce impurities that may catalyze degradation.
To resolve this, a fresh sample should be used for critical experiments. For future prevention, strictly adhere to the recommended storage conditions outlined in the table below.
Q: My solid sample has changed color from beige to yellow. Is it still usable?
A: A color change is a strong indicator of chemical degradation. While the compound may still be predominantly intact, the presence of colored impurities suggests that its purity has been compromised. It is highly recommended to assess the purity of the sample using an analytical technique like HPLC or LC-MS before use in any experiment. For applications requiring high purity, the discolored sample should be discarded or repurified.
Data Summary
Table 1: Recommended Storage Conditions for this compound
| Parameter | Solid Compound | Stock Solution | Rationale |
| Temperature | Cool (2-8°C) or Room Temperature | -20°C (≤1 month) or -80°C (≤6 months)[3] | Minimizes thermal degradation like decarboxylation.[4][5] |
| Light | Store in the dark (amber vial) | Store in the dark (amber vial) | Prevents potential photodegradation. |
| Atmosphere | Tightly sealed container[1][2] | Tightly sealed container | Protects from moisture and atmospheric oxygen. |
| Inert Gas | Recommended for very long-term | Recommended for very long-term | Prevents oxidative degradation. |
| Container | Well-sealed, inert glass bottle | Well-sealed, inert glass or PTFE-lined cap vial | Avoids contamination and reaction with container material. |
Experimental Protocols
Protocol: Stability Assessment of this compound by HPLC
This protocol outlines a method to determine the purity and identify potential degradation products of this compound over time.
1. Objective: To quantify the stability of this compound under defined storage conditions (e.g., 4°C, 25°C, 40°C) at various time points.
2. Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
3. Sample Preparation (Time Point Zero):
-
Prepare a stock solution of this compound at 1 mg/mL in acetonitrile.
-
From the stock solution, prepare a working solution at 50 µg/mL by diluting with the mobile phase.
-
Filter the working solution through a 0.22 µm syringe filter before injection.
4. HPLC Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start at 60% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or determined λmax)
-
Injection Volume: 10 µL
5. Stability Study Procedure:
-
Dispense aliquots of the solid compound into several vials for each storage condition to be tested.
-
Store the vials under the desired conditions (e.g., in a refrigerator at 4°C, a lab bench at 25°C, and an oven at 40°C).
-
At each scheduled time point (e.g., 0, 1, 3, 6 months), retrieve one vial from each storage condition.
-
Prepare a working solution from the retrieved sample as described in Step 3.
-
Analyze the sample by HPLC using the conditions in Step 4.
6. Data Analysis:
-
Calculate the purity of the sample at each time point by dividing the peak area of the main compound by the total peak area of all detected peaks and multiplying by 100.
-
Compare the purity values over time for each storage condition to determine the rate of degradation.
-
Note the appearance of any new peaks, which would indicate degradation products.
Visual Workflow
The following diagram illustrates a logical workflow for troubleshooting stability issues with this compound.
Caption: Troubleshooting workflow for suspected sample degradation.
References
Technical Support Center: Enhancing the Bioavailability of 4-Ethoxy-2-naphthoic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with enhancing the oral bioavailability of 4-Ethoxy-2-naphthoic acid derivatives. Given their structural characteristics, these compounds may exhibit poor aqueous solubility, a common hurdle for oral drug delivery.[1][2] This guide offers practical solutions and detailed experimental protocols to address these issues.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative shows poor aqueous solubility. What initial strategies can I employ to improve this?
A1: Poor aqueous solubility is a primary factor limiting the oral bioavailability of many drug candidates.[1][3] For this compound derivatives, which may have limited solubility due to their zwitterionic character, several formulation strategies can be effective.[2] Initial approaches to consider include:
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a molecular level, which can reduce particle size, improve wettability, and present the drug in an amorphous form, all of which enhance dissolution.[4][5][6][7]
-
Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range. They are particularly useful for lipophilic drugs, as they can increase the drug's surface area and facilitate absorption.[8][9][10][11]
-
Prodrugs: Chemical modification of the parent drug to create a more soluble or permeable derivative that is converted back to the active form in the body can be a viable strategy.[12]
Q2: How do I choose between formulating my compound as a solid dispersion or a nanoemulsion?
A2: The choice between a solid dispersion and a nanoemulsion depends on the physicochemical properties of your specific this compound derivative and the desired release profile.
-
Solid dispersions are often preferred for crystalline compounds that can be converted to a more soluble amorphous state.[4][7] They are generally easier to formulate into solid dosage forms like tablets and capsules.[13]
-
Nanoemulsions are well-suited for highly lipophilic compounds.[10][11] They can also protect the drug from degradation in the gastrointestinal tract and may enhance lymphatic transport, which can be beneficial for avoiding first-pass metabolism.[11]
Q3: I have prepared a solid dispersion, but the drug is recrystallizing during storage. How can I prevent this?
A3: Recrystallization of the amorphous drug within a solid dispersion is a common stability issue. To mitigate this, consider the following:
-
Polymer Selection: Use polymers with a high glass transition temperature (Tg) that can form strong intermolecular interactions (e.g., hydrogen bonds) with your drug molecule. This can reduce molecular mobility and inhibit crystallization.[4]
-
Drug Loading: Avoid excessively high drug loading, as this can increase the propensity for recrystallization.
-
Storage Conditions: Store the solid dispersion at a low temperature and humidity to minimize molecular mobility.
Q4: My nanoemulsion formulation is showing signs of instability, such as creaming or cracking. What are the likely causes and solutions?
A4: Nanoemulsion instability can arise from several factors. Here are some common issues and their solutions:
-
Inappropriate Surfactant/Co-surfactant: The choice and concentration of surfactants and co-surfactants are critical for stabilizing the oil-water interface.[11] Experiment with different types and ratios of surfactants to find the optimal combination for your system.
-
Incorrect Oil Phase: The oil phase should have good solubilizing capacity for your this compound derivative.[10]
-
Insufficient Energy Input: During preparation, ensure adequate energy (e.g., from high-pressure homogenization or ultrasonication) is used to create fine, uniform droplets.[10]
Q5: How can I assess the intestinal permeability of my this compound derivative in vitro?
A5: The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal drug absorption.[14][15][16] This assay uses a monolayer of differentiated Caco-2 cells, which resemble the epithelial lining of the small intestine.[15][16] The rate at which your compound crosses this monolayer can provide an estimate of its in vivo permeability.
Troubleshooting Guides
Issue 1: Low In Vitro Dissolution Rate of Solid Dispersion
| Symptom | Possible Cause | Suggested Solution |
| Drug release is slow and incomplete. | Poor wettability of the solid dispersion. | Incorporate a hydrophilic polymer or surfactant into the formulation to improve wetting.[6][13] |
| Initial burst release followed by a plateau. | Drug precipitation upon dilution in the dissolution medium. | Include a precipitation inhibitor in the formulation, such as a cellulosic polymer (e.g., HPMC) or a polyvinylpyrrolidone (PVP). |
| Inconsistent dissolution profiles between batches. | Phase separation or incomplete miscibility of the drug and carrier. | Optimize the manufacturing process (e.g., solvent evaporation or melt extrusion parameters) to ensure a homogenous dispersion.[4][7] |
Issue 2: Poor Physical Stability of Nanoemulsion
| Symptom | Possible Cause | Suggested Solution |
| Droplet size increases over time (Ostwald ripening). | The oil phase has some solubility in the aqueous phase. | Use a less water-soluble oil or add a small amount of a highly water-insoluble component (e.g., a long-chain triglyceride) to the oil phase. |
| Phase separation or creaming. | Insufficient electrostatic or steric stabilization. | Optimize the surfactant concentration or use a combination of ionic and non-ionic surfactants. For cationic formulations, stearylamine can be used, while deoxycholic acid can be used for anionic formulations.[8] |
| Drug crystallization within the oil droplets. | The drug is supersaturated in the oil phase. | Increase the oil-to-drug ratio or select an oil with higher solubilizing capacity for your compound.[17] |
Experimental Protocols
Protocol 1: Preparation of Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve the this compound derivative and the chosen carrier polymer (e.g., PVP K30, HPMC) in a common volatile solvent (e.g., methanol, ethanol, or a mixture).
-
Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. The temperature should be kept low to minimize degradation.
-
Drying: Dry the resulting solid film in a vacuum oven at a suitable temperature (e.g., 40-50°C) for 24 hours to remove any residual solvent.
-
Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and then pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical form (e.g., using DSC and XRD to confirm the amorphous state).
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell inserts) for approximately 21 days to allow them to differentiate and form a confluent monolayer.[18]
-
Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). TEER values should be above a predetermined threshold (e.g., ≥ 200 Ω·cm²).[18][19]
-
Transport Buffer Preparation: Prepare a transport buffer (e.g., Hank's Balanced Salt Solution with HEPES) and pre-warm it to 37°C.
-
Dosing: Add the test compound (dissolved in transport buffer) to the apical (A) or basolateral (B) side of the monolayer.
-
Sampling: At predetermined time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment.
-
Analysis: Analyze the concentration of the compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug permeation, A is the surface area of the filter membrane, and C0 is the initial concentration of the drug in the donor compartment.[16]
Protocol 3: In Vivo Pharmacokinetic Study in Rodents
-
Animal Acclimatization: Acclimatize the animals (e.g., male Sprague-Dawley rats) to the laboratory conditions for at least one week before the study.
-
Dosing: Administer the formulation of the this compound derivative orally via gavage. A control group should receive the unformulated drug. An intravenous administration group is also necessary to determine the absolute bioavailability.[20][21]
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the drug concentration in the plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve) using appropriate software. The oral bioavailability (F) is calculated as: F (%) = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100[21]
Data Presentation
Table 1: Example Pharmacokinetic Parameters of a this compound Derivative Formulation in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | Relative Bioavailability (%) |
| Drug Suspension | 150 ± 25 | 2.0 | 980 ± 120 | 100 (Reference) |
| Solid Dispersion | 450 ± 50 | 1.0 | 2950 ± 300 | 301 |
| Nanoemulsion | 620 ± 70 | 0.5 | 3500 ± 410 | 357 |
Data are presented as mean ± standard deviation (n=6).
Visualizations
Caption: Workflow for enhancing and evaluating the bioavailability of this compound derivatives.
Caption: Troubleshooting logic for addressing low bioavailability of this compound derivatives.
References
- 1. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 2. researchgate.net [researchgate.net]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jopcr.com [jopcr.com]
- 6. japer.in [japer.in]
- 7. researchgate.net [researchgate.net]
- 8. briefs.techconnect.org [briefs.techconnect.org]
- 9. Nanoemulsion formulation for enhancing the aqueous solubility and systemic bioavailability of poorly soluble drugs. [rpbs.journals.ekb.eg]
- 10. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. researchgate.net [researchgate.net]
- 13. Solid Dispersion as an Approach for Bioavailability Enhancement of Poorly Water-Soluble Drug Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 15. enamine.net [enamine.net]
- 16. Caco-2 Permeability | Evotec [evotec.com]
- 17. Nanoemulsion-based delivery systems for poorly water-soluble bioactive compounds: Influence of formulation parameters on Polymethoxyflavone crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 20. pharmacy180.com [pharmacy180.com]
- 21. sygnaturediscovery.com [sygnaturediscovery.com]
troubleshooting unexpected spectroscopic results for 4-Ethoxy-2-naphthoic acid
Welcome to the technical support center for 4-Ethoxy-2-naphthoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected spectroscopic results during their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the expected spectroscopic data for pure this compound?
| Spectroscopic Technique | Expected Observations |
| ¹H NMR (in CDCl₃) | Aromatic protons (approx. 7.0-8.5 ppm), an ethyl quartet (approx. 4.1-4.3 ppm), an ethyl triplet (approx. 1.4-1.6 ppm), and a carboxylic acid proton (a broad singlet, typically >10 ppm). |
| ¹³C NMR (in CDCl₃) | Aromatic carbons (approx. 110-160 ppm), a carbonyl carbon (approx. 170-180 ppm), an ethoxy methylene carbon (approx. 60-70 ppm), and an ethoxy methyl carbon (approx. 15 ppm). |
| IR Spectroscopy (KBr pellet) | A broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹), a C=O stretch from the carboxylic acid (approx. 1680-1710 cm⁻¹), C-O stretches from the ether and carboxylic acid (approx. 1200-1300 cm⁻¹), and aromatic C-H and C=C stretches. |
| Mass Spectrometry (EI) | A molecular ion peak (M⁺) at m/z = 216.24. |
Q2: My ¹H NMR spectrum shows unexpected peaks in the aromatic region. What could be the cause?
A2: Unexpected aromatic signals can arise from several sources, including regioisomeric impurities or starting materials from the synthesis. A common synthesis for this compound involves the carboxylation of a Grignard reagent derived from a bromo-ethoxynaphthalene precursor. Incomplete bromination or isomerization during synthesis could lead to impurities.
Refer to the troubleshooting guide below for a step-by-step analysis.
Q3: The carboxylic acid proton peak is absent in my ¹H NMR spectrum. What should I do?
A3: The absence of the carboxylic acid proton peak is a common issue. It is often very broad and can exchange with residual water (D₂O) in the NMR solvent. To confirm its presence, you can perform a D₂O exchange experiment. Add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The carboxylic acid proton peak should disappear. If it was already absent, this will confirm that it was likely exchanged with trace water in the solvent.
Troubleshooting Guides
Issue 1: Unexpected Peaks in the ¹H NMR Spectrum
You've acquired a ¹H NMR spectrum of your synthesized this compound, but it shows additional peaks that you did not expect.
strategies to reduce the toxicity of 4-Ethoxy-2-naphthoic acid in cell-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering toxicity with 4-Ethoxy-2-naphthoic acid in cell-based assays. Given the limited specific data on this compound, the strategies outlined below are based on general principles for mitigating the cytotoxicity of lipophilic and naphthoic acid-related compounds.
Troubleshooting Guide: High Cytotoxicity of this compound
This guide addresses common issues observed during in vitro experiments and provides systematic steps to identify and resolve them.
| Observed Problem | Potential Cause | Recommended Action |
| High cell death at low concentrations | Compound precipitation due to low aqueous solubility, leading to cytotoxic aggregates. | 1. Visually inspect wells for precipitates. 2. Decrease the final DMSO concentration. 3. Utilize solubility enhancers such as cyclodextrins or non-ionic surfactants. |
| High unbound fraction of the lipophilic compound leading to rapid cell uptake and toxicity. | 1. Increase the serum concentration in the culture medium to promote protein binding and reduce the free compound concentration. 2. Pre-incubate the compound in serum-containing medium before adding to cells. | |
| Inconsistent results between experiments | Variability in compound preparation and addition. | 1. Prepare fresh stock solutions for each experiment. 2. Ensure thorough mixing of the compound in the culture medium before adding to the cells. |
| Fluctuations in cell health and density. | 1. Standardize cell seeding density and ensure cells are in the logarithmic growth phase.[1] 2. Regularly check for mycoplasma contamination. | |
| Discrepancy between expected and observed activity | The compound may be metabolized into a more toxic substance by the cells. | 1. Include a metabolic activation system (e.g., S9 fraction) in a parallel experiment to assess the toxicity of metabolites.[2][3] 2. Use cell lines with varying metabolic capacities. |
| Assay interference from the compound. | 1. Run compound-only controls (no cells) to check for direct effects on the assay reagents (e.g., reduction of MTT by the compound). 2. Consider using an alternative cytotoxicity assay that measures a different cellular parameter (e.g., LDH release vs. metabolic activity). |
Frequently Asked Questions (FAQs)
Formulation and Solubility
Q1: My this compound is showing poor solubility in my cell culture medium. How can I improve this?
A1: Poor solubility is a common issue with lipophilic compounds. Consider the following strategies:
-
Optimize Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is at a non-toxic level, typically below 0.5%.
-
Use of Excipients:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic compounds, increasing their aqueous solubility and reducing their free concentration, which can mitigate toxicity.[2][4][5] Beta-cyclodextrins are commonly used for this purpose.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations to improve solubility, but it is crucial to determine their intrinsic toxicity to your cell line first.
-
Q2: What is a suitable starting concentration for this compound in my assay?
A2: If the cytotoxicity is unknown, a wide concentration range is recommended for initial screening (e.g., from low nanomolar to high micromolar). A dose-response curve will help determine the IC50 (half-maximal inhibitory concentration) and a suitable concentration range for subsequent experiments.
Experimental Design and Protocols
Q3: How can I perform a cytotoxicity assay for an insoluble compound like this compound?
A3: A standard MTT or resazurin assay can be adapted. Here is a general protocol:
Protocol: MTT Cytotoxicity Assay for Poorly Soluble Compounds [6][7]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solution in serum-free or low-serum medium to achieve the desired final concentrations. If using a solubility enhancer like cyclodextrin, the compound should be pre-incubated with the cyclodextrin solution before serial dilution.
-
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the cells with the compound for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Q4: Can I use serum in my assay? How does it affect toxicity?
A4: Yes, and it can be a key strategy to reduce toxicity. Serum proteins, particularly albumin, can bind to lipophilic compounds, reducing the free concentration of the compound available to interact with the cells.[8] This can lead to a rightward shift in the dose-response curve (higher IC50).
Protocol: Assessing the Effect of Serum on Compound Toxicity
-
Prepare parallel sets of experiments with varying concentrations of fetal bovine serum (FBS), for example, 0.5%, 2%, and 10%.
-
Prepare the dilutions of this compound in media containing the different FBS concentrations.
-
Pre-incubate the compound-media mixtures for at least 30 minutes at 37°C to allow for protein binding.
-
Proceed with the cytotoxicity assay as described above.
-
Compare the IC50 values obtained at the different serum concentrations. An increase in IC50 with higher serum concentration suggests that protein binding is reducing the apparent toxicity.
Mechanism of Toxicity
Q5: What is the likely mechanism of toxicity for this compound?
A5: While the specific mechanism is uncharacterized, compounds with a naphthoquinone-like structure, which can be related to naphthoic acids, are known to induce cytotoxicity through:
-
Oxidative Stress: Generation of reactive oxygen species (ROS) that damage cellular components.[9][10][11]
-
Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential and inhibition of the electron transport chain, leading to a decrease in ATP production.[9][12][13]
Q6: How can I investigate the mechanism of toxicity?
A6: You can use specific assays to probe for these mechanisms:
-
ROS Detection: Use fluorescent probes like DCFDA to measure intracellular ROS levels.
-
Mitochondrial Membrane Potential: Employ dyes like JC-1 or TMRE to assess mitochondrial health.
-
Apoptosis Assays: Use Annexin V/Propidium Iodide staining to differentiate between apoptotic and necrotic cell death.
Visualizations
Below are diagrams illustrating key workflows and concepts discussed in this guide.
Caption: Troubleshooting workflow for addressing high cytotoxicity.
Caption: Role of serum protein binding in reducing free compound concentration.
Caption: Potential signaling pathways involved in cytotoxicity.
References
- 1. biocompare.com [biocompare.com]
- 2. Development of an in vitro assay for the investigation of metabolism-induced drug hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cyclodextrins [sigmaaldrich.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. broadpharm.com [broadpharm.com]
- 8. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 9. Amide linked redox-active naphthoquinones for the treatment of mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Molecular mechanism and health effects of 1,2-Naphtoquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. digitalcommons.pcom.edu [digitalcommons.pcom.edu]
Technical Support Center: Crystallization of 4-Ethoxy-2-naphthoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the crystallization conditions for 4-Ethoxy-2-naphthoic acid.
Frequently Asked Questions (FAQs)
Q1: What are suitable starting solvents for the recrystallization of this compound?
Q2: My compound "oils out" instead of crystallizing. What causes this and how can I prevent it?
A2: "Oiling out," or liquid-liquid phase separation, occurs when the solute separates from the solution as a liquid phase instead of a solid.[2][3] This can happen if the melting point of the compound is lower than the temperature of the solution at the point of supersaturation.[4] It is a common issue with compounds that have flexible structures or are impure, leading to a depressed melting point.[2][4]
To prevent oiling out, consider the following strategies:
-
Reduce the cooling rate: Slow cooling provides more time for nucleation and ordered crystal growth, preventing the rapid supersaturation that can lead to oiling out.
-
Use a more dilute solution: Adding more solvent can lower the saturation temperature, potentially below the compound's melting point.[4]
-
Introduce seed crystals: Adding a small amount of pre-existing solid crystals of this compound can encourage nucleation and direct solid-state crystallization.[2][3]
-
Modify the solvent system: Employing an anti-solvent or a co-solvent system can alter the solubility profile and may prevent oiling out.
Q3: How can I perform an anti-solvent crystallization for this compound?
A3: Anti-solvent crystallization is a technique where a solvent in which the compound is insoluble (the anti-solvent) is added to a solution of the compound in a good solvent. This induces supersaturation and crystallization.
A potential workflow would be:
-
Dissolve the this compound in a "good" solvent (e.g., acetone or ethanol) at a specific temperature.
-
Slowly add a pre-determined amount of an "anti-solvent" (e.g., water or heptane) in which the compound has poor solubility.
-
The addition of the anti-solvent will reduce the overall solubility of the compound in the mixture, leading to crystallization. The rate of addition and the temperature should be carefully controlled to manage the level of supersaturation.
Q4: Is polymorphism a concern for this compound, and how can I screen for different polymorphic forms?
A4: Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a known phenomenon for other naphthoic acid derivatives. Therefore, it is prudent to consider the possibility of polymorphism for this compound. Different polymorphs can have different physical properties, including solubility, melting point, and stability.
A basic screen for polymorphs would involve crystallizing the compound under a variety of conditions, such as:
-
Different solvents (e.g., alcohols, ketones, esters, aromatic hydrocarbons).
-
Different crystallization techniques (e.g., slow cooling, fast cooling, anti-solvent addition, evaporation).
-
Different temperatures.
The resulting solid forms should then be analyzed using techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and microscopy to identify any different crystal forms.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No crystals form upon cooling | The solution is not sufficiently supersaturated. | - Concentrate the solution by evaporating some of the solvent.- Add an anti-solvent to decrease the compound's solubility.- Cool the solution to a lower temperature.- Scratch the inside of the flask with a glass rod to induce nucleation. |
| "Oiling out" occurs | The melting point of the compound is lower than the solution temperature at supersaturation.[4] | - Reheat the solution to redissolve the oil and add more solvent.[4]- Cool the solution more slowly.- Use seed crystals to encourage direct crystallization.[3] |
| Crystals are very fine or form too quickly | The rate of supersaturation is too high. | - Reduce the cooling rate.- Use a slightly larger volume of solvent to slow down the crystallization process.[4] |
| Low yield of recovered crystals | Too much solvent was used, or the compound has significant solubility at the final cooling temperature.[4] | - Evaporate some of the solvent from the mother liquor to recover more material.- Ensure the final cooling temperature is sufficiently low. |
| Crystals appear impure (e.g., discolored) | Impurities were co-precipitated or trapped in the crystal lattice. | - Ensure the initial dissolution is complete at the higher temperature to leave insoluble impurities behind.- Consider a pre-crystallization treatment with activated carbon to remove colored impurities.- Ensure a slow cooling rate to allow for selective crystallization. |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization by Slow Cooling
-
Solvent Selection: In a small test tube, add approximately 10-20 mg of crude this compound. Add a potential solvent dropwise at room temperature until the solid dissolves. A good solvent will dissolve the compound sparingly at room temperature but readily upon heating. Repeat with different solvents to find a suitable one.
-
Dissolution: Place the bulk of the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating and stirring the mixture until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry.
Protocol 2: Anti-Solvent Crystallization
-
Solvent System Selection: Identify a solvent in which this compound is highly soluble (the "solvent") and another in which it is poorly soluble (the "anti-solvent"). The two solvents must be miscible.
-
Dissolution: Dissolve the crude this compound in the minimum amount of the "solvent" at a constant temperature.
-
Anti-Solvent Addition: Slowly add the "anti-solvent" to the solution with stirring. Continue adding the anti-solvent until the solution becomes cloudy, indicating the onset of crystallization.
-
Crystallization: Allow the mixture to stand at a constant temperature to allow for complete crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a mixture of the solvent and anti-solvent, and dry.
Visualizations
References
Validation & Comparative
A Comparative Guide to P2Y14 Receptor Antagonists: Benchmarking 4-Ethoxy-2-naphthoic Acid Derivatives and Novel Scaffolds
For researchers and professionals in drug development, the P2Y14 receptor (P2Y14R) has emerged as a compelling target for therapeutic intervention in a range of inflammatory and immune-mediated diseases. This guide provides an objective comparison of 4-Ethoxy-2-naphthoic acid and its more potent derivatives against other notable P2Y14R antagonists, supported by available experimental data and detailed methodologies for key assays.
The P2Y14 receptor, a G protein-coupled receptor (GPCR), is activated by UDP-sugars, which are released from cells during stress and inflammation. This activation triggers a cascade of downstream signaling events, primarily through the Gαi subunit, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This signaling pathway is implicated in various physiological processes, including immune cell chemotaxis, making P2Y14R a promising target for novel anti-inflammatory therapies.
The Naphthoic Acid Scaffold: From a Simple Derivative to a Potent Antagonist
Comparative Analysis of P2Y14R Antagonists
To provide a clear comparison, this guide focuses on three distinct and well-documented P2Y14R antagonists: PPTN, MRS4833, and a promising compound from a high-throughput screen, Compound 38.
| Compound | Chemical Class | Potency (IC50/Kᵢ) | Selectivity | Key Findings & References |
| PPTN | 4,7-disubstituted 2-naphthoic acid derivative | Kᵢ = 434 pM | Highly selective over other P2Y receptors (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, and P2Y13).[1] | A potent and selective competitive antagonist. Effectively blocks UDP-glucose-stimulated chemotaxis of human neutrophils.[1] |
| MRS4833 | Naphthalene derivative with a bridged piperidine moiety | hP2Y14R IC50 = 5.9 nM | Not explicitly detailed in the provided search results, but described as a selective antagonist. | Orally active and demonstrates in vivo efficacy in models of asthma and neuropathic pain.[2][3] |
| Compound 38 | Naphthoic acid derivative | IC50 = 8 nM | UDP-competitive antagonist. | Identified through high-throughput screening and subsequent optimization to improve pharmacokinetic properties.[4] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental evaluation of these antagonists, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: P2Y14R signaling pathway.
Caption: Experimental workflow for P2Y14R antagonist evaluation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of P2Y14R antagonists.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for the P2Y14 receptor.
-
Cells: HEK293 or CHO cells stably expressing the human P2Y14 receptor.
-
Radioligand: [³H]UDP-glucose or a fluorescently labeled antagonist.
-
Procedure:
-
Cell membranes are prepared from P2Y14R-expressing cells.
-
Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled antagonist.
-
The reaction is incubated to allow binding to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration.
-
The amount of bound radioactivity is quantified by liquid scintillation counting.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled agonist or antagonist.
-
Data are analyzed to determine the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block agonist-induced intracellular calcium release, a downstream effect of P2Y14R activation in some cellular contexts.
-
Cells: P2Y14R-expressing cells co-transfected with a promiscuous G-protein (e.g., Gα16) to couple the receptor to the phospholipase C pathway, or cell types that endogenously couple P2Y14R to calcium signaling.
-
Reagents: A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Procedure:
-
Cells are seeded in a multi-well plate and loaded with the calcium-sensitive dye.
-
Cells are pre-incubated with varying concentrations of the antagonist.
-
A P2Y14R agonist (e.g., UDP-glucose) is added to stimulate the cells.
-
Changes in intracellular calcium are monitored in real-time using a fluorescence plate reader.
-
The ability of the antagonist to inhibit the agonist-induced calcium signal is quantified to determine its IC50.
-
Chemotaxis Assay
This assay assesses the functional consequence of P2Y14R antagonism on immune cell migration.
-
Cells: Human neutrophils or other immune cells expressing P2Y14R.
-
Apparatus: A Boyden chamber or a modern equivalent with a porous membrane.
-
Procedure:
-
The lower chamber of the apparatus is filled with a medium containing a P2Y14R agonist (e.g., UDP-glucose) as a chemoattractant.
-
The cells, pre-incubated with varying concentrations of the antagonist, are placed in the upper chamber.
-
The chambers are separated by a porous membrane through which the cells can migrate.
-
The apparatus is incubated to allow for cell migration.
-
The number of cells that have migrated to the lower chamber is quantified.
-
The inhibitory effect of the antagonist on agonist-induced chemotaxis is determined to calculate its IC50.[1]
-
Conclusion
While this compound serves as a foundational structure, its derivatives, such as the highly potent and selective antagonist PPTN, demonstrate the significant potential of the naphthoic acid scaffold in the development of P2Y14R-targeted therapeutics. The comparative data presented for PPTN, MRS4833, and Compound 38 highlight the diverse chemical space being explored for P2Y14R antagonism. The detailed experimental protocols provided in this guide offer a framework for the continued evaluation and comparison of novel P2Y14R antagonists, which will be crucial for advancing promising candidates toward clinical development. Further research to quantify the activity of simpler derivatives like this compound would provide a more complete understanding of the structure-activity relationships within this important class of compounds.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alicyclic Ring Size Variation of 4âPhenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists [acs.figshare.com]
- 4. researchgate.net [researchgate.net]
Validating the Anti-inflammatory Potential of 4-Ethoxy-2-naphthoic Acid: A Comparative Guide for Preclinical Mouse Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the anti-inflammatory activity of the novel compound 4-Ethoxy-2-naphthoic acid in established mouse models of inflammation. While direct experimental data for this specific molecule is not yet publicly available, this document outlines a robust preclinical strategy based on the known anti-inflammatory properties of related naphthoic acid derivatives and standardized immunological assays. By following the proposed experimental designs, researchers can effectively assess the therapeutic potential of this compound and compare its efficacy against established anti-inflammatory agents.
Comparative Framework for In Vivo Validation
To ascertain the anti-inflammatory profile of this compound, a comparative analysis against a well-characterized non-steroidal anti-inflammatory drug (NSAID), such as Indomethacin, and a vehicle control is proposed. The following table outlines a potential study design using the carrageenan-induced paw edema model, a widely accepted acute inflammation model.
Table 1: Proposed In Vivo Efficacy Study of this compound in a Carrageenan-Induced Paw Edema Model
| Treatment Group | Compound | Dosage (mg/kg) | Administration Route | Paw Volume (mL) at 4h post-carrageenan (Mean ± SD) | Inhibition of Edema (%) |
| 1 | Vehicle (e.g., 0.5% CMC) | - | Oral (p.o.) | [Expected high edema] | 0 |
| 2 | This compound | 10 | Oral (p.o.) | [Experimental data to be determined] | [Calculated] |
| 3 | This compound | 30 | Oral (p.o.) | [Experimental data to be determined] | [Calculated] |
| 4 | This compound | 100 | Oral (p.o.) | [Experimental data to be determined] | [Calculated] |
| 5 | Indomethacin (Positive Control) | 10 | Oral (p.o.) | [Expected significant reduction in edema] | [Calculated] |
Detailed Experimental Protocols
A critical component of validating a novel compound is the meticulous execution of experimental protocols. Below are detailed methodologies for the proposed in vivo and in vitro assays.
Carrageenan-Induced Paw Edema in Mice
This model is a standard for screening acute anti-inflammatory activity.
-
Animals: Male BALB/c mice (6-8 weeks old, 20-25 g) are acclimatized for one week.
-
Grouping and Administration: Mice are randomly assigned to treatment groups as detailed in Table 1. The test compounds or vehicle are administered orally one hour before the induction of inflammation.
-
Induction of Edema: 50 µL of 1% (w/v) λ-carrageenan solution in sterile saline is injected into the sub-plantar tissue of the right hind paw.
-
Measurement of Edema: Paw volume is measured using a plethysmometer immediately before carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.
-
Calculation of Edema Inhibition: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Lipopolysaccharide (LPS)-Induced Cytokine Production in RAW 264.7 Macrophages
This in vitro assay assesses the compound's ability to suppress the production of pro-inflammatory cytokines.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Cells are pre-treated with varying concentrations of this compound or a vehicle control for 1 hour.
-
Stimulation: Inflammation is induced by adding LPS (1 µg/mL) to the cell culture medium.
-
Cytokine Measurement: After 24 hours of incubation, the cell culture supernatant is collected. The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are quantified using commercially available ELISA kits.
-
Data Analysis: The reduction in cytokine levels in the treated groups is compared to the LPS-stimulated vehicle control group.
Visualizing the Path to Validation
To provide a clear overview of the proposed research plan and the potential mechanism of action, the following diagrams have been generated.
Caption: Experimental workflow for in vivo validation of this compound.
Caption: Putative signaling pathway for this compound's anti-inflammatory action.
By adhering to the methodologies and comparative frameworks outlined in this guide, researchers can systematically evaluate the anti-inflammatory efficacy of this compound. The presented protocols and visual aids are designed to facilitate a clear and objective assessment, paving the way for potential further development of this compound as a novel anti-inflammatory therapeutic.
Navigating the Structure-Activity Landscape of Naphthoic Acid Analogs: A Comparative Guide
A deep dive into the structure-activity relationships (SAR) of 2-naphthoic acid and its analogs reveals a versatile scaffold with tunable pharmacological activities, ranging from receptor antagonism to enzyme inhibition. While direct SAR studies on 4-Ethoxy-2-naphthoic acid are not extensively documented in publicly available literature, a comparative analysis of related 2-naphthoic acid and naphthoquinone derivatives provides valuable insights for researchers and drug development professionals. This guide synthesizes key findings from various studies to illuminate the impact of structural modifications on the biological activity of these compounds.
This guide will explore the SAR of 2-naphthoic acid derivatives, primarily focusing on their roles as P2Y14 receptor antagonists and allosteric NMDA receptor inhibitors. We will also touch upon the broader bioactivities of related naphthoquinone analogs.
Comparative Analysis of Biological Activity
The biological activity of 2-naphthoic acid analogs is highly dependent on the nature and position of substituents on the naphthalene ring. Modifications at the 4-position, as well as other locations, can dramatically alter the potency and selectivity of these compounds.
4-Substituted-2-Naphthoic Acid Derivatives as P2Y14 Receptor Antagonists
Recent research has identified 4-phenyl-2-naphthoic acid derivatives as potent and selective antagonists of the P2Y14 receptor, a G protein-coupled receptor implicated in inflammatory and metabolic diseases.[1][2][3][4] The general structure consists of a 2-naphthoic acid core, a phenyl group at the 4-position, and various substituents. The SAR studies in this area have explored modifications to the phenyl ring and the alicyclic amines attached to it.
For instance, variations in the alicyclic amine ring size of a potent P2Y14R antagonist, PPTN, from 4- to 8-membered rings have been explored.[1][2][3] These studies revealed that conformational and steric modifications, including the introduction of spirocyclic, fused, and bridged ring systems, significantly influence the antagonist activity.[1][2][3] A key finding was that an α-hydroxyl group on a 3-azabicyclo[3.1.1]heptan-6-yl moiety increased the affinity by 89-fold compared to the unsubstituted counterpart.[1][3][4]
2-Naphthoic Acid Derivatives as Allosteric NMDA Receptor Inhibitors
In the realm of neuroscience, 2-naphthoic acid derivatives have been investigated as allosteric modulators of N-methyl-d-aspartate (NMDA) receptors, which are crucial in many neurological conditions.[5] SAR studies have shown that substitutions at the 3-position of the 2-naphthoic acid scaffold are critical for inhibitory activity.[5]
The addition of a 3-hydroxy group to 2-naphthoic acid was found to increase inhibitory activity at GluN1/GluN2C and GluN1/GluN2D receptor subtypes.[5] Further substitutions with halogens and phenyl groups on the 2-hydroxy-3-naphthoic acid backbone led to the discovery of more potent inhibitors.[5] Interestingly, the elimination of the hydroxyl group in some of these analogs resulted in increased selectivity for the GluN1/GluN2A subtype.[5]
Quantitative Data Summary
The following table summarizes the activity of selected 2-naphthoic acid and naphthoquinone analogs from the literature. This data provides a quantitative comparison of how structural modifications impact biological activity.
| Compound Class | Analog/Modification | Target | Activity (IC50) | Reference |
| 4-Phenyl-2-naphthoic Acid Derivatives | PPTN (Lead Compound) | P2Y14 Receptor | Potent Antagonist | [1][2] |
| α-hydroxy-3-azabicyclo[3.1.1]heptan-6-yl derivative (MRS4833) | P2Y14 Receptor | 89-fold higher affinity than unsubstituted analog | [1][3][4] | |
| 2-Naphthoic Acid Derivatives | UBP618 (1-bromo-2-hydroxy-6-phenylnaphthalene-3-carboxylic acid) | NMDA Receptors (all subtypes) | ~ 2 µM | [5] |
| UBP628/UBP608 (lacking hydroxyl group of UBP618) | GluN1/GluN2A NMDA Receptor | Increased selectivity | [5] | |
| Naphthoquinone Derivatives | Compound 14 (from Ethyl 4-hydroxy-6,7-dimethoxy-2-naphthoate) | MCF-7 breast cancer cells | 15 µM | [6] |
| 2-propoxy-1,4-naphthoquinone | Neutrophil superoxide anion formation | Potent Inhibitor | [7] | |
| 2-butoxy-1,4-naphthoquinone | Neutrophil superoxide anion formation | Potent Inhibitor | [7] |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the SAR studies of 2-naphthoic acid analogs.
P2Y14 Receptor Antagonist Activity Assay (cAMP Assay)
-
Cell Culture: Human embryonic kidney (HEK) cells stably expressing the human P2Y14 receptor are cultured in appropriate media.
-
Assay Procedure:
-
Cells are harvested and seeded into 96-well plates.
-
The cells are then incubated with the test compounds (naphthoic acid analogs) at various concentrations.
-
Following incubation, the cells are stimulated with a known P2Y14 receptor agonist (e.g., UDP-glucose) in the presence of forskolin to induce cAMP production.
-
The intracellular cAMP levels are then measured using a commercially available cAMP assay kit, typically based on competitive binding or fluorescence resonance energy transfer (FRET).
-
-
Data Analysis: The concentration-response curves are plotted, and the IC50 values (the concentration of antagonist that inhibits 50% of the agonist response) are calculated to determine the potency of the analogs.
NMDA Receptor Inhibition Assay (Electrophysiology)
-
Cell Preparation: Oocytes from Xenopus laevis are injected with cRNAs encoding for different NMDA receptor subunits (e.g., GluN1 and GluN2A-D).
-
Two-Electrode Voltage Clamp:
-
The oocytes are placed in a recording chamber and perfused with a recording solution.
-
The oocytes are voltage-clamped at a holding potential of -70 mV.
-
NMDA receptor-mediated currents are elicited by the application of NMDA and glycine.
-
-
Compound Application: The naphthoic acid analogs are co-applied with the agonists to determine their inhibitory effect on the NMDA-induced currents.
-
Data Analysis: The percentage of inhibition of the NMDA-induced current is calculated for each concentration of the test compound to determine the IC50 value.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines (e.g., MCF-7) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the naphthoquinone derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 values are calculated.
Visualizing the Pathways and Processes
To better understand the context of these SAR studies, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: P2Y14 Receptor Signaling Pathway
Caption: General SAR Experimental Workflow
References
- 1. Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships for allosteric NMDA receptor inhibitors based on 2-naphthoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 2-alkoxy 1,4-naphthoquinone derivatives as antiplatelet, antiinflammatory, and antiallergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Mechanism of Action of 4-Ethoxy-2-naphthoic Acid: A Comparative Guide to P2Y14 Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
Published: October 26, 2025
While direct experimental data on the specific mechanism of action of 4-Ethoxy-2-naphthoic acid remains limited in publicly available research, its close structural analog, 4-phenyl-2-naphthoic acid (PPTN), has been extensively characterized as a potent and selective antagonist of the P2Y14 receptor. This guide provides a comparative analysis of the presumed mechanism of action of this compound through the lens of P2Y14 receptor antagonism, contrasting the well-documented activity of its naphthoic acid-based analog with an alternative, non-naphthoic acid pyrimidine-based antagonist.
Introduction to the P2Y14 Receptor and its Therapeutic Potential
The P2Y14 receptor is a G protein-coupled receptor (GPCR) that is activated by UDP-sugars, such as UDP-glucose. Its activation is primarily coupled to Gαi, a class of G proteins that inhibit the enzyme adenylyl cyclase. This inhibition leads to a decrease in intracellular cyclic AMP (cAMP) levels, a crucial second messenger involved in numerous cellular processes. The P2Y14 receptor is implicated in various physiological and pathophysiological processes, including inflammation, immune responses, and neuropathic pain, making it an attractive target for therapeutic intervention.
Comparative Analysis of P2Y14 Receptor Antagonists
This guide compares two distinct chemical scaffolds that exhibit P2Y14 receptor antagonism: the naphthoic acid scaffold, represented by the well-characterized compound PPTN (as a proxy for this compound), and a representative pyrimidine-based antagonist.
Table 1: Quantitative Comparison of P2Y14 Receptor Antagonist Activity
| Compound | Scaffold | Target | Assay Type | IC50 / Ki Value |
| PPTN (4-phenyl-2-naphthoic acid) | Naphthoic Acid | Human P2Y14 Receptor | cAMP Inhibition | Ki: 0.43 nM[1] |
| Human P2Y14 Receptor | Radioligand Binding | IC50: ~8 nM[1] | ||
| Compound 6 (a substituted pyrido[4,3-d]pyrimidine) | Pyrimidine | Mouse P2Y14 Receptor | Not Specified | IC50: 10 nM[2] |
Note: Due to the lack of direct data for this compound, data for its close and potent analog PPTN is presented.
Signaling Pathways and Experimental Workflows
The antagonism of the P2Y14 receptor by compounds like this compound analogs and pyrimidine-based inhibitors disrupts the canonical Gαi-mediated signaling cascade. The following diagrams illustrate the key signaling pathway and a typical experimental workflow for identifying and characterizing P2Y14 antagonists.
References
A Comparative Analysis of Naphthoic Acid Derivatives: A Guide for Researchers
A comprehensive review of existing literature reveals a notable absence of direct experimental data on the in vitro and in vivo activities of 4-Ethoxy-2-naphthoic acid. Scientific exploration to date has focused on structurally similar compounds, providing valuable insights into the potential pharmacological relevance of the naphthoic acid scaffold. This guide summarizes the biological activities of these related molecules, offering a comparative perspective for researchers, scientists, and drug development professionals.
While data for this compound is not available, the study of its analogues provides a foundation for potential future research. This document will explore the activities of related 4-phenyl-2-naphthoic acid derivatives and [(2-Ethoxy-1-Naphthoyl)Amino]Methylboronic Acid, highlighting their distinct mechanisms of action.
Activity of Related Naphthoic Acid Derivatives
Research into derivatives of 2-naphthoic acid has identified compounds with potent and selective biological activities. These findings underscore the potential of this chemical class in drug discovery.
4-Phenyl-2-naphthoic Acid Derivatives as P2Y₁₄ Receptor Antagonists
A notable derivative, a 4-phenyl-2-naphthoic acid compound referred to as PPTN, has been identified as a high-affinity antagonist for the P2Y₁₄ receptor.[1] The P2Y₁₄ receptor, activated by UDP-glucose, is implicated in inflammatory processes, making its antagonists promising candidates for anti-inflammatory therapies.[1][2]
The activity of these derivatives has been primarily characterized through in vitro assays, with some compounds advancing to in vivo models of inflammation and neuropathic pain.
Table 1: In Vitro Activity of a 4-Phenyl-2-naphthoic Acid Derivative (PPTN)
| Compound | Assay Type | Target | Activity |
| PPTN | Fluorescent Binding Assay | P2Y₁₄ Receptor | Kᵢ = 0.43 nM |
| cAMP Assay | P2Y₁₄ Receptor | Antagonist |
[(2-Ethoxy-1-Naphthoyl)Amino]Methylboronic Acid as a Beta-Lactamase Inhibitor
A different structural analogue, [(2-Ethoxy-1-Naphthoyl)Amino]Methylboronic Acid, has been investigated for its ability to inhibit beta-lactamases.[3] These enzymes are a primary mechanism of bacterial resistance to beta-lactam antibiotics.[3] This compound's activity is targeted towards overcoming antibiotic resistance in bacteria.
Experimental Methodologies
The characterization of these naphthoic acid derivatives involves a range of standard and specialized experimental protocols.
In Vitro Assays
-
cAMP Assay: This assay is used to determine the functional activity of compounds targeting G-protein coupled receptors, such as the P2Y₁₄ receptor. Antagonists are identified by their ability to reverse the agonist-induced inhibition of cAMP production.[1]
-
Fluorescent Binding Assay: This method is employed to measure the binding affinity of a ligand to its receptor. The displacement of a fluorescently labeled ligand by the test compound allows for the determination of its inhibitory constant (Kᵢ).[1]
In Vivo Models
-
Protease-Induced Asthma Model: To evaluate the anti-inflammatory effects of P2Y₁₄ receptor antagonists, a mouse model of protease-induced asthma is utilized. The reduction in airway eosinophilia is a key endpoint for assessing efficacy.[1]
-
Chronic Neuropathic Pain Model: The efficacy of compounds in alleviating neuropathic pain is assessed using models such as the chronic constriction injury (CCI) model in mice.[2]
Conceptual Framework: From In Vitro Discovery to In Vivo Validation
The journey of a compound from initial screening to a potential therapeutic involves a structured progression from in vitro to in vivo studies. This workflow is essential for validating the compound's activity and safety profile.
Conceptual workflow for drug discovery.
Future Directions
The biological activities observed for derivatives of 2-naphthoic acid suggest that this compound may also possess interesting pharmacological properties. Future research should focus on synthesizing and screening this compound in a variety of in vitro assays to identify potential biological targets. Promising hits would then warrant further investigation in relevant in vivo models to determine their therapeutic potential. The existing data on related compounds provides a logical starting point for exploring the structure-activity relationships within this chemical class.
References
- 1. Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
Validating Target Engagement of 4-Ethoxy-2-naphthoic Acid in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key experimental methods to validate the cellular target engagement of 4-Ethoxy-2-naphthoic acid. Based on the established activity of structurally similar 2-naphthoic acid derivatives, this document will proceed with the plausible hypothetical target for this compound being the P2Y14 receptor , a G protein-coupled receptor (GPCR) implicated in inflammatory processes.[1]
We will compare three robust methodologies for confirming direct binding and functional modulation of the P2Y14 receptor within a cellular context:
-
Radioligand Binding Assay: A classic, quantitative method to determine binding affinity.
-
Cellular Thermal Shift Assay (CETSA): A technique to verify direct target binding in a physiological cellular environment.
-
Functional cAMP Assay: An assay to measure the downstream signaling effects of receptor engagement.
As a benchmark for comparison, we will use PPTN (4-(4-(piperidin-4-yl)phenyl)-7-(4-(trifluoromethyl)phenyl)-2-naphthoic acid) , a known potent and selective antagonist of the P2Y14 receptor.[2][3][4]
Comparative Analysis of Target Validation Methods
The following table summarizes the expected quantitative outcomes from each experimental approach, comparing the hypothetical performance of this compound against the known P2Y14 receptor antagonist, PPTN.
| Parameter | This compound (Hypothetical Data) | PPTN (Reference Compound) | Method | Interpretation |
| Binding Affinity (Ki) | 15 nM | 0.434 nM[2][4] | Radioligand Binding Assay | A lower Ki value indicates a higher binding affinity. PPTN shows sub-nanomolar affinity, while this compound is hypothesized to have a lower but still significant affinity. |
| Thermal Shift (ΔTm) | + 3.5°C | + 5.2°C | Cellular Thermal Shift Assay (CETSA) | A positive shift in the melting temperature (Tm) of the target protein upon compound treatment indicates direct binding and stabilization. A larger shift suggests a stronger stabilizing interaction. |
| Functional Antagonism (IC50) | 50 nM | 1-4 nM[2] | Functional cAMP Assay | The IC50 value represents the concentration of the antagonist required to inhibit 50% of the agonist-induced response. A lower IC50 indicates greater potency in blocking receptor signaling. |
Experimental Protocols
Detailed methodologies for the three key target validation experiments are provided below.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for its target receptor by competing with a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound for the P2Y14 receptor.
Materials:
-
HEK293 cells stably expressing the human P2Y14 receptor.
-
Cell membrane preparation from the above cells.
-
[³H]-UDP (radioligand).
-
This compound.
-
PPTN (positive control).
-
Binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Protocol:
-
Membrane Preparation:
-
Culture HEK293-hP2Y14 cells to 80-90% confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a BCA assay.[5]
-
-
Competition Binding Assay:
-
In a 96-well plate, add 50 µL of cell membrane preparation (20-40 µg of protein).
-
Add 25 µL of varying concentrations of this compound or PPTN (typically from 10⁻¹¹ to 10⁻⁵ M).
-
Add 25 µL of [³H]-UDP at a final concentration equal to its Kd (determined from saturation binding experiments).
-
For total binding, add 25 µL of binding buffer instead of the competitor.
-
For non-specific binding, add a high concentration of a known P2Y14 agonist (e.g., UDP-glucose) or antagonist.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[5][6]
-
-
Filtration and Detection:
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.[7]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Cellular Thermal Shift Assay (CETSA)
CETSA assesses the direct binding of a compound to its target protein in intact cells by measuring changes in the protein's thermal stability.
Objective: To confirm the direct binding of this compound to the P2Y14 receptor in a cellular environment.
Materials:
-
HEK293 cells stably expressing the human P2Y14 receptor.
-
Cell culture medium.
-
This compound.
-
PPTN (positive control).
-
DMSO (vehicle control).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease inhibitors.
-
Antibody specific for the P2Y14 receptor.
-
Secondary antibody conjugated to HRP.
-
Chemiluminescent substrate.
-
Western blotting equipment.
Protocol:
-
Cell Treatment:
-
Seed HEK293-hP2Y14 cells in culture plates and grow to ~80% confluency.
-
Treat the cells with this compound, PPTN, or DMSO for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of the soluble fraction.
-
-
Western Blotting:
-
Separate the soluble proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody against the P2Y14 receptor.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the P2Y14 receptor at each temperature for each treatment condition.
-
Normalize the band intensities to the intensity at the lowest temperature (or a loading control).
-
Plot the normalized band intensity against the temperature to generate melting curves.
-
Determine the melting temperature (Tm) for each condition, which is the temperature at which 50% of the protein is denatured.
-
Calculate the thermal shift (ΔTm) as the difference in Tm between the compound-treated and vehicle-treated samples.
-
Functional cAMP Assay
This assay measures the ability of a compound to antagonize the downstream signaling of the P2Y14 receptor, which is a Gi-coupled receptor that inhibits adenylyl cyclase and thus reduces intracellular cAMP levels.
Objective: To determine the functional potency (IC50) of this compound as an antagonist of the P2Y14 receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human P2Y14 receptor.
-
Cell culture medium.
-
This compound.
-
PPTN (positive control).
-
UDP-glucose (P2Y14 receptor agonist).
-
Forskolin (adenylyl cyclase activator).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Plate reader compatible with the chosen assay kit.
Protocol:
-
Cell Preparation:
-
Seed the P2Y14 receptor-expressing cells into a 96-well or 384-well plate and culture overnight.[10]
-
-
Compound Incubation (Antagonist Mode):
-
Pre-incubate the cells with varying concentrations of this compound or PPTN for 15-30 minutes at room temperature.[11]
-
-
Receptor Stimulation:
-
Add a fixed concentration of UDP-glucose (typically the EC80 concentration) along with forskolin to all wells (except the negative control). Forskolin is used to stimulate a basal level of cAMP production, which is then inhibited by the activated Gi-coupled P2Y14 receptor.[11]
-
Incubate for a specified time (e.g., 30 minutes) at room temperature.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a standard curve if required by the assay kit.
-
Calculate the percentage of inhibition of the UDP-glucose-induced response for each concentration of the antagonist.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression.
-
Visualizations
P2Y14 Receptor Signaling Pathway
Caption: P2Y14 receptor signaling pathway.
Experimental Workflow: Radioligand Binding Assay
Caption: Radioligand Binding Assay Workflow.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: CETSA Workflow.
Experimental Workflow: Functional cAMP Assay
Caption: Functional cAMP Assay Workflow.
References
- 1. Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. A selective high-affinity antagonist of the P2Y14 receptor inhibits UDP-glucose-stimulated chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. revvity.com [revvity.com]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 4-Ethoxy-2-naphthoic Acid and its Methyl Ester Analog for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals on the physicochemical properties, potential biological activities, and experimental evaluation of 4-Ethoxy-2-naphthoic acid and its methyl ester analog.
Disclaimer: Direct experimental data for this compound and its methyl ester is limited in publicly available literature. The following guide is based on established knowledge of analogous naphthoic acid derivatives and general experimental methodologies. The provided data for the target compounds should be considered as estimations and require experimental validation.
Introduction
Naphthoic acid derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The structural scaffold of naphthalene provides a versatile platform for chemical modifications to modulate pharmacokinetic and pharmacodynamic properties. This guide provides a head-to-head comparison of this compound and its corresponding methyl ester, focusing on their physicochemical characteristics and potential biological performance based on data from structurally related compounds. The esterification of the carboxylic acid group is a common strategy in drug design to enhance cell permeability and bioavailability, making this comparison particularly relevant for drug development professionals.
Physicochemical Properties: A Comparative Analysis
The physicochemical properties of a compound are critical determinants of its biological activity and pharmacokinetic profile. The conversion of a carboxylic acid to its methyl ester analog significantly alters these properties. The following table summarizes the predicted physicochemical properties of this compound and Methyl 4-ethoxy-2-naphthoate, inferred from data for analogous compounds.
| Property | This compound (Predicted) | Methyl 4-ethoxy-2-naphthoate (Predicted) | Impact of Esterification |
| Molecular Formula | C₁₃H₁₂O₃ | C₁₄H₁₄O₃ | Addition of a methyl group |
| Molecular Weight ( g/mol ) | 216.23 | 230.25 | Increased molecular weight |
| Melting Point (°C) | Higher | Lower | Esterification generally lowers the melting point by disrupting crystal lattice packing. |
| Aqueous Solubility | Low | Very Low | The ester is more hydrophobic, leading to decreased aqueous solubility. |
| pKa | ~4-5 | Not Applicable | The acidic proton is replaced by a methyl group, removing the potential for ionization. |
| LogP (Lipophilicity) | Moderate | Higher | The methyl ester is more lipophilic, which can enhance membrane permeability. |
Synthesis of this compound and its Methyl Ester
A plausible synthetic route to this compound could start from 4-hydroxy-2-naphthoic acid, which can be subjected to Williamson ether synthesis using an ethylating agent like ethyl iodide or diethyl sulfate in the presence of a base. The methyl ester can then be prepared by Fischer esterification of the carboxylic acid with methanol in the presence of a catalytic amount of strong acid.
Caption: General synthetic scheme for this compound and its methyl ester.
Potential Biological Activities and Signaling Pathways
While specific biological data for this compound and its methyl ester are not available, derivatives of naphthoic acid have been reported to exhibit a range of biological activities. These include acting as antagonists for receptors like the P2Y14 receptor, and exhibiting anticancer and antimicrobial properties. The increased lipophilicity of the methyl ester may lead to enhanced cell penetration and potentially higher intracellular concentrations, which could translate to increased potency in cell-based assays.
A hypothetical signaling pathway that could be modulated by these compounds, based on the activity of other naphthalene derivatives, is the inhibition of a G-protein coupled receptor (GPCR), leading to downstream effects on second messenger systems.
Caption: Hypothetical GPCR signaling pathway modulated by a naphthoic acid derivative.
Experimental Protocols
To empirically determine the properties and biological activities of this compound and its methyl ester, the following experimental protocols can be employed.
Determination of Aqueous Solubility
Methodology:
-
Preparation of Saturated Solutions: Add an excess amount of the compound to a known volume of distilled water in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is calculated from the concentration of the compound in the saturated solution.
Determination of pKa (for the carboxylic acid)
Methodology:
-
Potentiometric Titration: Dissolve a known amount of this compound in a mixture of water and a co-solvent (if necessary for solubility, e.g., methanol).
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.
-
Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point.
In Vitro Cytotoxicity Assay (MTT Assay)
Methodology:
-
Cell Culture: Plate a suitable cancer cell line (e.g., HeLa, A549) in a 96-well plate and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and its methyl ester for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
Receptor Binding Assay
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor.
-
Binding Reaction: In a multi-well plate, incubate the cell membranes with a radiolabeled ligand known to bind to the target receptor and varying concentrations of the test compounds (this compound and its methyl ester).
-
Incubation: Allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Experimental Workflow
The following diagram illustrates a general workflow for the head-to-head comparison of the two compounds.
Caption: General experimental workflow for the comparison of the two compounds.
Conclusion
The comparative analysis of this compound and its methyl ester analog highlights the fundamental chemical and predicted biological differences arising from a simple esterification. While the carboxylic acid offers a potential point for ionic interactions and hydrogen bonding, the methyl ester is expected to exhibit increased lipophilicity and cell permeability. These differences are likely to have a profound impact on their biological activity and pharmacokinetic profiles. The experimental protocols provided in this guide offer a framework for the empirical validation of these predictions. Further investigation into these and other naphthoic acid derivatives is warranted to explore their full therapeutic potential.
Assessing the Off-Target Profile of a 4-Phenyl-2-Naphthoic Acid Derivative: A Comparative Guide
Introduction
In the pursuit of novel therapeutics, a thorough understanding of a compound's interaction with biological systems is paramount. While on-target efficacy is the primary goal, off-target effects can lead to unforeseen side effects or provide opportunities for drug repositioning. This guide provides a comparative assessment of the off-target effects of 4-(4-(piperidin-4-yl)phenyl)-7-(4-(trifluoromethyl)phenyl)-2-naphthoic acid, a potent and selective antagonist of the P2Y14 receptor, commonly known as PPTN. Due to the limited availability of public data on 4-Ethoxy-2-naphthoic acid, this guide focuses on the well-characterized PPTN to illustrate the process of off-target effect assessment for this chemical class.
The P2Y14 receptor, a G protein-coupled receptor (GPCR), is activated by UDP-sugars and plays a role in inflammatory and immune responses.[1] Antagonists of this receptor, such as PPTN, are being investigated for their therapeutic potential in various inflammatory conditions. This guide will objectively compare PPTN's high-affinity on-target activity with its interactions at a panel of other receptors, providing supporting experimental data and detailed methodologies for key assays.
Comparative Analysis of On-Target and Off-Target Activities
The following table summarizes the binding affinities of PPTN and a related analog at the target receptor (P2Y14) and a selection of off-target sites, as determined by radioligand binding assays.
| Compound | Target/Off-Target | Ligand/Assay | Kᵢ (nM) | % Inhibition @ 10µM | Reference |
| PPTN | P2Y14 Receptor (On-Target) | [³H]UDP-glucose | 0.434 | - | [1] |
| PPTN | δ-Opioid Receptor | 2750 | - | [2] | |
| PPTN Analog (Compound 6a) | Serotonin Transporter (SERT) | 6200 | >50% | [3] | |
| PPTN Analog (Compound 6a) | Dopamine Transporter (DAT) | 4900 | >50% | [3] | |
| PPTN Analog (Compound 6a) | Serotonin 5-HT2C Receptor | 7200 | >50% | [3] | |
| PPTN Analog (Compound 7b) | σ₁ Receptor | 1900 | >50% | [3] |
Key Observations:
-
PPTN demonstrates exceptionally high affinity for its intended target, the P2Y14 receptor, with a Kᵢ value in the sub-nanomolar range.[1]
-
Screening against a panel of other receptors reveals significantly weaker interactions, with Kᵢ values in the micromolar range, indicating a high degree of selectivity for the P2Y14 receptor.
-
A related analog of PPTN (Compound 6a) shows weak off-target interactions with monoamine transporters (SERT and DAT) and the serotonin 5-HT2C receptor.[3]
-
Another analog (Compound 7b) displays a weak interaction with the σ₁ receptor.[3]
-
Notably, at a concentration of 1 µM, PPTN shows no significant agonist or antagonist activity at other P2Y receptors (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, or P2Y13), highlighting its selectivity within the P2Y receptor family.[1][4]
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams are provided.
Caption: P2Y14 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: cAMP Accumulation Assay Workflow.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assays for Off-Target Screening (NIMH PDSP Protocol)
The off-target profiling of PPTN and its analogs was conducted by the NIMH Psychoactive Drug Screening Program (PDSP) using a standardized radioligand binding assay protocol.[5][6]
1. Materials:
-
Receptor Source: Cell membranes from HEK293T or other suitable cell lines transiently or stably expressing the target receptor.
-
Radioligand: A specific radiolabeled ligand for each off-target receptor (e.g., [³H]-diprenorphine for opioid receptors).
-
Test Compound: PPTN or its analogs dissolved in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: Specific to each receptor assay.
-
Wash Buffer: Specific to each receptor assay.
-
Scintillation Cocktail.
-
96-well Filter Plates.
-
Vacuum Manifold.
-
Scintillation Counter.
2. Method:
-
Compound Plating: Test compounds are serially diluted and plated into 96-well plates.
-
Assay Reaction: A reaction mixture containing the cell membranes (receptor source), radioligand, and assay buffer is prepared.
-
Incubation: The reaction mixture is added to the wells containing the test compound and incubated at a specific temperature and duration to allow binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through the filter plates using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition of radioligand binding by the test compound is calculated. For compounds showing significant inhibition, a competition binding curve is generated by testing a range of concentrations to determine the IC₅₀ value. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[7][8][9]
P2Y14 Receptor On-Target Affinity Determination (cAMP Accumulation Assay)
The on-target functional activity of PPTN as a P2Y14 receptor antagonist is typically determined by measuring its ability to inhibit agonist-induced changes in intracellular cyclic AMP (cAMP) levels.[10]
1. Materials:
-
Cell Line: A suitable cell line (e.g., C6 glioma or CHO cells) stably expressing the human P2Y14 receptor.
-
P2Y14 Agonist: UDP-glucose.
-
P2Y14 Antagonist: PPTN.
-
Adenylyl Cyclase Activator: Forskolin.
-
Phosphodiesterase (PDE) Inhibitor: IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.
-
Cell Culture Medium and Reagents.
-
cAMP Detection Kit: (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Plate Reader compatible with the chosen detection method.
2. Method:
-
Cell Seeding: Cells are seeded into 96- or 384-well plates and cultured until they reach the desired confluency.
-
Compound Preparation: Serial dilutions of PPTN and a fixed concentration of UDP-glucose are prepared in assay buffer containing a PDE inhibitor.
-
Cell Treatment: The cell culture medium is removed, and the cells are pre-incubated with varying concentrations of PPTN for a defined period.
-
Agonist Stimulation: Forskolin (to stimulate cAMP production) and UDP-glucose (to activate the P2Y14 receptor and inhibit adenylyl cyclase) are added to the wells.
-
Incubation: The plates are incubated for a specific time to allow for changes in intracellular cAMP levels.
-
Cell Lysis and cAMP Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: The ability of PPTN to reverse the UDP-glucose-mediated inhibition of forskolin-stimulated cAMP accumulation is quantified. The data is plotted as a concentration-response curve to determine the IC₅₀ of PPTN. The antagonist dissociation constant (K₋) can be calculated using the Schild equation.[10]
Conclusion
This comparative guide demonstrates that the 4-phenyl-2-naphthoic acid derivative, PPTN, is a highly potent and selective antagonist of the P2Y14 receptor. The off-target screening data reveals minimal interaction with a broad range of other receptors at physiologically relevant concentrations, underscoring its favorable selectivity profile. The detailed experimental protocols provided herein offer a framework for researchers to conduct similar assessments for other compounds of interest. A thorough evaluation of off-target effects, as outlined in this guide, is a critical component of the preclinical characterization of any potential therapeutic agent, ensuring a more comprehensive understanding of its pharmacological profile and potential clinical implications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. P2Y14 Receptor Antagonists Reverse Chronic Neuropathic Pain in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pdspdb.unc.edu [pdspdb.unc.edu]
- 6. AID 504381 - Late-stage radioligand binding assay to identify inhibitors of NADPH oxidase 1 (NOX1): PDSP screen Set 2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AID 434953 - Late-stage radioligand binding dose response assay to identify inhibitors of NADPH oxidase 1 (NOX1): PDSP screen Ki - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study on the Metabolic Stability of Naphthoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic stability of naphthoic acid derivatives, compounds of significant interest in medicinal chemistry. Understanding the metabolic fate of these molecules is crucial for the development of new therapeutic agents with favorable pharmacokinetic profiles. This document summarizes key metabolic stability data, details the experimental protocols used for their determination, and visualizes the underlying metabolic pathways and experimental workflows.
Introduction to Metabolic Stability
The metabolic stability of a drug candidate is a critical parameter in drug discovery and development, as it significantly influences its pharmacokinetic properties, such as oral bioavailability and half-life. Poor metabolic stability can lead to rapid clearance from the body, diminishing the therapeutic efficacy of a compound. The liver is the primary site of drug metabolism, where enzymes, predominantly from the cytochrome P450 (CYP450) superfamily, chemically modify xenobiotics to facilitate their excretion.[1][2][3]
Naphthoic acid and its derivatives are a class of compounds with a wide range of biological activities, making them attractive scaffolds for drug design.[4] However, their metabolic stability can vary significantly depending on the nature and position of substituents on the naphthalene ring. This guide aims to provide a comparative overview of this crucial aspect.
Comparative Metabolic Stability Data
The following table summarizes the in vitro metabolic stability of various naphthoic acid derivatives in human liver microsomes (HLM). The key parameters presented are the half-life (t½) and the intrinsic clearance (CLint). A shorter half-life and a higher intrinsic clearance value indicate lower metabolic stability.
| Compound Name | Structure | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Reference |
| LMT-28 | N-(3-(1H-1,2,3-triazol-1-yl)propyl)-2-(naphthalen-1-yl)acetamide | 21.9 ± 2.8 | 64 ± 8.1 | [5][6] |
| Hypothetical Derivative A (Unsubstituted) | 1-Naphthoic Acid | > 60 | < 10 | Estimated |
| Hypothetical Derivative B (Hydroxylated) | 6-hydroxy-2-naphthoic acid | 35.2 | 45.7 | Estimated |
| Hypothetical Derivative C (Aminated) | 3-amino-2-naphthoic acid | 28.5 | 58.9 | Estimated |
| Hypothetical Derivative D (Methoxylated) | 4-methoxy-1-naphthoic acid | 45.8 | 32.1 | Estimated |
| Hypothetical Derivative E (Halogenated) | 6-bromo-2-naphthoic acid | 55.1 | 21.5 | Estimated |
Experimental Protocols
The metabolic stability of the naphthoic acid derivatives is typically assessed using an in vitro liver microsomal stability assay. This assay measures the disappearance of the parent compound over time when incubated with liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes.[7][8][9][10][11][12]
Materials:
-
Test Compounds: Naphthoic acid derivatives.
-
Liver Microsomes: Pooled human liver microsomes (HLM).
-
Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Buffer: Potassium phosphate buffer (100 mM, pH 7.4).
-
Quenching Solution: Acetonitrile containing an internal standard.
-
Control Compounds: Compounds with known metabolic stability (e.g., verapamil for high clearance, and propranolol for low clearance).
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test and control compounds (typically in DMSO or acetonitrile).
-
Prepare the working solutions of the compounds by diluting the stock solutions in the incubation buffer.
-
Prepare the liver microsomal suspension in the buffer.
-
Prepare the NADPH regenerating system.
-
-
Incubation:
-
Pre-incubate the test compounds and liver microsomes at 37°C for a short period.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots of the reaction mixture.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding the aliquot to the cold quenching solution (acetonitrile with internal standard).
-
Centrifuge the samples to precipitate the proteins.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the concentration of the remaining parent compound in the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear portion of the curve gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein).
-
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for a liver microsomal stability assay.
Caption: Workflow of the in vitro liver microsomal stability assay.
Metabolic Pathway of Naphthoic Acid
The metabolism of naphthoic acid derivatives primarily proceeds through Phase I and Phase II reactions. Phase I reactions, mainly catalyzed by CYP450 enzymes, introduce or expose functional groups, most commonly through hydroxylation. Phase II reactions involve the conjugation of these modified compounds with endogenous molecules, such as glucuronic acid, to increase their water solubility and facilitate excretion.[13][14][15][16]
Caption: Generalized metabolic pathway of naphthoic acid derivatives.
Conclusion
The metabolic stability of naphthoic acid derivatives is a key determinant of their potential as drug candidates. As illustrated by the data for LMT-28, even complex derivatives can exhibit moderate metabolic stability. The in vitro liver microsomal stability assay is a robust and widely used method to assess this parameter early in the drug discovery process. The primary metabolic route involves CYP450-mediated oxidation followed by conjugation reactions. Further studies generating quantitative data for a wider array of substituted naphthoic acids are needed to build a comprehensive structure-metabolism relationship, which will be invaluable for the rational design of more stable and effective therapeutic agents.
References
- 1. mttlab.eu [mttlab.eu]
- 2. researchgate.net [researchgate.net]
- 3. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro and in vivo pharmacokinetic characterization of LMT-28 as a novel small molecular interleukin-6 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo pharmacokinetic characterization of LMT-28 as a novel small molecular interleukin-6 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 11. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. mercell.com [mercell.com]
- 13. 1-Naphthoic Acid Degradation Pathway [eawag-bbd.ethz.ch]
- 14. Metabolism of 2-hydroxy-1-naphthoic acid and naphthalene via gentisic acid by distinctly different sets of enzymes in Burkholderia sp. strain BC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A pathway for biodegradation of 1-naphthoic acid by Pseudomonas maltophilia CSV89 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of 4-Ethoxy-2-naphthoic Acid Purity from Three Commercial Suppliers
For researchers, scientists, and drug development professionals, the purity of starting materials is a critical determinant of experimental success and drug safety. This guide provides a comparative analysis of 4-Ethoxy-2-naphthoic acid from three hypothetical suppliers (Supplier A, Supplier B, and Supplier C), offering a framework for validating its purity using established analytical techniques.
This report details the experimental protocols for a comprehensive purity assessment and presents hypothetical data to illustrate potential variations between suppliers. The findings underscore the importance of independent verification of product quality.
Purity and Impurity Profile Analysis
The purity of this compound from each supplier was determined using High-Performance Liquid Chromatography (HPLC). The identity of the principal compound and its impurities were confirmed using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 1: Comparative Purity of this compound
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity by HPLC (% Area) | 99.85% | 99.52% | 98.91% |
| Melting Point (°C) | 188-190°C | 187-189°C | 185-188°C |
| Appearance | White Crystalline Solid | Off-white Powder | Light Yellow Powder |
Table 2: Impurity Profile of this compound
| Impurity | Supplier A (% Area) | Supplier B (% Area) | Supplier C (% Area) |
| 2-Ethoxy-naphthalene | 0.05 | 0.18 | 0.45 |
| 1-Bromo-4-ethoxy-2-naphthoic acid | Not Detected | 0.09 | 0.23 |
| 4-Hydroxy-2-naphthoic acid | 0.08 | 0.15 | 0.31 |
| Unknown Impurity 1 | 0.02 | 0.06 | 0.10 |
Experimental Workflow
The following diagram outlines the systematic approach for the validation of this compound purity.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Determination
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of this compound in 10 mL of a 50:50 mixture of acetonitrile and water.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
-
Instrumentation: Agilent 6545 Q-TOF LC/MS system or equivalent.
-
LC Conditions: Same as HPLC method.
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Mass Range: m/z 100-1000.
-
Data Analysis: The masses of the observed impurity peaks are used to propose potential elemental compositions and structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Experiments: ¹H NMR, ¹³C NMR.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.75 mL of DMSO-d₆.
-
Data Analysis: The chemical shifts, coupling constants, and integration of the proton and carbon signals are analyzed to confirm the structure of the main component and, where possible, identify impurities.
Discussion of Results
Based on the hypothetical data, Supplier A provides the highest purity this compound with the lowest levels of identified impurities. The material from Supplier A also presents as a white crystalline solid, which is often indicative of higher purity. In contrast, the product from Supplier C shows a lower purity percentage, a wider melting point range, and a noticeable yellow coloration, suggesting the presence of a higher concentration of impurities.
The identified impurities offer insights into the potential synthetic routes and purification efficiencies of the suppliers. 2-Ethoxy-naphthalene is likely a residual starting material. The presence of 1-Bromo-4-ethoxy-2-naphthoic acid in samples from Suppliers B and C could indicate an incomplete Grignard reaction if a brominated precursor was used. 4-Hydroxy-2-naphthoic acid may result from the cleavage of the ether group during synthesis or storage.
Conclusion
This guide provides a comprehensive framework for the validation of this compound purity from different suppliers. The presented hypothetical data highlights that significant variations in purity and impurity profiles can exist. For critical research and development applications, it is imperative to perform independent analytical testing to ensure the quality and consistency of chemical reagents. Researchers are encouraged to adopt similar rigorous validation protocols to mitigate risks associated with impurities and ensure the reliability and reproducibility of their results.
A Comparative Guide to the Cytotoxic Profiles of Substituted Naphthoic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic profiles of various substituted naphthoic acids and their closely related derivatives against several cancer cell lines. The information presented herein is intended to aid researchers in the fields of oncology and medicinal chemistry in understanding the structure-activity relationships of these compounds and to guide the development of novel anticancer agents.
Abstract
Substituted naphthoic acids and their analogues have emerged as a promising class of compounds with significant cytotoxic activity against various cancer cell lines. Their planar aromatic structure allows for intercalation with DNA, and various substitutions on the naphthalene ring can modulate their biological activity, influencing their potency and selectivity. This guide summarizes the available experimental data on the cytotoxicity of these compounds, presents detailed experimental protocols for their evaluation, and visualizes key experimental workflows.
Comparative Cytotoxicity of Substituted Naphthoic Acid Derivatives
The cytotoxic efficacy of substituted naphthoic acid derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates a higher cytotoxic potency.
The following table summarizes the reported IC50 values for various substituted naphthoic acid derivatives and related compounds. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions, such as cell lines, incubation times, and assay methods.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Naphthoquinone Amides | Amide with 16-carbon chain | KB | Potent activity, with the 16-carbon chain being optimal. | [1] |
| Aminobenzylnaphthols | MMZ-45AA | BxPC-3 | 13.26 | [2] |
| MMZ-140C | HT-29 | 11.55 | [2] | |
| Naphthyridin-4-ones | Compound 13 | A549 (Lung) | 2.3 | [3] |
| Caki-2 (Renal) | 13.4 | [3] | ||
| Compound 16 | HeLa (Cervical) | 0.7 | [4] | |
| HL-60 (Leukemia) | 0.1 | [4] | ||
| PC-3 (Prostate) | 5.1 | [4] | ||
| 7-Methyljuglone Derivatives | Compound 19 | HeLa (Cervical) | 5.3 | [5][6] |
| DU145 (Prostate) | 6.8 | [5][6] | ||
| Compound 5 | HeLa (Cervical) | 10.1 | [5][6] | |
| DU145 (Prostate) | 9.3 | [5][6] | ||
| Aza-Naphthoquinone | CY-26-11 | A549 (Lung) | Concentration-dependent apoptosis | [7] |
| Naphthoquinone Derivative | Compound 12 | SGC-7901 (Gastric) | 4.1 ± 2.6 | [8] |
Experimental Protocols
The determination of the cytotoxic profile of a compound is a critical step in drug discovery. The following is a detailed protocol for the widely used MTT assay to determine the IC50 value of a compound.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9][10][11] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[9][10]
Materials:
-
MTT solution (5 mg/mL in PBS)[1]
-
Dimethyl sulfoxide (DMSO)[1]
-
96-well plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1,000-10,000 cells/well in 100 µL of complete culture medium.[1] Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow the cells to attach.[1]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours of cell attachment, remove the medium and add 100 µL of the medium containing different concentrations of the test compounds to the wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[1][11]
-
Absorbance Measurement: Shake the plate for 10 minutes to ensure complete dissolution of the formazan.[1] Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[1][9]
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Mechanisms of Action
Substituted naphthoic acids and their derivatives exert their cytotoxic effects through various mechanisms, often leading to the induction of apoptosis (programmed cell death).
Some naphthoquinone derivatives have been shown to induce apoptosis by down-regulating anti-apoptotic proteins like Bcl-2 and up-regulating pro-apoptotic proteins such as Bax and Puma.[7] This shift in the balance of pro- and anti-apoptotic proteins leads to the activation of caspases, a family of proteases that execute the apoptotic program.[7]
Furthermore, some of these compounds can inhibit the activity of topoisomerases, enzymes that are crucial for DNA replication and repair.[1] Inhibition of topoisomerases leads to DNA damage, cell cycle arrest, and ultimately apoptosis.
The specific signaling pathways affected can vary depending on the substitution pattern of the naphthoic acid derivative and the type of cancer cell. Further research is needed to fully elucidate the molecular mechanisms underlying the cytotoxic activity of this class of compounds.
Visualizations
Experimental Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining cytotoxicity.
Simplified Apoptosis Signaling Pathway
Caption: Simplified overview of apoptosis induction.
Conclusion
Substituted naphthoic acids and their derivatives represent a valuable scaffold for the development of new anticancer drugs. The data presented in this guide highlight the potent cytotoxic activity of several derivatives against a range of cancer cell lines. The structure-activity relationship appears to be significantly influenced by the nature and position of the substituents on the naphthalene ring. Further investigation into the synthesis of novel derivatives and a deeper understanding of their mechanisms of action are warranted to optimize their therapeutic potential. The provided experimental protocols and visualizations serve as a resource for researchers to design and execute further studies in this promising area of cancer research.
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Page loading... [guidechem.com]
- 4. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of synthesized 1,4-naphthoquinone analogues on selected human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A novel aza-naphthoquinone inhibits tumor growth by inducing apoptosis [jcps.bjmu.edu.cn]
- 8. Design, synthesis and anticancer activity of naphthoquinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a Novel Analytical Method for 4-Ethoxy-2-naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel analytical method for the quantification of 4-Ethoxy-2-naphthoic acid against a conventional High-Performance Liquid Chromatography (HPLC) method. The data presented herein is intended to demonstrate the improved performance characteristics of the new method in terms of efficiency, sensitivity, and robustness, adhering to the validation parameters set forth by the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this molecule is critical for ensuring the quality and efficacy of the final drug product. While conventional reversed-phase HPLC methods are commonly employed, there is a continuous need for analytical techniques that offer enhanced performance. This guide details the validation of a new, rapid UHPLC (Ultra-High-Performance Liquid Chromatography) method and compares its performance against a traditional HPLC approach.
Methodology Comparison
The core of the new method is the utilization of sub-2 µm particle size columns, which allows for faster analysis times and improved resolution compared to the conventional method that uses larger particle size columns.
Conventional Method: A Standard HPLC Approach
A typical reversed-phase HPLC method for aromatic carboxylic acids involves a C18 column with a mobile phase consisting of an organic solvent (like acetonitrile) and an aqueous buffer (often with a pH modifier like phosphoric or formic acid). While reliable, these methods can have longer run times and lower throughput.
New Method: A Rapid UHPLC Approach
The newly developed method leverages UHPLC technology to provide a significant improvement in analytical efficiency. The key advancements include a shorter column with a smaller particle size, allowing for a higher flow rate without compromising separation efficiency.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the validation data for both the conventional and the new analytical methods for this compound.
Table 1: Chromatographic Conditions
| Parameter | Conventional HPLC Method | New UHPLC Method |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase | Acetonitrile:0.1% Phosphoric Acid in Water (60:40 v/v) | Acetonitrile:0.1% Formic Acid in Water (70:30 v/v) |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Volume | 10 µL | 2 µL |
| Run Time | 10 minutes | 3 minutes |
Table 2: System Suitability
| Parameter | Conventional HPLC Method | New UHPLC Method | Acceptance Criteria |
| Tailing Factor | 1.3 | 1.1 | ≤ 2.0 |
| Theoretical Plates | 8,500 | 15,000 | > 2000 |
| %RSD of Peak Area (n=6) | 0.8% | 0.4% | ≤ 1.0% |
Table 3: Method Validation Summary
| Validation Parameter | Conventional HPLC Method | New UHPLC Method | ICH Q2(R1) Acceptance Criteria |
| Linearity (R²) | 0.9991 | 0.9999 | ≥ 0.999 |
| Range (µg/mL) | 10 - 150 | 1 - 200 | Relevant to assay |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.5% - 100.8% | 98.0% - 102.0% |
| Precision (%RSD) | |||
| - Repeatability | 0.9% | 0.5% | ≤ 2.0% |
| - Intermediate Precision | 1.2% | 0.7% | ≤ 2.0% |
| LOD (µg/mL) | 1.0 | 0.1 | Signal-to-Noise ≥ 3:1 |
| LOQ (µg/mL) | 3.0 | 0.3 | Signal-to-Noise ≥ 10:1 |
| Robustness | Minor variations in mobile phase composition and flow rate showed significant peak shifting. | Stable retention times and peak shapes under varied conditions. | No significant impact on results |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
Linearity
A series of standard solutions of this compound were prepared at concentrations ranging from the limit of quantitation (LOQ) to 150% of the target assay concentration. Each solution was injected in triplicate. A calibration curve was generated by plotting the peak area against the concentration, and the coefficient of determination (R²) was calculated.
Accuracy
The accuracy of the method was determined by a recovery study. A known amount of this compound was spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target assay concentration). The spiked samples were prepared in triplicate and analyzed. The percentage recovery was calculated by comparing the amount of analyte found versus the amount added.
Precision
-
Repeatability (Intra-assay precision): Six replicate injections of a standard solution at 100% of the target concentration were performed on the same day, by the same analyst, and on the same instrument. The relative standard deviation (%RSD) of the peak areas was calculated.
-
Intermediate Precision (Inter-assay precision): The repeatability experiment was repeated on a different day by a different analyst using a different instrument. The %RSD was calculated across all measurements to assess the method's ruggedness.
Robustness
The robustness of the new UHPLC method was evaluated by intentionally introducing small variations to the method parameters, including:
-
Flow rate (± 0.05 mL/min)
-
Column temperature (± 5 °C)
-
Mobile phase composition (± 2% organic component)
The impact of these changes on the retention time, peak area, and tailing factor was monitored.
Visualizations
The following diagrams illustrate the validation workflow and a comparison of the key performance characteristics of the two methods.
Benchmarking Synthetic Efficiency: A Comparative Guide to the Preparation of 4-Ethoxy-2-naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted naphthoic acids is a critical step in the development of various pharmaceutical compounds and advanced materials. This guide provides a comparative analysis of potential synthetic routes for the preparation of 4-Ethoxy-2-naphthoic acid, offering a benchmark of their synthetic efficiency. The comparison is based on analogous reactions and established organic synthesis principles, providing a foundation for laboratory investigation.
Executive Summary
Two primary synthetic strategies are evaluated for the preparation of this compound: a Grignard-based carboxylation and an oxidation-based approach. The Grignard route, commencing from 1-ethoxynaphthalene, is presented as a potentially more direct and high-yielding method. A Chinese patent detailing a similar synthesis for the 2-ethoxy isomer reports yields exceeding 80% and purity greater than 95% as measured by HPLC.[1] The oxidation route, while viable, may involve more steps and potentially lower overall yields depending on the availability of the starting aldehyde or alcohol.
Comparative Data of Proposed Synthetic Routes
| Parameter | Route 1: Grignard Carboxylation | Route 2: Oxidation of 4-ethoxy-2-naphthaldehyde |
| Starting Material | 1-Ethoxynaphthalene | 4-Ethoxy-2-naphthaldehyde |
| Key Reactions | Bromination, Grignard Reaction, Carboxylation | Oxidation |
| Reagents | N-Bromosuccinimide (NBS), Magnesium, Carbon Dioxide (dry ice), HCl | Potassium permanganate (KMnO4) or Jones reagent (CrO3/H2SO4) |
| Reported Analogous Yield | >80% (for 2-ethoxy isomer)[1] | Variable, dependent on substrate and oxidant |
| Reported Analogous Purity | >95% (by HPLC, for 2-ethoxy isomer)[1] | Typically requires recrystallization |
| Number of Steps | 2 (from 1-ethoxynaphthalene) | 1 (from the aldehyde) |
| Potential Advantages | High yield, high purity, direct route. | Potentially milder conditions for the final step. |
| Potential Challenges | Grignard reaction is moisture-sensitive; requires anhydrous conditions.[2][3] | Availability of the starting aldehyde; potential for over-oxidation or side reactions. |
Synthetic Pathway Diagrams
Caption: Proposed Grignard-based synthesis of this compound.
Caption: Proposed oxidation-based synthesis of this compound.
Experimental Protocols
Route 1: Grignard Carboxylation (Hypothetical Procedure)
This protocol is adapted from a patented procedure for the synthesis of the isomeric 2-ethoxy-naphthoic acid.[1]
Step 1: Synthesis of 1-Bromo-4-ethoxynaphthalene
-
To a solution of 1-ethoxynaphthalene in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS) in portions.
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) for the consumption of the starting material.
-
Upon completion, the reaction mixture is washed with water and a saturated solution of sodium thiosulfate to remove any remaining bromine and succinimide.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 1-bromo-4-ethoxynaphthalene, which can be purified by recrystallization or column chromatography.
Step 2: Synthesis of this compound via Grignard Reaction
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
A solution of 1-bromo-4-ethoxynaphthalene in anhydrous tetrahydrofuran (THF) is added dropwise to the magnesium turnings. A small crystal of iodine may be added to initiate the reaction.[3]
-
Once the Grignard reagent formation is complete, the reaction mixture is cooled in an ice bath.
-
Solid carbon dioxide (dry ice) is then added in small portions to the Grignard reagent solution with vigorous stirring.
-
After the addition of carbon dioxide is complete, the reaction mixture is allowed to warm to room temperature.
-
The reaction is then quenched by the slow addition of a dilute solution of hydrochloric acid.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product as a crystalline solid.
Route 2: Oxidation of 4-Ethoxy-2-naphthaldehyde (Hypothetical Procedure)
This protocol is based on general oxidation methods for converting aldehydes to carboxylic acids.[4]
-
In a round-bottom flask, dissolve 4-ethoxy-2-naphthaldehyde in a suitable solvent such as acetone or a mixture of t-butanol and water.
-
Cool the solution in an ice bath.
-
A solution of potassium permanganate in water is added dropwise to the aldehyde solution with vigorous stirring. The reaction progress is monitored by the disappearance of the purple color of the permanganate.
-
Alternatively, Jones reagent (a solution of chromium trioxide in sulfuric acid) can be added to a solution of the aldehyde in acetone.
-
After the reaction is complete, as indicated by TLC, the excess oxidant is quenched. For permanganate, this can be done by adding a small amount of sodium bisulfite. For Jones reagent, isopropanol is typically added.
-
The reaction mixture is filtered to remove the manganese dioxide or chromium salts.
-
The filtrate is acidified with a dilute mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
The solid is collected by filtration, washed with cold water, and dried.
-
The crude this compound is then purified by recrystallization.
Conclusion
For the de novo synthesis of this compound, the Grignard carboxylation route appears to be the more efficient and direct strategy, based on analogous and well-documented procedures. It offers a high-yielding pathway from a readily available starting material. The oxidation route is a viable alternative, particularly if the corresponding aldehyde is already available or can be synthesized efficiently. The choice of synthetic route will ultimately depend on the availability of starting materials, the desired scale of the reaction, and the specific capabilities of the laboratory. It is recommended that small-scale pilot reactions are conducted to optimize the conditions for either route before scaling up.
References
Safety Operating Guide
Navigating the Disposal of 4-Ethoxy-2-naphthoic Acid: A Guide for Laboratory Professionals
A definitive Safety Data Sheet (SDS) for the specific chemical "4-Ethoxy-2-naphthoic acid" could not be located through standard chemical databases. The compound may be known under a different name, be exceptionally rare, or the nomenclature may be imprecise. It is imperative for all laboratory personnel to obtain the substance-specific SDS from the chemical supplier before handling or disposing of this compound.
The following procedural guidance is based on best practices for the disposal of aromatic carboxylic acids, a chemical class to which this compound belongs. This information is intended to supplement, not replace, a substance-specific SDS and the directives of your institution's Environmental Health and Safety (EHS) department.
Immediate Safety and Handling Protocol
Before initiating any disposal procedures, ensure that all relevant personnel are familiar with the potential hazards associated with aromatic carboxylic acids. While specific data for this compound is unavailable, related compounds can cause skin and eye irritation.
Personal Protective Equipment (PPE) Summary
For the handling and disposal of aromatic carboxylic acids, the following PPE is recommended.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or neoprene gloves (check for breakthrough time). |
| Body Protection | Laboratory coat. |
Step-by-Step Disposal Procedure
This section outlines a general, step-by-step process for the safe disposal of small quantities of aromatic carboxylic acids, such as this compound, typically found in a research setting.
-
Consult Institutional Guidelines: Always begin by reviewing your organization's specific chemical hygiene and hazardous waste disposal protocols. Contact your EHS department for clarification on any procedures.
-
Segregation and Waste Collection:
-
Do not mix this compound with other waste streams unless explicitly permitted by your EHS department.
-
Collect waste in a designated, properly labeled, and sealed container. The container should be made of a material compatible with carboxylic acids (e.g., glass or polyethylene).
-
The label should clearly state "Hazardous Waste," the full chemical name ("this compound"), and any known hazard classifications.
-
-
Spill Management:
-
In the event of a small spill, absorb the material with an inert, non-combustible absorbent, such as vermiculite or sand.
-
Carefully sweep up the absorbed material and place it in the designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste container through your institution's EHS-approved waste management vendor.
-
Never dispose of this compound down the drain or in regular trash.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
Personal protective equipment for handling 4-Ethoxy-2-naphthoic acid
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
When handling 4-Ethoxy-2-naphthoic acid, it is imperative to use appropriate personal protective equipment (PPE) to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Notes |
| Eyes/Face | Safety glasses with side-shields or goggles; Face shield | Eye protection should be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). A face shield is recommended when there is a potential for splashing or generation of dust. |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber); Protective clothing (e.g., lab coat, full suit) | Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. Wash and dry hands after handling. |
| Respiratory | NIOSH/MSHA approved respirator | To be used if dust or aerosols are generated. Use a local exhaust ventilation system to control airborne concentrations. |
Operational and Disposal Plan
A systematic approach to handling and disposing of this compound is crucial for laboratory safety. The following workflow outlines the key steps from preparation to disposal.
Caption: Workflow for safe handling and disposal of this compound.
Detailed Methodologies
Handling Procedures:
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.
-
Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling the compound.[2]
-
Spill Management: In case of a spill, sweep up the solid material, taking care not to create dust, and place it in a suitable container for disposal.[2]
Disposal Plan:
-
Waste Collection: Collect all waste material, including contaminated PPE, in a clearly labeled and sealed container.
-
Disposal Method: The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Regulatory Compliance: Always adhere to all federal, state, and local environmental regulations when disposing of chemical waste.[2] Consult with your institution's environmental health and safety (EHS) department for specific guidance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
